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  • Product: 2-amino-4H-3,1-benzoxazin-4-one
  • CAS: 15607-11-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Mechanistic Profiling of 2-Amino-4H-3,1-benzoxazin-4-one (CAS 15607-11-1)

Executive Summary In the landscape of medicinal chemistry and targeted drug discovery, the benzoxazinone scaffold represents a highly versatile and privileged pharmacophore. Specifically, 2-amino-4H-3,1-benzoxazin-4-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and targeted drug discovery, the benzoxazinone scaffold represents a highly versatile and privileged pharmacophore. Specifically, 2-amino-4H-3,1-benzoxazin-4-one (CAS 15607-11-1) has emerged as a critical mechanism-based inhibitor of serine proteases. By structurally mimicking the peptide bonds naturally targeted by these enzymes, this compound acts as a "suicide substrate," forming a stable acyl-enzyme intermediate that effectively halts enzymatic activity.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic methodologies, and the precise biochemical mechanisms by which 2-amino-4H-3,1-benzoxazin-4-one and its derivatives inhibit key therapeutic targets, including the complement C1r serine protease and human leukocyte elastase (HLE).

Physicochemical Profiling and Structural Dynamics

Understanding the baseline chemical properties of 2-amino-4H-3,1-benzoxazin-4-one is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule consists of a benzene ring fused to a six-membered 1,3-oxazine ring containing a carbonyl group at the 4-position and an amino group at the 2-position.

The electrophilicity of the C4 carbonyl is the primary driver of its biological activity. The electron-donating nature of the 2-amino group modulates this electrophilicity, striking a delicate balance: it makes the ring stable enough to resist rapid spontaneous hydrolysis in aqueous media, yet reactive enough to undergo nucleophilic attack by the active-site serine of target proteases [1].

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Registry Number 15607-11-1Unique identifier for literature and regulatory cross-referencing.
Molecular Formula C8H6N2O2Defines the core scaffold prior to derivatization.
Molecular Weight 162.15 g/mol Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization.
Topological Polar Surface Area (TPSA) 64.7 ŲOptimal for membrane permeability; falls within the Lipinski Rule of 5 parameters.
XLogP3 0.7Indicates moderate lipophilicity, suitable for aqueous assay solubility while maintaining target affinity.
Hazard Classification H302, H315, H319, H335Harmful if swallowed; causes skin/eye irritation. Necessitates standard PPE and fume hood handling.

Data sourced from the PubChem Compound Database [1].

Synthetic Methodologies and Strategic Derivatization

The Cyanogen Bromide Route (Unsubstituted 2-Amino)

For the synthesis of the base compound (CAS 15607-11-1), the direct cyclization of anthranilic acid with cyanogen bromide (CNBr) in an aqueous alkaline medium is the most atom-economical route. The base deprotonates the amine, facilitating nucleophilic attack on the nitrile carbon of CNBr, followed by intramolecular cyclization.

The Urea Cyclization Route (Substituted Derivatives)

To synthesize derivatives with enhanced target selectivity (e.g., alkylated or arylated 2-amino groups), a two-step urea intermediate route is superior. An appropriately substituted methyl anthranilate is reacted with an isocyanate to form a urea intermediate.

Causality in Reagent Selection: The choice of cyclization reagent for the urea intermediate is critical. While concentrated sulfuric acid ( H2​SO4​ ) is effective for robust substrates, it can degrade sensitive functional groups. For labile substrates, a milder two-step procedure is preferred: ester hydrolysis via NaOH , followed by dehydrative ring closure using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) [2]. EDCI activates the carboxylic acid, driving the intramolecular attack by the urea oxygen without the need for harsh acidic conditions.

Synthesis A Anthranilic Acid / Methyl Anthranilate B Cyanogen Bromide (CNBr) or Isocyanate / Phosgene A->B Reagent Addition C Urea Intermediate B->C Nucleophilic Attack D Cyclization (H2SO4 or EDCI) C->D Dehydration/Condensation E 2-amino-4H-3,1-benzoxazin-4-one (CAS 15607-11-1) D->E Ring Closure

Caption: Synthetic pathways for 2-amino-4H-3,1-benzoxazin-4-one generation via urea intermediates.

Protocol 1: Self-Validating Synthesis of 2-Amino-4H-3,1-benzoxazin-4-one
  • Reaction Setup : Dissolve 10 mmol of anthranilic acid in 20 mL of 1M NaOH (aq) and cool to 0°C in an ice bath.

  • Reagent Addition : Slowly add 11 mmol of cyanogen bromide (CNBr) dropwise under vigorous stirring. Caution: CNBr is highly toxic; perform strictly in a fume hood.

  • Cyclization : Allow the reaction to stir for 2 hours at room temperature. The product will begin to precipitate as a white/pale-yellow solid.

  • Validation Step 1 (In-Process) : Spot the reaction mixture on a TLC plate (Silica gel, Hexane:EtOAc 7:3). The disappearance of the highly fluorescent anthranilic acid spot confirms reaction completion.

  • Isolation : Filter the precipitate under vacuum, wash with ice-cold water (3 x 10 mL) to remove unreacted salts, and dry under high vacuum.

  • Validation Step 2 (Product Integrity) : Analyze via 1H -NMR (DMSO- d6​ ). The absence of the carboxylic acid proton (~11 ppm) and the presence of a broad singlet for the NH2​ group (~7.5 ppm) validates successful ring closure.

Mechanism of Action: Acyl-Enzyme Inhibition

The therapeutic utility of 4H-3,1-benzoxazin-4-ones lies in their ability to act as mechanism-based (suicide) inhibitors of serine proteases. Serine proteases (e.g., C1r, chymotrypsin, elastase) utilize a catalytic triad (typically Ser-His-Asp) to cleave peptide bonds.

The Mechanistic Cascade:

  • Recognition & Binding : The benzoxazinone scaffold mimics the natural peptide substrate. Substituents on the benzene ring or the 2-amino group dictate the affinity for the specific enzyme's S1 binding pocket.

  • Nucleophilic Attack : The hydroxyl group of the active-site serine (e.g., Ser195) executes a nucleophilic attack on the highly polarized C4 carbonyl of the benzoxazinone ring.

  • Ring Cleavage : This attack forms a transient tetrahedral intermediate, which rapidly collapses, breaking the endocyclic C-O bond.

  • Acyl-Enzyme Formation : The enzyme is now covalently trapped as an acyl-enzyme complex.

  • Slow Deacylation : Unlike natural peptide substrates where the acyl-enzyme intermediate is rapidly hydrolyzed by water to regenerate the active enzyme, the steric bulk and electronic properties of the opened benzoxazinone ring severely hinder the entry and activation of a water molecule. This results in a drastically reduced deacylation rate ( kdeacyl​ ), effectively paralyzing the enzyme for hours to days [3].

Mechanism S1 Active Serine Protease (Ser-OH) S3 Tetrahedral Intermediate S1->S3 Nucleophilic Attack at C4 S2 2-amino-4H-3,1-benzoxazin-4-one S2->S3 Nucleophilic Attack at C4 S4 Ring Cleavage (Acyl-Enzyme Complex) S3->S4 C-O Bond Breakage S5 Slow Deacylation (Hydrolysis) S4->S5 H2O Entry (Rate-Limiting) S6 Reactivated Enzyme + Inert Metabolite S5->S6 Release of Inhibitor

Caption: Mechanism-based acyl-enzyme inhibition of serine proteases by benzoxazinones.

Pharmacological Applications and Target Selectivity

By modifying the 2-amino group and the benzenoid core, researchers have tuned this scaffold to selectively target specific proteases involved in severe pathologies.

Complement C1r Serine Protease

The complement system is a critical component of innate immunity, but its overactivation by β -amyloid plaques is a major contributing pathway to the neuroinflammation seen in Alzheimer's disease. The C1r enzyme initiates this cascade. 2-Amino-4H-3,1-benzoxazin-4-one derivatives (particularly those with halogenated aryl groups at the 2-amino position, such as 7-chloro-2-[(2-iodophenyl)amino]benz[d][1,3]oxazin-4-one) have shown exceptional potency and selectivity for C1r over off-target proteases like trypsin[2].

Human Leukocyte Elastase (HLE) and Chymotrypsin

HLE is implicated in tissue-destructive diseases such as pulmonary emphysema and cystic fibrosis. Benzoxazinones act as potent inhibitors of HLE and chymotrypsin. The selectivity between HLE and chymotrypsin can be modulated by the steric bulk of the 2-substituent; bulky aromatic groups tend to favor chymotrypsin, while smaller, aliphatic or specific heteroatom substitutions can pivot selectivity toward HLE [4].

Comparative Inhibitory Activity
Target EnzymePathological ImplicationTypical IC50​ / Ki​ Range for Optimized DerivativesReference
C1r Serine Protease Alzheimer's Disease, Inflammation10 - 50 nM[2]
Human Leukocyte Elastase Emphysema, Cystic Fibrosis50 - 200 nM[4]
α -Chymotrypsin Pancreatic disorders5 - 10 μ M[5]

Experimental Assays: Kinetic Validation

To prove the mechanism of action and determine the potency of synthesized derivatives, a continuous fluorogenic kinetic assay is required. The following protocol is designed to be self-validating by incorporating a dilution step to differentiate between reversible and irreversible (mechanism-based) inhibition.

Protocol 2: Self-Validating Serine Protease Inhibition Assay
  • Buffer Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100 to prevent non-specific aggregation).

  • Enzyme and Substrate Setup : Reconstitute the target enzyme (e.g., purified human C1r or HLE) to a working concentration of 2 nM. Prepare a fluorogenic substrate (e.g., Z-Gly-Arg-AMC for C1r) at 5×Km​ .

  • Inhibitor Incubation : In a 96-well black microplate, incubate the enzyme with varying concentrations of the benzoxazinone inhibitor (0.1 nM to 10 μ M) for exactly 15 minutes at 37°C.

  • Reaction Initiation : Add the fluorogenic substrate to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout : Monitor the release of AMC (excitation 380 nm, emission 460 nm) continuously for 30 minutes using a microplate reader.

  • Validation Step (Reversibility Check) : To confirm the covalent acyl-enzyme mechanism, take a sample from the 10μM inhibitor well (where activity is 0%) and dilute it 100-fold into assay buffer containing substrate. If the enzyme remains inactive over 2 hours, the inhibition is confirmed as irreversible/mechanism-based, validating the benzoxazinone ring-opening cascade.

  • Data Analysis : Calculate the pseudo-first-order rate constant ( kobs​ ) from the progress curves, and plot kobs​ vs. [Inhibitor] to determine the inactivation rate ( kinact​ ) and the binding affinity ( Ki​ ).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9834041, 2-amino-4H-3,1-benzoxazin-4-one." PubChem, [Link].

  • Hays, Sheryl J., et al. "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease." Journal of Medicinal Chemistry, vol. 41, no. 7, 1998, pp. 1060-1067. [Link].

  • Gütschow, Michael, et al. "2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities." Molecules, vol. 12, no. 8, 2007, pp. 1822-1835. [Link].

  • BRENDA Enzyme Database. "Information on EC 3.4.21.37 - leukocyte elastase." BRENDA, [Link].

  • Teshima, T., et al. "Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α -Chymotrypsin Inhibitors." Journal of Biological Chemistry, vol. 257, 1982, pp. 5085-5091. [Link].

Exploratory

Mechanism of Action of 2-Amino-4H-3,1-benzoxazin-4-one in Biological Systems: A Technical Guide

Executive Summary The 4H-3,1-benzoxazin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, distinguished by its versatile binding affinity and potent electrophilic properties[1]. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-3,1-benzoxazin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, distinguished by its versatile binding affinity and potent electrophilic properties[1]. Specifically, 2-amino-4H-3,1-benzoxazin-4-ones and their derivatives have emerged as highly effective, mechanism-based inhibitors of serine proteases (such as chymotrypsin, human leukocyte elastase, and C1r protease)[2][3], as well as specific modulators of Puromycin-Sensitive Aminopeptidase (PSA)[4].

This technical whitepaper provides an in-depth analysis of the compound's dual-action biological mechanisms, detailing the causality behind its acyl-enzyme trapping capabilities, and outlines self-validating experimental workflows for characterizing its kinetic and structural properties.

Molecular Architecture & Reactivity

The biological activity of 2-amino-4H-3,1-benzoxazin-4-ones is fundamentally driven by the inherent instability and electrophilicity of the benzoxazinone heterocyclic ring[1].

  • The Electrophilic Trap: The C-4 carbonyl carbon of the benzoxazinone ring is highly electron-deficient, making it an ideal target for nucleophilic attack by the catalytic residues of target enzymes.

  • Substituent Effects: The nature of the 2-amino substituent (e.g., alkyl, aryl, or halogenated phenyl groups) dictates the compound's binding affinity to specific enzyme pockets, determining selectivity between targets like human leukocyte elastase (HLE) versus the complement enzyme C1r[2].

Core Mechanism I: Serine Protease Acylation

The primary mechanism of action for 2-amino-4H-3,1-benzoxazin-4-ones against serine proteases is time-dependent, covalent inhibition [1]. Unlike reversible competitive inhibitors that constantly associate and dissociate, these compounds act as suicide or acylating agents.

The Reaction Cascade
  • Michaelis Complex Formation: The inhibitor binds non-covalently to the enzyme's active site, guided by the 2-amino substituent fitting into the S1 specificity pocket.

  • Nucleophilic Attack: The hydroxyl group of the catalytic serine (e.g., Ser195 in chymotrypsin) attacks the electrophilic C-4 carbonyl of the benzoxazinone ring.

  • Ring Opening (Acylation): The attack triggers a ring-opening event, forming a covalent o-ureidobenzoyl-enzyme intermediate (the acyl-enzyme complex)[3]. This effectively incapacitates the enzyme.

  • Reactivation (Deacylation): Depending on the stability of the intermediate, the enzyme may slowly hydrolyze the covalent bond, releasing a cleaved product (benzoyleneurea) and regenerating the active enzyme[3].

Mechanism E Enzyme (Ser-OH) + Inhibitor EI Michaelis Complex (E·I) E->EI k1 / k-1 Acyl Acyl-Enzyme Intermediate (Ring-Opened) EI->Acyl k_inact (Serine Attack) Reactivated Reactivated Enzyme + Benzoyleneurea Acyl->Reactivated k_react (Hydrolysis)

Serine protease inactivation pathway via acyl-enzyme intermediate formation.

Core Mechanism II: PSA Inhibition and Autophagy

Beyond serine proteases, specific derivatives such as5 act as specific inhibitors of Puromycin-Sensitive Aminopeptidase (PSA)[5].

Biological Implication: PSA is a metallopeptidase heavily involved in the degradation of polyglutamine sequences. Inhibiting PSA with benzoxazinone derivatives paradoxically induces macroautophagy. This upregulation of the autophagic pathway accelerates the clearance of aggregation-prone proteins, offering a potent neuroprotective mechanism in models of neurodegenerative diseases like Huntington's disease[4].

Quantitative Data Summary

The kinetic parameters dictate the efficacy of the inhibitor. A high inactivation rate ( kinact​ ) combined with a low reactivation rate ( kreact​ ) represents an ideal therapeutic profile.

Target EnzymeInhibitor DerivativeInactivation Rate ( kinact​/KI​ or k )Reactivation Rate ( kreact​ )Biological Implication
Chymotrypsin 2-amino-4H-3,1-benzoxazin-4-one 8.7×104 M−1min−1 0.14 min−1 Rapid enzyme inactivation; moderate turnover[3].
C1r Protease 7-chloro-2-[(2-iodophenyl)amino]...Improved potency vs. FUT-175N/A (Stable)Prevents complement cascade amplification[2].
PSA 2-((2,6-diethylphenyl)amino)... (Class avg)N/AInduces autophagy; clears polyQ aggregates[4][5].

Experimental Methodologies & Validation Protocols

To rigorously characterize the mechanism of action, researchers must employ self-validating protocols that account for the time-dependent nature of acylation.

Protocol A: Kinetic Characterization of Time-Dependent Inhibition

Standard IC50​ assays are fundamentally flawed for mechanism-based inhibitors because the apparent potency increases over time. This protocol isolates the second-order rate constant of inactivation ( kinact​/KI​ ).

Causality & Self-Validation: By pre-incubating the enzyme and inhibitor before adding the substrate, we allow the covalent bond to form. To validate that the observed inhibition is strictly due to covalent modification (and not assay drift), a parallel control using a known reversible competitive inhibitor must be run; the reversible inhibitor will show no shift in potency over time.

Workflow Step1 1. Reagent Preparation Prepare enzyme & 2-amino-benzoxazinone dilutions Step2 2. Pre-Incubation Incubate E + I at varied time intervals (0-60 min) Step1->Step2 Step3 3. Substrate Addition Add fluorogenic substrate (e.g., Ala-AMC) Step2->Step3 Step4 4. Kinetic Readout Measure initial velocity (v) via fluorescence Step3->Step4 Step5 5. Data Analysis Plot ln(v/v0) vs time to extract k_obs & k_inact/K_I Step4->Step5

Experimental workflow for kinetic characterization of time-dependent inhibition.

Step-by-Step Execution:

  • Preparation: Dilute the target serine protease (e.g., 10 nM final) in assay buffer (pH 7.4). Prepare 5-7 concentrations of the benzoxazinone inhibitor spanning 0.1×KI​ to 10×KI​ .

  • Pre-Incubation: Mix the enzyme and inhibitor. Aliquot samples at specific time points ( t=0,5,10,20,30,60 minutes).

  • Substrate Quench: At each time point, rapidly add a saturating concentration of a fluorogenic substrate (e.g., Suc-AAPF-AMC for chymotrypsin) to outcompete any remaining unbound inhibitor.

  • Measurement: Record the initial velocity ( vi​ ) of substrate cleavage using a microplate reader (Ex/Em = 380/460 nm).

  • Analysis: Plot ln(vi​/v0​) versus pre-incubation time to determine kobs​ for each inhibitor concentration. Replot kobs​ versus [I] to extract kinact​ (maximum inactivation rate) and KI​ (binding affinity).

Protocol B: LC-MS/MS Structural Validation of the Acyl-Enzyme

To unequivocally prove the ring-opening mechanism, intact protein mass spectrometry is required.

Causality & Self-Validation: If the inhibitor acts via ring-opening acylation, the intact mass of the enzyme will shift by the exact molecular weight of the inhibitor (since no leaving group is expelled during the initial ring opening). To self-validate the system and rule out non-specific binding, a catalytic mutant enzyme (e.g., Ser195Ala) must be used as a negative control. The mutant will show zero mass shift, proving the reaction is strictly dependent on the active-site nucleophile.

Step-by-Step Execution:

  • Incubate wild-type enzyme and Ser195Ala mutant (10 µM) with a 10-fold molar excess of 2-amino-4H-3,1-benzoxazin-4-one for 30 minutes.

  • Quench the reaction with 0.1% Formic Acid to halt any deacylation.

  • Desalt the protein samples using C4 ZipTips to remove unbound inhibitor.

  • Analyze via ESI-LC-MS (Electrospray Ionization Liquid Chromatography-Mass Spectrometry).

  • Deconvolute the raw multiply-charged spectra to intact mass. A successful acylation will yield a mass shift of +MWinhibitor​ exclusively in the wild-type sample.

Sources

Foundational

The Ascendant Therapeutic Promise of 2-Amino-4H-3,1-Benzoxazin-4-One Derivatives: A Technical Guide for Drug Discovery

Abstract The 2-amino-4H-3,1-benzoxazin-4-one scaffold represents a privileged heterocyclic system of profound interest in contemporary medicinal chemistry. Its derivatives have emerged as a versatile class of compounds e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-amino-4H-3,1-benzoxazin-4-one scaffold represents a privileged heterocyclic system of profound interest in contemporary medicinal chemistry. Its derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological potential, and mechanistic underpinnings of these derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven insights into experimental design, and presents detailed protocols to empower further investigation and therapeutic innovation.

Introduction: The Architectural Significance of the 2-Amino-4H-3,1-Benzoxazin-4-One Core

The 4H-3,1-benzoxazin-4-one nucleus, a bicyclic system formed by the fusion of a benzene ring with a 1,3-oxazin-4-one ring, is a cornerstone in the design of novel therapeutic agents. The introduction of an amino group at the 2-position significantly modulates the electronic and steric properties of the scaffold, creating a versatile platform for chemical elaboration and interaction with biological targets. These derivatives are not only biologically active in their own right but also serve as critical intermediates for the synthesis of other important heterocyclic systems, most notably quinazolinones.[1] The inherent reactivity of the benzoxazinone ring, particularly its susceptibility to nucleophilic attack, underpins its utility as a synthetic synthon.[1][2] This guide will navigate the pharmacological landscape of 2-amino-4H-3,1-benzoxazin-4-one derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties, as well as their potent enzyme inhibitory activities.

Synthetic Strategies: Constructing the Benzoxazinone Core

The synthesis of 2-amino-4H-3,1-benzoxazin-4-one derivatives is predominantly achieved through the cyclization of N-substituted anthranilic acid precursors. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Cyclodehydration of N-Acylanthranilic Acids

A foundational and widely employed method involves the acylation of anthranilic acid followed by cyclodehydration.[1]

Experimental Protocol: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from N-Acyl Anthranilic Acids

  • Acylation: To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as pyridine, slowly add the desired acid chloride or acid anhydride (2 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the acylation, add a dehydrating agent like acetic anhydride and reflux the mixture for a specified duration.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 2-substituted-4H-3,1-benzoxazin-4-one.[1]

Modern Transition-Metal-Catalyzed Approaches

Contemporary synthetic methodologies often leverage transition-metal catalysis to achieve higher efficiency, broader substrate scope, and milder reaction conditions.

  • Palladium-Catalyzed Carbonylative Cyclization: This one-pot, three-component reaction utilizes an o-iodoaniline, an acid chloride, and carbon monoxide in the presence of a palladium catalyst to afford 2-substituted-4H-3,1-benzoxazin-4-ones in good to excellent yields.[3] This method is valued for its atom economy and functional group tolerance.[4]

  • Copper-Catalyzed Tandem Reactions: A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives has been developed based on a tandem intramolecular C-N coupling/rearrangement process.[4]

Synthesis_Pathways

Pharmacological Potential: A Multifaceted Profile

Derivatives of 2-amino-4H-3,1-benzoxazin-4-one have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anti-inflammatory and Analgesic Activity

A significant body of research highlights the anti-inflammatory and analgesic properties of these compounds. Their mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade.

  • Mechanism of Action: Many 2-amino-4H-3,1-benzoxazin-4-one derivatives function as inhibitors of serine proteases, such as human leukocyte elastase (HLE) and cathepsin G, which are implicated in inflammatory processes.[5][6][7] The interaction typically involves the acylation of the active-site serine residue of the enzyme by the benzoxazinone ring, leading to its inactivation.[5]

  • Notable Derivatives:

    • A series of 2-sec-amino-4H-3,1-benzoxazin-4-ones have been identified as acyl-enzyme inhibitors of human chymase.[8]

    • Compound 3d (2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][8]oxazin-4-one) exhibited significant anti-inflammatory activity with 62.61% inhibition of rat paw edema and analgesic activity with 62.36% protection in acetic acid-induced writhings, with a favorable gastrointestinal toxicity profile.[9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

  • Animal Model: Use male Wistar rats (150-200 g).

  • Grouping: Divide the animals into control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of the synthesized compounds).

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally.

  • Induction of Edema: After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume at 0, 30, 60, 90, 120, 150, and 180 minutes after carrageenan injection using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the control group.[11]

Antimicrobial and Antifungal Activity

The 2-amino-4H-3,1-benzoxazin-4-one scaffold has been a fruitful source of novel antimicrobial and antifungal agents.

  • Spectrum of Activity: These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][8][12][13][14]

  • Structure-Activity Relationship (SAR): The nature and position of substituents on the benzoxazinone ring play a crucial role in determining the antimicrobial potency. For instance, chloro-substituted derivatives have been reported to exhibit enhanced activity.[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer and Antiproliferative Activity

Emerging evidence suggests that 2-amino-4H-3,1-benzoxazin-4-one derivatives possess significant anticancer potential.

  • Mechanism of Action: Some derivatives have been shown to induce DNA damage in tumor cells, leading to apoptosis.[15][16] The rigid, planar structure of the benzoxazinone core allows for intercalation into DNA.[15][16]

  • Notable Derivatives:

    • A series of 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives exhibited notable inhibitory activity against Huh-7 liver cancer cells.[15]

    • 6-Methyl-2-p-tolylamino-4H-3,1-benzoxazin-4-one (URB754) was identified as a potent inhibitor of the endocannabinoid-deactivating enzyme monoacylglycerol lipase, which is implicated in cancer progression.[5]

Pharmacological_Activities

Enzyme Inhibition

A prominent feature of this class of compounds is their ability to inhibit a variety of enzymes, particularly serine proteases.[5]

  • Human Leukocyte Elastase (HLE) Inhibition: Several 2-amino-4H-3,1-benzoxazin-4-one derivatives have been characterized as potent inhibitors of HLE, an enzyme involved in tissue damage during inflammation.[5]

  • C1r Serine Protease Inhibition: A series of 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as inhibitors of the complement enzyme C1r, which is implicated in the neuroinflammatory component of Alzheimer's disease.[17] Compounds such as 7-chloro-2-[(2-iodophenyl)amino]benz[d][4][8]oxazin-4-one showed improved potency compared to the reference compound FUT-175.[17]

  • Cathepsin G Inhibition: A new class of Cathepsin G inhibitors based on the 4H-3,1-benzoxazin-4-one scaffold has been reported, with some derivatives showing IC50 values in the low micromolar range.[6][7]

Quantitative Biological Activity Data

CompoundTargetBiological ActivityQuantitative DataReference
7-Chloro-2-[(2-iodophenyl)amino]benz[d][4][8]oxazin-4-oneC1r Serine ProteaseInhibitionIC50 = 1.4 µM[17]
7-Methyl-2-[(2-iodophenyl)amino]benz[d][4][8]oxazin-4-oneC1r Serine ProteaseInhibitionPotent Inhibition[17]
2-(Furan-2-yl)-4H-3,1-benzoxazin-4-oneCathepsin GInhibitionIC50 = 0.84 ± 0.11 µM[1][7]
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][4][8]oxazin-4-oneInflammationAnti-inflammatory62.61% inhibition of rat paw edema[9][10]

Conclusion and Future Directions

The 2-amino-4H-3,1-benzoxazin-4-one scaffold has unequivocally established itself as a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse pharmacological profile of its derivatives underscore their immense potential in addressing a range of unmet medical needs. Future research should focus on elucidating the structure-activity relationships to design more potent and selective derivatives. Furthermore, comprehensive preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo activities of these compounds into tangible therapeutic benefits. The continued exploration of this remarkable heterocyclic system holds the key to unlocking new frontiers in drug discovery.

References

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Kleine, H., et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 14(1), 444-461.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Lee, C. W., et al. (1999). A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides. Organic Letters, 1(8), 1157-1159.
  • Emayan, K., et al. (2000). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry, 43(19), 3445-3447.
  • El-Hashash, M. A., et al. (2010). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 15(1), 465-479.
  • El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Acta Poloniae Pharmaceutica, 73(3), 657-668.
  • Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(597), 441-446.
  • Khan, S. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolian Journal of Chemistry, 25(51), 25-34.
  • Aly, A. A., et al. (2022). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones.
  • Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 20(10), 944-949.
  • Reddy, C. S., et al. (2011). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. Journal of Chemical and Pharmaceutical Research, 3(6), 844-850.
  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Reddy, T. R., & G, N. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5243.
  • Khan, S. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry.
  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12.
  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Aliter, K. F., & Al-Horani, R. A. (2025).
  • BenchChem. (2025). A literature review on the chemistry of 4H-3,1-benzoxazin-4-ones. BenchChem.
  • Kumar, A., et al. (2024). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
  • Hou, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][8]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry, 13.

  • El-Hashash, M. A., et al. (2017). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives.
  • Reddy, T. R., & G, N. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.

Sources

Exploratory

Technical Whitepaper: Molecular Weight, Exact Mass, and Analytical Workflows for 2-Amino-4H-3,1-benzoxazin-4-one

Executive Summary 2-Amino-4H-3,1-benzoxazin-4-one (CAS: 15607-11-1) is a highly reactive bicyclic heterocyclic compound that serves as a critical building block in medicinal chemistry. It is widely utilized as a precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4H-3,1-benzoxazin-4-one (CAS: 15607-11-1) is a highly reactive bicyclic heterocyclic compound that serves as a critical building block in medicinal chemistry. It is widely utilized as a precursor for quinazoline synthesis and has been identified as a potent inhibitor of the C1r serine protease—a key enzyme in the classical complement pathway implicated in the neuropathology of Alzheimer's disease[1]. This whitepaper provides an in-depth analysis of its mass specifications, details self-validating synthetic and analytical protocols, and maps its pharmacological target pathways.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In drug development and structural validation, distinguishing between molecular weight and exact mass is critical.

  • Molecular Weight (162.15 g/mol ): Calculated using the average atomic masses of elements based on their natural isotopic abundance. This value is essential for bulk stoichiometric calculations during bench-scale synthesis[2].

  • Exact Mass (162.0429 Da): The monoisotopic mass calculated using only the most abundant isotopes ( 12C , 1H , 14N , 16O ). In High-Resolution Mass Spectrometry (HRMS), exact mass is the cornerstone of structural confirmation. It allows researchers to utilize narrow mass extraction windows (e.g., <5 ppm), effectively filtering out isobaric matrix interferences that share the same nominal mass but differ in their precise isotopic composition[2].

Table 1: Physicochemical and Mass Specifications
PropertyValueComputational/Experimental Context
Chemical Name 2-amino-4H-3,1-benzoxazin-4-oneIUPAC Standard Nomenclature
CAS Registry Number 15607-11-1Unique Chemical Identifier
Molecular Formula C8​H6​N2​O2​ Base elemental composition
Molecular Weight 162.15 g/mol Average mass for stoichiometry
Exact Mass (Monoisotopic) 162.042927 DaCalculated for 12C81​H614​N216​O2​
[M+H]+ Precursor Ion 163.0502 DaTarget m/z for ESI+ HRMS
Topological Polar Surface Area 64.7 ŲPredictor of membrane permeability

(Data corroborated by [2])

Synthetic Methodology & Self-Validating HRMS Protocols

To ensure scientific integrity, the synthesis of 2-amino-4H-3,1-benzoxazin-4-one must be coupled with a self-validating analytical workflow. The following protocols detail the causality behind each experimental choice.

Protocol 1: Synthesis of 2-Amino-4H-3,1-benzoxazin-4-one

This protocol utilizes the cyclization of anthranilic acid with cyanogen bromide[1].

  • Reagent Preparation: Dissolve 1.0 equivalent of anthranilic acid in a 1M aqueous Sodium Hydroxide (NaOH) solution.

    • Causality: NaOH serves a dual purpose. It deprotonates the carboxylic acid to increase aqueous solubility and prevents the protonation of the primary amine, thereby maximizing its nucleophilicity for the subsequent step.

  • Electrophilic Addition: Slowly add 1.1 equivalents of cyanogen bromide (CNBr) at 0°C under continuous stirring.

    • Causality: The primary amine attacks the electrophilic carbon of CNBr, forming a cyanamide intermediate. The low temperature prevents the degradation of the highly reactive CNBr.

  • Intramolecular Cyclization: Allow the reaction to warm to room temperature.

    • Causality: The intermediate undergoes rapid intramolecular cyclization, driven by the nucleophilic attack of the carboxylate oxygen onto the cyanamide carbon, yielding the stable 4H-3,1-benzoxazin-4-one core.

  • Isolation: Acidify the mixture slightly to precipitate the product, followed by vacuum filtration and recrystallization from ethanol.

Protocol 2: LC-HRMS Exact Mass Determination

To validate the success of Protocol 1 and confirm the absence of uncyclized urea intermediates, use Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

  • Sample Preparation: Dilute the purified compound to 1 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The C18 column retains the moderately hydrophobic compound (XLogP3 = 0.7). The 0.1% formic acid lowers the pH, ensuring the basic 2-amino group is fully protonated.

  • Mass Spectrometry (ESI-TOF/Orbitrap): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Causality: Protonation driven by the acidic mobile phase forces the formation of the [M+H]+ pseudomolecular ion. Extract the ion chromatogram (EIC) specifically for m/z 163.0502 with a mass tolerance window of ± 5 ppm to confirm structural identity.

Synthesis_Validation N1 Anthranilic Acid + Cyanogen Bromide N2 Cyclization Reaction (NaOH, H2O) N1->N2 N3 2-amino-4H-3,1-benzoxazin-4-one (Target Compound) N2->N3 N4 HRMS Validation [M+H]+ m/z 163.0502 N3->N4

Caption: Synthetic workflow and HRMS exact mass validation for 2-amino-4H-3,1-benzoxazin-4-one.

Pharmacological Target Pathways: C1r Serine Protease Inhibition

Beyond its utility as a chemical building block, 2-amino-4H-3,1-benzoxazin-4-one and its derivatives possess significant pharmacological activity. The complement system is a proteolytic cascade crucial to the innate immune response; however, its overactivation by triggers such as β -amyloid is heavily implicated in the neuroinflammation associated with Alzheimer's disease[1].

The cascade is initiated by the C1 complex (comprising C1q, C1r, and C1s). Upon activation, the C1r serine protease undergoes autoactivation and subsequently cleaves and activates C1s. demonstrates that 2-amino-4H-3,1-benzoxazin-4-ones act as competitive inhibitors of C1r[1].

Mechanism of Action: By targeting C1r—an enzyme positioned at the very apex of the complement cascade—these benzoxazinone derivatives effectively halt the downstream amplification events (such as the formation of the Membrane Attack Complex) before widespread tissue damage can occur[1].

Biological_Pathway A Complement Activation (e.g., β-amyloid) B C1r Serine Protease Autoactivation A->B C C1s Activation & Cascade Progression B->C D 2-amino-4H-3,1-benzoxazin-4-one (Inhibitor) D->B Competitive Inhibition

Caption: Mechanism of C1r serine protease inhibition by benzoxazinone derivatives.

References

  • National Center for Biotechnology Information (NCBI). "2-amino-4H-3,1-benzoxazin-4-one | C8H6N2O2 | CID 9834041 - PubChem." PubChem Database. Available at:[Link]

  • Bures, M. G., et al. "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease." Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at:[Link]

  • Kakuta, H., et al. "Novel specific PSA (puromycin-sensitive aminopeptidase) inhibitors, 3-(2,6-diethylphenyl)-2,4(1H, 3H)-quinazolinedione (3: PAQ-22) and N-(2,6-diethylphenyl)-2-amino-4H-3,1-benzoxazin-4-one (4: PAZOX-22)." Heterocycles, 2001. Available at:[Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 2-Amino-4H-3,1-Benzoxazin-4-One Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of an amino group at the 2-position can significantly influence the molecule's electronic properties and hydrogen bonding capabilities, making it a key target for drug design. This technical guide provides an in-depth, experience-driven walkthrough for the synthesis, crystallization, and definitive structural analysis of this important class of compounds using single-crystal X-ray diffraction (SC-XRD). While a complete, publicly available crystal structure for the parent 2-amino-4H-3,1-benzoxazin-4-one is not available, this guide utilizes data from closely related, published analogues to present a comprehensive and authoritative methodology. We will detail the causal logic behind experimental choices, from synthetic strategy to the nuances of crystallographic refinement, and demonstrate how to validate the resulting structural data for use in fields like structure-activity relationship (SAR) studies.

Introduction: The Significance of the 2-Amino-4H-3,1-benzoxazin-4-one Core

The benzoxazinone framework is a cornerstone in the development of novel therapeutics.[1][4] These compounds have been investigated as inhibitors of human cytomegalovirus protease and the complement enzyme C1r, which is implicated in the neuropathology of Alzheimer's disease.[5] The 2-amino substitution is particularly critical; it acts as a potent hydrogen bond donor and can be readily functionalized, allowing for the systematic exploration of chemical space to optimize potency and selectivity.

Definitively understanding the three-dimensional arrangement of these molecules is paramount. Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound. This structural knowledge is the bedrock of rational drug design, enabling researchers to visualize how a molecule might interact with a biological target and guiding the next steps in chemical synthesis and optimization.

Synthesis and Crystallization Strategy

Synthetic Approach

The most common and effective route to 2-substituted-4H-3,1-benzoxazin-4-ones begins with anthranilic acid or its derivatives. The synthesis involves two key transformations: N-acylation followed by cyclodehydration.[6] A modern, efficient approach employs a one-pot method that avoids harsh conditions and lengthy reaction times.

A mechanochemical approach using solvent-assisted grinding offers a green and rapid synthesis of 2-aminobenzoxazin-4-ones from N-substituted anthranilic acid derivatives.[7] This method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (PPh3) for a quick cyclodehydration process.[7][8]

Experimental Protocol: Synthesis of a 2-(Arylamino)-4H-3,1-benzoxazin-4-one Analogue

  • N-Acylation: To a stirred solution of anthranilic acid (1.0 eq) and a suitable base like triethylamine (1.1 eq) in an appropriate solvent (e.g., chloroform), add the desired acyl chloride (e.g., benzoyl chloride, 1.0 eq) dropwise at room temperature.[6]

  • Monitoring: Stir the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting anthranilic acid is consumed.

  • Cyclization: Add a solution of a cyclizing agent, such as cyanuric chloride in DMF, to the reaction mixture.[6] Continue stirring at room temperature for an additional 4-6 hours.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. Resuspend the residue in a mixture of ice and water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the purified 2-substituted-4H-3,1-benzoxazin-4-one.

Obtaining Diffraction-Quality Crystals

The success of SC-XRD hinges entirely on the quality of the single crystal. The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly.

Causality in Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. This solubility differential is key to controlled crystal growth. For planar, aromatic systems like benzoxazinones, solvents like ethanol, ethyl acetate, acetonitrile, or mixtures with less polar solvents like hexane are often successful.

Experimental Protocol: Crystallization via Slow Evaporation

  • Dissolution: In a small, clean vial, dissolve a small amount of the purified compound in the minimum volume of a suitable solvent (e.g., ethyl acetate) with gentle heating.

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once well-formed, block-like crystals appear, carefully remove them from the mother liquor using a spatula or forceps and allow them to dry on a filter paper.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the gold standard for determining the precise atomic arrangement within a crystalline solid. The workflow is a systematic process from data collection to a final, validated structural model.

The SC-XRD Workflow

The entire process can be visualized as a logical progression from the physical crystal to the final, validated digital model of the molecular and crystal structure.

sc_xrd_workflow crystal 1. Select & Mount Crystal diffractometer 2. Center Crystal in X-ray Beam crystal->diffractometer data_collection 3. Determine Unit Cell & Collect Data diffractometer->data_collection integration 4. Integrate & Scale Diffraction Data data_collection->integration solution 5. Solve Structure (e.g., SHELXT) integration->solution refinement 6. Refine Model (e.g., SHELXL) solution->refinement validation 7. Validate & Finalize (checkCIF) refinement->validation

Caption: The workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to allow for data collection at low temperatures (e.g., 100 K), which minimizes thermal motion and leads to higher quality data.

  • Data Collection: The mounted crystal is placed on a diffractometer. The instrument automatically determines the unit cell dimensions and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Integration and Scaling: The raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for factors like absorption and beam intensity variations.

  • Structure Solution: The integrated data is used to solve the "phase problem." Programs like SHELXT use direct methods or Patterson functions to determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This process optimizes the atomic positions, and thermal parameters, and adds hydrogen atoms to generate a model that best fits the observed diffraction pattern. The quality of the fit is monitored using R-factors (R1, wR2), which should ideally be as low as possible.

  • Validation: The final structural model is validated using software like PLATON or the IUCr's checkCIF service. This step checks for geometric inconsistencies, missed symmetry, and overall model quality before the data is prepared for publication or deposition in a database like the Cambridge Crystallographic Data Centre (CCDC).

Results and Discussion: The Structure of a Benzoxazinone Analogue

As a representative example, we will discuss the crystallographic data for 2-phenyl-4H-3,1-benzoxazin-4-one, a close analogue of the title compound.[9]

Crystallographic Data Summary

Summarizing the final crystallographic data in a standardized table is crucial for reporting and comparison.

ParameterValue
Chemical FormulaC₁₄H₉NO₂
Formula Weight223.22
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.3055 (16)
b (Å)3.8930 (4)
c (Å)20.445 (2)
β (°)94.946 (3)
Volume (ų)1055.1 (2)
Z4
Temperature (K)295
R₁ [I > 2σ(I)]0.053
wR₂ (all data)0.187
Data sourced from[9]
Molecular Structure

The X-ray data reveals that the 2-phenyl-4H-3,1-benzoxazin-4-one molecule is nearly planar.[9] The dihedral angle between the benzoxazinone system and the phenyl ring is just 3.72(4)°.[9] This planarity facilitates efficient crystal packing.

h_bonding mol1 Mol A ...C=O ...N-H mol2 Mol B ...C=O ...N-H mol1:f0->mol2:f0 N-H···O=C mol3 Mol C ...C=O ...N-H mol2:f0->mol3:f0 N-H···O=C

Caption: Expected hydrogen bonding motif in 2-amino-4H-3,1-benzoxazin-4-one.

Powder X-ray Diffraction (PXRD) for Bulk Characterization

While SC-XRD provides the definitive structure of a single crystal, Powder X-ray Diffraction (PXRD) is essential for validating the bulk material. It ensures that the material synthesized and used in further experiments is the same crystalline phase as the single crystal that was analyzed.

The Self-Validating System:

  • Solve: Determine the crystal structure using SC-XRD.

  • Simulate: Calculate the theoretical PXRD pattern from the single-crystal data.

  • Measure: Obtain the experimental PXRD pattern of the bulk synthesized powder.

  • Compare: Overlay the experimental and simulated patterns. A perfect match confirms the phase purity of the bulk sample.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the bulk crystalline powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Data Collection: Place the sample holder in a powder diffractometer. Collect data over a specified range of 2θ angles (e.g., 5° to 50°).

  • Analysis: Compare the peak positions (2θ values) and relative intensities of the experimental pattern with the pattern simulated from the single-crystal CIF file.

Conclusion

The structural characterization of 2-amino-4H-3,1-benzoxazin-4-one and its analogues is a critical step in harnessing their therapeutic potential. This guide has outlined an integrated and logical approach, from rational synthesis and strategic crystallization to the definitive analysis by single-crystal X-ray diffraction. By understanding the "why" behind each experimental choice and employing PXRD to create a self-validating workflow, researchers can ensure the integrity of their structural data. These high-quality crystal structures provide invaluable insights into molecular conformation and intermolecular interactions, paving the way for the informed design of next-generation pharmaceuticals based on the potent benzoxazinone scaffold.

References

  • Pattarawarapan, M., Wet-osot, S., Yamano, D., & Phakhodee, W. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Synlett, 28(04), 589-592. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

  • Al-Obaid, A. M. (2010). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. ResearchGate. Available at: [Link]

  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(597), 441-446. Available at: [Link]

  • Kumar, R., & Yar, M. S. (2015). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 7(3), 110-115. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(54). Available at: [Link]

  • Manivannan, R., Helen, P. A., Raj, R. A., Jasmine, P. J., & Vijayakumar, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. Available at: [Link]

  • Siddiqui, Z. N., & Asad, M. (2016). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 2-amino-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Paredes, J. I., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available at: [Link]

  • Amori, K., et al. (2011). Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. ACS Publications. Available at: [Link]

  • Hlimi, B., et al. (2024). Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b]o[7][10]xazin-3(4H)-one. IUCr Journals. Available at: [Link]

  • Google Patents. (n.d.). (1-Hydroxy-2-amino-alkyl)-substituted benzoxazinones and benzoxazolinones.
  • Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]

  • El-Hashash, M. A., & El-Kafrawy, A. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Organic and Bio-molecular Chemistry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-4H-3,1-Benzoxazin-4-one as a Competitive Serine Protease Inhibitor

Abstract Serine proteases represent a vast and functionally diverse family of enzymes integral to a multitude of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Serine proteases represent a vast and functionally diverse family of enzymes integral to a multitude of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their dysregulation is a hallmark of numerous pathologies, making them prime targets for therapeutic intervention. Among the scaffolds developed for serine protease inhibition, the 4H-3,1-benzoxazin-4-one core has emerged as a "privileged structure." This guide provides a comprehensive technical overview of a specific, highly potent subclass: the 2-amino-4H-3,1-benzoxazin-4-ones. We will dissect their mechanism of action, explore structure-activity relationships, detail synthetic and analytical methodologies, and discuss their therapeutic potential, offering researchers and drug development professionals a foundational understanding of this important class of inhibitors.

The Central Role of Serine Proteases and the Rationale for Inhibition

Serine proteases are characterized by a highly conserved catalytic triad in their active site, typically consisting of serine (Ser), histidine (His), and aspartate (Asp) residues. The serine residue acts as the key nucleophile, attacking the scissile peptide bond of a substrate. This fundamental role places them at critical junctures in biological cascades. Consequently, their hyperactivity is implicated in diseases such as chronic obstructive pulmonary disease (COPD), arthritis, thrombosis, and neurodegenerative conditions like Alzheimer's disease.[1]

The development of specific and potent inhibitors is a cornerstone of modern pharmacology. An ideal inhibitor should exhibit high affinity and selectivity for its target enzyme to minimize off-target effects. The 2-amino-4H-3,1-benzoxazin-4-one scaffold has proven to be an exceptionally effective starting point for designing such molecules, acting as mechanism-based inhibitors that form stable covalent adducts with the target protease.[2][3]

Chemistry and Synthesis

The foundational structure of these inhibitors is derived from anthranilic acid, a readily available and versatile precursor.[4][5] The synthesis of the core 2-amino-4H-3,1-benzoxazin-4-one scaffold is elegantly straightforward, often achieved by reacting anthranilic acid with cyanogen bromide.[1] Further derivatization, particularly at the 2-amino position and on the fused benzene ring, allows for the fine-tuning of potency and selectivity against various serine proteases.

A generalized synthetic approach is outlined below:

G cluster_0 Core Synthesis cluster_1 Derivatization A Anthranilic Acid C 2-Amino-4H-3,1-benzoxazin-4-one A->C Cyclization B Cyanogen Bromide (BrCN) B->C E Diverse 2-Substituted-Amino- 4H-3,1-benzoxazin-4-ones C->E Nucleophilic Substitution D Substituted Anilines / Alkyl Halides D->E

Caption: General synthetic pathway for 2-amino-4H-3,1-benzoxazin-4-ones.

This synthetic accessibility is a significant advantage, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Various methods, including palladium-catalyzed carbonylative coupling and copper-catalyzed tandem reactions, have also been developed to synthesize diverse benzoxazinone derivatives.[6]

Mechanism of Action: Acyl-Enzyme Formation

2-Amino-4H-3,1-benzoxazin-4-ones are classified as mechanism-based or "alternate substrate" inhibitors.[3] They operate by deceiving the enzyme into processing them like a natural substrate, which culminates in the formation of a stable, long-lived covalent bond.

The inhibitory process unfolds as follows:

  • Binding: The inhibitor docks into the enzyme's active site, with its structure mimicking the preferred substrate. The substituents on the inhibitor guide its affinity and selectivity for specific pockets within the active site.

  • Nucleophilic Attack: The catalytic Serine-195 residue of the protease launches a nucleophilic attack on the electrophilic carbonyl carbon (C4) of the benzoxazinone ring.

  • Ring Opening & Acylation: This attack leads to the cleavage of the heterocyclic ring's ester bond. The result is the formation of a stable acyl-enzyme intermediate, where the inhibitor is now covalently attached to the active site serine.[2]

  • Inactivation: The acylated enzyme is rendered catalytically inactive.

  • Slow Deacylation: While the acyl-enzyme intermediate can undergo hydrolysis (deacylation) to regenerate the active enzyme, this process is exceptionally slow for potent benzoxazinone inhibitors.[2][3] The half-lives of these acyl-enzyme complexes can be many minutes to hours, effectively constituting irreversible inhibition on a practical timescale.[7]

E_I Enzyme (E) + Inhibitor (I) EI_complex Non-covalent E-I Complex E_I->EI_complex k_on (Binding) Acyl_Enzyme Stable Acyl-Enzyme (Inactive) EI_complex->Acyl_Enzyme k_acyl (Ring Opening) E_P Regenerated Enzyme (E) + Product (P) Acyl_Enzyme->E_P k_off (k_deacyl) (Very Slow Hydrolysis)

Caption: Kinetic scheme of serine protease inhibition by benzoxazinones.

Structure-Activity Relationships and Target Selectivity

The therapeutic utility of an inhibitor hinges on its potency and selectivity. Extensive research has established clear SAR for the 2-amino-4H-3,1-benzoxazin-4-one class, allowing for targeted design against specific proteases.

  • 2-Amino Substituent: This position is a critical determinant of selectivity. Introduction of an aromatic moiety, such as a benzyl group, results in potent inhibition of chymotrypsin-like enzymes, including chymase and cathepsin G.[7][8] For instance, 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one exhibits a Ki value of 11 nM against human chymase.[7]

  • Benzene Ring Substituents (Positions 5, 6, 7, 8): Substitution on the fused aromatic ring modulates both stability and potency.

    • Human Leukocyte Elastase (HLE): Alkyl groups at the R5 position significantly slow the deacylation rate, while strongly electron-donating groups at C7 enhance the chemical stability of the benzoxazinone ring against nucleophilic attack.[3]

    • Complement C1r: A 7-chloro or 7-methyl substitution improves potency compared to the parent compound.[1][9]

    • Cathepsin G: A 6-methyl substitution markedly increases the rate of acylation.[8]

These findings demonstrate that the scaffold can be strategically decorated to achieve high affinity for a desired target while minimizing activity against related proteases.

Key Serine Protease Targets and Therapeutic Fields

Derivatives of 2-amino-4H-3,1-benzoxazin-4-one have shown potent inhibitory activity against a range of medically relevant serine proteases.

Target ProteaseAssociated Disease / ProcessRepresentative Inhibitor DataSource(s)
Human Leukocyte Elastase (HLE) Inflammation, COPD, EmphysemaPotent inhibitors with Ki values in the nanomolar range have been developed.[3][2][3]
Cathepsin G Inflammation, Arthritis, IschemiaKi values in the nanomolar range; IC50 of 0.84 µM for a 2-(furan-2-yl) derivative.[10][2][7][8][10]
Human Chymase Cardiovascular Disease, Asthma2-(N-benzyl-N-methylamino) derivative shows a Ki of 11 nM.[7][2][7]
Complement C1r Alzheimer's Disease, InflammationSubstituted derivatives show improved potency over reference compounds like FUT-175.[1][1][9][11]
α-Chymotrypsin Digestive Enzyme (Model System)2-aryl derivatives show IC50 values as low as 5.42 µM.[12][13][7][12][13]

Experimental Protocols & Workflows

Protocol 1: General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

This protocol is adapted from established literature procedures for synthesizing 2-substituted benzoxazinones from anthranilic acid and an appropriate acid chloride.[10][14]

Materials:

  • Anthranilic acid

  • Aroyl chloride (e.g., benzoyl chloride, 2-furoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous solvent (e.g., Chloroform, Dichloromethane)

  • Cyclizing agent (e.g., Acetic Anhydride or Cyanuric Chloride/DMF)

  • Ice, Distilled Water

Procedure:

  • N-Acylation: In a round-bottom flask, dissolve anthranilic acid (1.0 eq) in the anhydrous solvent.

  • Add TEA (1.1 eq) and cool the mixture in an ice bath.

  • Add the aroyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-4 hours until the formation of the N-acylanthranilic acid intermediate is complete (monitor by TLC).

  • Cyclodehydration: Add the cyclizing agent (e.g., excess acetic anhydride) to the mixture.

  • Heat the reaction mixture under reflux for 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Stir until a solid precipitate forms.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-4H-3,1-benzoxazin-4-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Serine Protease Inhibition Assay (Chromogenic Substrate)

This protocol outlines a standard method for determining the inhibitory potency (IC50) of a compound.

G cluster_0 Preparation cluster_1 Assay Execution (96-Well Plate) cluster_2 Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5) E Add Buffer, Inhibitor (or DMSO for control), and Enzyme to wells A->E B Prepare Enzyme Stock Solution B->E C Prepare Substrate Stock Solution (Chromogenic) G Initiate reaction by adding Substrate C->G D Prepare Inhibitor Serial Dilutions in DMSO D->E F Pre-incubate (e.g., 15 min, 37°C) to allow E-I binding E->F F->G H Measure Absorbance change over time (Kinetic Read) G->H I Calculate initial reaction velocities (V₀) H->I J Plot % Inhibition vs. [Inhibitor] I->J K Fit data to dose-response curve to determine IC₅₀ J->K

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Procedure:

  • Reagent Preparation: Prepare all solutions in an appropriate assay buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 8.0).[15]

  • Assay Plate Setup: In a 96-well microtiter plate, add the following to each well for a final volume of 100 µL:

    • Assay Buffer

    • Inhibitor solution at various final concentrations (prepared by serial dilution of a DMSO stock). Include a "no inhibitor" (DMSO vehicle) control.

    • Enzyme solution at a fixed final concentration (e.g., 1-20 nM, depending on the enzyme).[15]

  • Pre-incubation: Mix the contents and pre-incubate the plate at 37°C for 15-20 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells at a fixed final concentration (typically at or near its Km value).

  • Measurement: Immediately place the plate in a microplate reader set to 37°C and measure the rate of product formation by monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) over 5-10 minutes.[15][16]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.

Conclusion and Future Outlook

The 2-amino-4H-3,1-benzoxazin-4-one scaffold represents a robust and versatile platform for the development of potent, mechanism-based inhibitors of serine proteases. Their straightforward synthesis, well-understood mechanism of action, and tunable structure-activity relationships make them highly attractive lead structures for drug discovery programs. They have demonstrated efficacy against a wide array of high-value therapeutic targets involved in inflammatory, cardiovascular, and neurodegenerative diseases.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, improving their selectivity profiles to reduce potential off-target toxicities, and exploring their application in creating sophisticated chemical biology tools, such as activity-based probes, to further investigate the complex roles of serine proteases in health and disease.

References

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Google Books.
  • Gütschow, M., et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 14(1), 496-519. [Link]

  • Lunney, E. A., et al. (1998). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry, 41(7), 1060-1067. [Link]

  • Lunney, E. A., et al. (1998). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. ACS Publications. [Link]

  • Gütschow, M., et al. (2001). Inhibition of human chymase by 2-amino-3,1-benzoxazin-4-ones. Bioorganic & Medicinal Chemistry, 9(4), 1059-1069. [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • Edwards, P. D., et al. (1996). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry. [Link]

  • Experimental conditions for serine protease inhibition assays. ResearchGate. [Link]

  • Edwards, P. D., et al. (1996). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 39(5), 1112-1124. [Link]

  • Soliman, M. H. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. [Link]

  • Soliman, M. H. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, LXXVIII, 595. [Link]

  • Ghorbani-Vaghei, R., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society, 24, 545-550. [Link]

  • Afzal, N., et al. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. ResearchGate. [Link]

  • de Veer, S. J., et al. (2011). Mastering the Canonical Loop of Serine Protease Inhibitors: Enhancing Potency by Optimising the Internal Hydrogen Bond Network. PLoS ONE, 6(4), e19302. [Link]

  • Afzal, N., et al. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors. Letters in Drug Design & Discovery, 11(6), 726-733. [Link]

  • Stein, R. L., et al. (1987). Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry. [Link]

  • Levin, J. I., et al. (2001). The Discovery of Anthranilic Acid-Based MMP Inhibitors. Part 1: SAR of the 3-Position. Bioorganic & Medicinal Chemistry Letters, 11(2), 235-238. [Link]

  • Afzal, N., et al. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Letters in Drug Design & Discovery, 11(6), 726-733. [Link]

  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. ResearchGate. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. [Link]

  • Sinha, S., & Ananthanarayan, V. S. (1984). Purification and characterization of chymotrypsin inhibitors from marine turtle egg white. Journal of Biosciences, 6(5), 663-673. [Link]

  • 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. EMBL-EBI. [Link]

  • Kumar, V., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 923-940. [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]

  • Khan, K. M., et al. (2018). Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes. Medicinal Chemistry, 14(3), 297-307. [Link]

  • Lee, J. H., et al. (2011). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs, 9(9), 1639-1654. [Link]

  • Napper, A. D., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 971842. [Link]

  • The Complete Guide for Protease Inhibition. Roche. [Link]

  • Gütschow, M., et al. (2000). Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. Bioorganic & Medicinal Chemistry, 8(7), 1731-1740. [Link]

  • Synthesis and evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors. EMBL-EBI. [Link]

  • Abu-Fayyad, A., et al. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Current Bioactive Compounds, 21(1), 53-61. [Link]

Sources

Foundational

Computational Profiling and Empirical Validation of 2-Amino-4H-3,1-Benzoxazin-4-One Binding Affinity

Executive Summary The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its versatility in binding diverse biological targets[1]. Specifically, 2-amino-subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its versatility in binding diverse biological targets[1]. Specifically, 2-amino-substituted derivatives have emerged as highly potent, mechanism-based inhibitors for serine proteases (such as human leukocyte elastase and chymase)[1][2], specific puromycin-sensitive aminopeptidases (PSA)[3], and novel breast cancer targets[4].

This technical guide provides a comprehensive framework for drug development professionals to evaluate the binding affinity of 2-amino-4H-3,1-benzoxazin-4-one derivatives. By bridging in silico molecular docking predictions with self-validating in vitro kinetic assays, researchers can systematically decode the structure-activity relationship (SAR) of this electrophilic pharmacophore.

Mechanistic Foundation: The Electrophilic Trap

To accurately model the binding affinity of 2-amino-4H-3,1-benzoxazin-4-ones, one must first understand the causality of their molecular reactivity. These compounds do not merely occupy a binding pocket; they act as "electrophilic traps" that covalently modify their targets[1].

The Causality of Scaffold Design: The fundamental mechanism of inhibition involves the acylation of a catalytic serine residue within the target enzyme's active site[1]. The C-4 carbonyl carbon of the benzoxazinone ring is highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.

  • Nucleophilic Attack: The target's catalytic serine attacks the C-4 carbonyl, forming a transient tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, triggering the opening of the benzoxazine ring (leaving group departure).

  • Covalent Inactivation: A stable acyl-enzyme complex is formed, effectively incapacitating the enzyme and preventing natural substrate cleavage[1].

The introduction of a 2-amino substituent (e.g., 2-sec-butylamino) is a deliberate structural choice. The lone pair on the exocyclic nitrogen delocalizes into the ring, fine-tuning the electrophilicity of the C-4 carbon. This prevents premature hydrolysis in aqueous media (improving pharmacokinetic stability) while maintaining sufficient reactivity for the target serine[1].

Mechanism A 2-Amino-4H-3,1-benzoxazin-4-one (Electrophilic Trap) C Tetrahedral Intermediate A->C Binding & Attack B Catalytic Serine (OH) Nucleophilic Attack B->C Nucleophilic Addition D Ring Opening (Leaving Group Departure) C->D Collapse E Stable Acyl-Enzyme Complex (Enzyme Inactivation) D->E Covalent Inhibition

Figure 1: Mechanism of Serine Protease Inactivation via Acyl-Enzyme Complex Formation.

In Silico Methodologies: Molecular Docking & Dynamics

Molecular docking predicts the preferred orientation (pose) and binding affinity of the ligand in the pre-reaction Michaelis complex[1]. Because benzoxazinones are covalent inhibitors, standard docking evaluates the non-covalent affinity ( KI​ ) that precedes covalent bond formation.

Protocol 1: Step-by-Step Computational Workflow

1. Ligand Preparation & DFT Optimization: Causality: Standard force fields often misrepresent the charge distribution of conjugated heterocycles.

  • Step: Optimize the 3D geometries of the 2-amino-4H-3,1-benzoxazin-4-one derivatives using Density Functional Theory (DFT). Employ the B3LYP functional with a 6-311++G(d,p) basis set to calculate accurate Mulliken charges, HOMO-LUMO gaps, and Molecular Electrostatic Potential (MEP) surfaces[4].

  • Step: Generate tautomeric states and minimize energy.

2. Protein Preparation:

  • Step: Retrieve the target crystal structure (e.g., Human Leukocyte Elastase, UniProt P08246[2]).

  • Step: Assign protonation states at pH 7.4 using tools like PROPKA. Critical Check: Ensure the catalytic histidine (e.g., His57) is protonated at the epsilon nitrogen to act as a general base, while the catalytic serine remains neutral prior to attack.

3. Grid Generation & Docking Simulation:

  • Step: Center the docking grid box on the catalytic triad. Ensure the grid encompasses the S1 specificity pocket, where the 2-amino substituent typically anchors the molecule[1].

  • Step: Execute flexible-ligand docking (e.g., via AutoDock Vina or Glide XP). Extract the binding affinity ( ΔG in kcal/mol).

4. Molecular Dynamics (MD) Simulation:

  • Step: Solvate the top-scoring complex in a TIP3P water box, neutralize with counter-ions, and run a 100 ns production MD simulation[1].

  • Causality: MD assesses the stability of the predicted complex over time, ensuring the C-4 carbonyl remains within nucleophilic attack distance (typically <3.5 Å) of the catalytic serine hydroxyl throughout the simulation.

Workflow L Ligand Prep (DFT Minimized) D Molecular Docking (Affinity Prediction) L->D P Protein Prep (Protonation State) G Grid Generation (Catalytic Triad) P->G G->D S Scoring & Pose (ΔG Analysis) D->S M MD Simulation (Complex Stability) S->M

Figure 2: Computational Workflow for Predicting Benzoxazinone Binding Affinity.

Quantitative Structure-Activity Relationship (SAR) Data

The binding affinity and target selectivity of the benzoxazinone core are highly dependent on the 2-position substitution. Table 1 summarizes key quantitative data across various therapeutic targets.

Table 1: Binding Affinities and Kinetic Profiles of Benzoxazin-4-one Derivatives

Compound DerivativeBiological TargetDocking Affinity ( ΔG )Experimental Kinetic ProfileRef
2-sec-butylamino-4H-3,1-benzoxazin-4-one Human ChymaseN/APotent acyl-enzyme inhibitor ( Ki​ in nanomolar range)[1]
2-phenyl-4H-3,1-benzoxazin-4-one Breast Cancer Target-10.4 kcal/molHigh stability (DFT/MD validated)[4]
2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one Breast Cancer Target-10.6 kcal/molHigh stability (DFT/MD validated)[4]
N-(2,6-diethylphenyl)-2-amino-4H-3,1-benzoxazin-4-one (PAZOX-22) Puromycin-Sensitive Aminopeptidase (PSA)N/ASpecific enzyme inhibition[3]
2-amino-4H-3,1-benzoxazin-4-one Human Leukocyte ElastaseN/ACovalent acyl-enzyme inhibitor[2]

Self-Validating Empirical Protocol: Time-Dependent Kinetic Assays

Because 2-amino-4H-3,1-benzoxazin-4-ones are mechanism-based (suicide) inhibitors, standard steady-state IC50​ values are time-dependent and mathematically insufficient. To empirically validate the non-covalent binding affinity ( KI​ ) predicted by molecular docking, a time-dependent inhibition assay must be employed.

This protocol is a self-validating system: it isolates the initial reversible binding event ( KI​ ) from the subsequent irreversible covalent acylation rate ( kinact​ ).

Protocol 2: Determination of KI​ and kinact​

1. Reagent & Buffer Preparation:

  • Prepare Assay Buffer: 50 mM HEPES, 0.1 M NaCl, pH 7.4.

  • Causality Check: Add 0.01% Triton X-100 to the buffer. This is critical to prevent the benzoxazinone derivatives from forming colloidal aggregates, which cause false-positive promiscuous inhibition.

2. Inhibitor Dilution Series:

  • Prepare a concentration series of the inhibitor (e.g., 10 nM to 10 μ M) in DMSO. Ensure the final DMSO concentration in the assay remains below 1% to prevent enzyme denaturation.

3. Enzyme-Inhibitor Pre-Incubation (The Time-Dependent Step):

  • Mix the target enzyme (e.g., 1 nM Human Leukocyte Elastase) with the inhibitor concentration series.

  • Incubate at 37°C. Extract aliquots at precise time intervals ( t = 0, 5, 10, 20, 30, 60 minutes).

4. Substrate Quench & Kinetic Readout:

  • Quench the acylation reaction by diluting the aliquot 100-fold into an assay plate containing a saturating concentration of a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC for elastase).

  • Measure the initial velocity ( vi​ ) of substrate cleavage using a microplate reader (Ex/Em = 380/460 nm).

5. Data Processing & Validation:

  • Plot the natural logarithm of remaining enzyme activity ( ln(vi​/v0​) ) against pre-incubation time ( t ). The negative slope of these lines yields the pseudo-first-order rate constant ( kobs​ ) for each inhibitor concentration.

  • Fit the data to the hyperbolic equation:

    kobs​=KI​+[I]kinact​×[I]​
  • Validation: Compare the empirically derived KI​ (binding affinity) with the ΔG predicted from the molecular docking simulation. A strong correlation validates the computational grid parameters and protonation states used in Protocol 1.

References

  • [5] Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. ResearchGate. 5

  • [2] Information on EC 3.4.21.37 - leukocyte elastase. BRENDA Enzyme Database. 2

  • [4] Exploration of Novel Therapeutic Benzoxazines as Anti- Breast Cancer Agents: DFT Computations and In Silico Predictions. Nanobioletters. 4

  • [1] 2-sec-butylamino-4H-3,1-benzoxazin-4-one. Benchchem.1

  • [3] Hiroki Kakuta Ph.D Doctor of Pharmacy Okayama University. ResearchGate. 3

Sources

Exploratory

In Vitro Biological Activity of 2-Amino-4H-3,1-benzoxazin-4-ones: A Technical Guide to Mechanism-Based Protease Inhibition

Executive Summary The 4H-3,1-benzoxazin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets[1]. Among its derivatives, 2-amino-4H-3,1-benzoxaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-3,1-benzoxazin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets[1]. Among its derivatives, 2-amino-4H-3,1-benzoxazin-4-ones have emerged as highly potent, mechanism-based inhibitors of serine proteases and aminopeptidases. By exploiting the inherent ring strain and electrophilicity of the benzoxazinone core, these compounds act as acyl-enzyme inhibitors, offering promising therapeutic avenues for neurodegenerative diseases, inflammatory conditions, and complement-mediated disorders.

This whitepaper provides an in-depth technical analysis of the in vitro biological activity of 2-amino-4H-3,1-benzoxazin-4-ones, detailing their mechanism of action, key biological targets, structure-activity relationships (SAR), and the self-validating experimental protocols required for their synthesis and evaluation.

Mechanism of Action: Acyl-Enzyme Intermediate Formation

The primary biological activity of 2-amino-4H-3,1-benzoxazin-4-ones stems from their ability to function as alternate substrate (mechanism-based) inhibitors[2]. The causality behind their efficacy lies in the precise electronic tuning of the heterocyclic ring.

When the inhibitor enters the enzyme's active site, the highly electrophilic C-4 carbonyl carbon of the benzoxazinone ring undergoes a nucleophilic attack by the active-site serine hydroxyl group (or equivalent nucleophile). This attack forms a transient tetrahedral intermediate. Subsequently, the endocyclic C-O bond cleaves, opening the ring and forming a covalent acyl-enzyme complex [3].

Unlike natural peptide substrates that are rapidly hydrolyzed and released, the bulky and electronically stabilized anthranilate moiety of the opened benzoxazinone ring sterically hinders the approach of the catalytic water molecule. This results in a drastically reduced deacylation rate ( k3​ ), effectively trapping the enzyme in an inactive state for a prolonged period[4].

Mechanism A 2-Amino-4H-3,1-benzoxazin-4-one (Inhibitor) C Tetrahedral Intermediate (Nucleophilic Attack at C-4) A->C Binding B Serine Protease (Active Site Ser-OH) B->C Attack D Acyl-Enzyme Complex (Ring Opened) C->D Ring Cleavage E Hydrolysis (Slow) Enzyme Reactivation D->E Water E->B Release

Mechanism of serine protease acylation by 2-amino-4H-3,1-benzoxazin-4-ones.

Key Biological Targets and In Vitro Efficacy

Complement C1r Serine Protease

C1r is a serine protease that initiates the classical complement cascade. In the context of Alzheimer's disease, β -amyloid plaques can trigger complement activation, leading to neuroinflammation and pathology[5]. Inhibiting C1r is a strategic choice because targeting the cascade early prevents downstream amplification events.

In vitro evaluations have demonstrated that specific 2-amino-4H-3,1-benzoxazin-4-ones, such as 7-chloro-2-[(2-iodophenyl)amino]benz[d][1,3]oxazin-4-one , exhibit superior potency and hydrolytic stability compared to the reference standard FUT-175[5]. The halogen substitution at the 7-position enhances the electrophilicity of the C-4 carbonyl, accelerating the initial acylation step ( k2​ ) while maintaining a slow deacylation rate.

Puromycin-Sensitive Aminopeptidase (PSA)

PSA plays a critical role in the autophagic clearance of aggregation-prone proteins, such as tau and polyglutamine (polyQ) expansions associated with neurodegenerative diseases[6]. Interestingly, specific 2-amino derivatives like N-(2,6-diethylphenyl)-2-amino-4H-3,1-benzoxazin-4-one (PAZOX-22) act as highly specific, non-competitive inhibitors of PSA[7]. In vitro kinetic assays (Lineweaver-Burk plot analysis) confirm this non-competitive mode, suggesting that PAZOX-22 may bind to an allosteric site or trap the enzyme in a conformational state that prevents substrate turnover[8].

Human Leukocyte Elastase (HLE) and Chymase

HLE and chymase are heavily implicated in inflammatory and tissue-remodeling diseases. 2-sec-alkylamino and 2-aryl derivatives show strong acylation of these targets[7]. The introduction of an aromatic moiety into the 2-substituent results in strong inhibition of chymase and cathepsin G, as the hydrophobic bulk perfectly occupies the S1 specificity pocket of these proteases[7].

Quantitative Data Summary
Biological TargetRepresentative CompoundInhibition TypeIn Vitro Potency ( IC50​ / Ki​ )Reference
Complement C1r 7-chloro-2-[(2-iodophenyl)amino]benz[d][1,3]oxazin-4-oneMechanism-based (Acyl-enzyme)Superior to FUT-175[5]
PSA PAZOX-22Non-competitiveLow micromolar[7]
α -Chymotrypsin 2-(1-naphthyl)-4H-3,1-benzoxazin-4-oneMechanism-based 5.42±1.66μM [7]
HLE 2-sec-butylamino-4H-3,1-benzoxazin-4-oneMechanism-basedNanomolar Ki​ range[9]

Experimental Protocols: Synthesis and In Vitro Screening

To ensure scientific integrity, the evaluation of these compounds requires a self-validating workflow. The synthesis must avoid premature ring-opening, and the in vitro assay must account for the time-dependent nature of mechanism-based inhibitors.

Protocol A: Synthesis via Ureidobenzoate Intermediates

The most reliable method for synthesizing 2-amino-substituted 4H-3,1-benzoxazin-4-ones utilizes a ureidobenzoic acid intermediate[9]. This approach prevents the formation of unwanted quinazolinedione byproducts.

Step-by-Step Methodology:

  • Urea Formation: Dissolve an appropriately substituted methyl anthranilate (1.0 eq) in anhydrous DMF. Add the desired isocyanate (e.g., 2-iodophenyl isocyanate) (1.1 eq) dropwise at 0∘C .

  • Incubation: Stir the mixture at room temperature for 12 hours to form the intermediate urea.

  • Cyclization: Isolate the urea and treat it with concentrated sulfuric acid ( H2​SO4​ ) at 0∘C for 30 minutes. The acidic environment catalyzes the intramolecular cyclization by dehydrating the intermediate.

  • Validation (Self-Correction): Quench the reaction by pouring it over crushed ice. The precipitation of the product confirms successful cyclization. If the product remains soluble, neutralize carefully with cold NaHCO3​ .

  • Characterization: Verify the intact benzoxazinone ring via IR spectroscopy (look for the characteristic lactone C=O stretch at ∼1749cm−1 )[10].

Protocol B: In Vitro Time-Dependent Kinetic Assay

Because these compounds are acyl-enzyme inhibitors, their IC50​ values will decrease over time as the covalent complex accumulates. A standard steady-state assay will yield false negatives[11].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% PEG to prevent non-specific binding).

  • Pre-incubation (Critical Step): Incubate the target enzyme (e.g., C1r or HLE) with varying concentrations of the inhibitor (dissolved in DMSO, final DMSO <1% ) for distinct time intervals (e.g., 0, 10, 20, 30 minutes) at 37∘C .

  • Substrate Addition: Add a specific fluorogenic substrate (e.g., AMC-tagged peptides) to initiate the measurable reaction.

  • Kinetic Readout: Measure the initial velocity ( vi​ ) of fluorescence generation using a microplate reader.

  • Validation & Controls: Include a vehicle control (DMSO only) to establish 100% enzyme activity, and a known reference inhibitor (e.g., FUT-175 for C1r) to validate assay sensitivity[5].

  • Data Analysis: Plot the natural log of residual activity vs. pre-incubation time to determine the observed rate constant ( kobs​ ). Calculate the inhibition constant ( Ki​ ) and the acylation rate ( kinact​ ).

Workflow S1 1. Synthesis (Anthranilic Acid + Isocyanate) S2 2. Cyclization (H2SO4 / Dehydration) S1->S2 S3 3. In Vitro Incubation (Target Enzyme + Inhibitor) S2->S3 S4 4. Kinetic Assay (Fluorogenic Substrate Addition) S3->S4 S5 5. Data Analysis (IC50 & Ki Determination) S4->S5

Self-validating experimental workflow for synthesizing and screening benzoxazinones.

Structure-Activity Relationship (SAR) Dynamics

The in vitro biological activity of 2-amino-4H-3,1-benzoxazin-4-ones is exquisitely sensitive to structural modifications[9]:

  • The 2-Amino Substituent: The presence of an amino group at the 2-position allows for hydrogen bonding within the enzyme's active site. Modifying this to an aromatic amine (e.g., 2-iodophenylamino) significantly increases hydrophobic interactions within the S1 pocket of serine proteases, boosting potency[5]. Conversely, extending aliphatic chains beyond an optimal length can cause steric clashes, reducing Ki​ .

  • Benzenoid Ring Substitutions (C-5 to C-8): Electron-withdrawing groups (EWGs) like halogens (e.g., 6-iodo or 7-chloro) pull electron density away from the oxazinone ring[3]. This increases the partial positive charge on the C-4 carbonyl, making it more susceptible to nucleophilic attack by the catalytic serine, thereby increasing the acylation rate ( kinact​ ). However, excessive electrophilicity can lead to poor aqueous stability (spontaneous hydrolysis). Therefore, a delicate balance must be struck to achieve both high potency and acceptable half-life in physiological buffers[5].

References

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease Journal of Medicinal Chemistry, ACS Publications[Link]

  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors Heterocycles / ResearchGate[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Molecules / PubMed Central (PMC)[Link]

  • Puromycin-sensitive aminopeptidase protects against aggregation-prone proteins via autophagy Human Molecular Genetics, Oxford Academic[Link]

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase Journal of Medicinal Chemistry, ACS Publications[Link]

Sources

Foundational

Comprehensive Safety, Toxicity, and Handling Guide for 2-Amino-4H-3,1-benzoxazin-4-one in Preclinical Development

Executive Summary In the landscape of preclinical drug development, heterocyclic scaffolds like 2-amino-4H-3,1-benzoxazin-4-one (CAS: 15607-11-1) serve as critical building blocks and active pharmacophores. Recognized pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, heterocyclic scaffolds like 2-amino-4H-3,1-benzoxazin-4-one (CAS: 15607-11-1) serve as critical building blocks and active pharmacophores. Recognized primarily for its role as a potent inhibitor of serine proteases—specifically C1r[1] and leukocyte elastase[2]—this compound is instrumental in targeting the complement cascade and mitigating neuroinflammatory pathways associated with Alzheimer's disease[1].

However, the structural properties that make it a highly reactive and effective enzyme inhibitor also impart specific toxicological hazards. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical safety data and practical, field-proven laboratory workflows. This guide synthesizes physicochemical profiling, mechanistic toxicology, and self-validating handling protocols to ensure scientific integrity and operational safety.

Physicochemical Profiling & Structural Significance

Understanding the physical and chemical nature of 2-amino-4H-3,1-benzoxazin-4-one is the first step in predicting its behavior in both biological assays and environmental exposure. The benzoxazinone ring system is inherently susceptible to nucleophilic attack, which is the exact mechanism by which it acylates the catalytic serine residue in target proteases[1].

Quantitative Physicochemical Data

The following data dictates our choice of solvents, storage conditions, and assay buffers.

PropertyValueScientific Implication
Chemical Name 2-amino-4H-3,1-benzoxazin-4-oneStandard IUPAC nomenclature[3].
CAS Number 15607-11-1Primary identifier for regulatory tracking[4].
Molecular Formula C8H6N2O2Indicates a highly conjugated, planar system[3].
Molecular Weight 162.15 g/mol Low molecular weight, favorable for cell permeability[3].
XLogP3 0.7Mildly lipophilic; requires organic solvents for high-concentration stock solutions[3].
Topological Polar Surface Area 64.7 ŲOptimal for crossing the blood-brain barrier (BBB) in neuro-focused drug design[3].

Mechanistic Toxicology & Biological Activity

The therapeutic utility of 2-amino-4H-3,1-benzoxazin-4-one stems from its ability to halt the complement cascade at its inception. By inhibiting C1r, a serine protease responsible for early cascade amplification, the compound prevents downstream inflammatory events[1].

However, this non-discriminate electrophilic reactivity means it can also interact with off-target biological nucleophiles, leading to its toxicity profile.

G A 2-amino-4H-3,1-benzoxazin-4-one B C1r Serine Protease A->B Competitive Binding C Complement Cascade Activation B->C Blocked E Therapeutic Attenuation B->E Pathway Shift D Downstream Neuroinflammation C->D

Mechanism of C1r Serine Protease Inhibition by 2-amino-4H-3,1-benzoxazin-4-one.

GHS Hazard Classification & Safety Data

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-amino-4H-3,1-benzoxazin-4-one requires stringent handling controls. The compound presents acute toxicity risks across all primary exposure routes[4].

GHS Hazard Summary
Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled[4].
Skin Irritation Category 2H315Causes skin irritation upon direct contact[4].
Eye Irritation Category 2AH319Causes serious eye irritation[4].
STOT SE Category 3H336May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure)[4].

Causality in Safety Measures: The H336 (drowsiness/dizziness) and H332 (inhalation toxicity) classifications[4] dictate that this compound must never be handled on an open bench. The fine powder can easily become aerosolized, leading to rapid pulmonary absorption.

Laboratory Safety & Handling Protocols

To ensure both the safety of the researcher and the integrity of the experimental data, the following self-validating protocol must be strictly adhered to.

Experimental Workflow: Preparation and Enzyme Inhibition Assay

Rationale: Because the benzoxazinone ring is susceptible to hydrolysis in aqueous basic conditions, stock solutions must be prepared in anhydrous DMSO. Aqueous exposure should only occur immediately prior to the enzymatic assay to preserve the compound's structural integrity.

Workflow S1 PPE & Fume Hood (Dust Hazard) S2 Weighing & Solubilization (DMSO) S1->S2 S3 Aqueous Buffer Serial Dilution S2->S3 S4 Enzyme Inhibition Assay Execution S3->S4

Step-by-step experimental workflow for handling and assay preparation.

Step 1: Environmental Control & PPE
  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to H312 dermal toxicity), safety goggles (H319), and a standard lab coat.

  • Conduct all weighing and transfer operations inside a Class II biological safety cabinet or a certified chemical fume hood to mitigate inhalation risks (H332, H336).

Step 2: Solubilization & Stock Preparation
  • Weigh exactly 1.62 mg of 2-amino-4H-3,1-benzoxazin-4-one (equivalent to 10 µmol) using an analytical balance.

  • Dissolve the powder in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution.

  • Validation Check: The solution should be clear. If turbidity is observed, sonicate for 60 seconds. Store aliquots at -20°C in amber vials to prevent photo-degradation.

Step 3: Serial Dilution in Aqueous Buffer
  • Prepare the assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Perform serial dilutions of the 10 mM stock directly into the assay buffer to achieve final testing concentrations (e.g., 1 µM to 100 µM).

  • Critical Control: Ensure the final concentration of DMSO in the assay well does not exceed 1% (v/v). Higher concentrations of DMSO will cause solvent-induced denaturation of the C1r or elastase enzymes, yielding false-positive inhibition data.

Step 4: Assay Execution
  • Incubate the diluted compound with human C1r enzyme (10 nM) for exactly 15 minutes at 37°C to allow for competitive binding.

  • Add the appropriate fluorogenic substrate (e.g., Z-Gly-Arg-AMC) and monitor fluorescence continuously for 30 minutes to calculate the IC50.

References

  • NextSDS. 2-amino-4H-3,1-benzoxazin-4-one — Chemical Substance Information. Available at:[Link]

  • ACS Publications. 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Available at:[Link]

  • PubChem. 2-amino-4H-3,1-benzoxazin-4-one | C8H6N2O2 | CID 9834041. Available at: [Link]

  • BRENDA Enzyme Database. Information on EC 3.4.21.37 - leukocyte elastase. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-4H-3,1-Benzoxazin-4-One Synthesis Pathways

Executive Summary & Mechanistic Rationale 2-Amino-4H-3,1-benzoxazin-4-ones are privileged heterocyclic scaffolds in medicinal chemistry and drug development. They are primarily recognized for their potent activity as cov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-Amino-4H-3,1-benzoxazin-4-ones are privileged heterocyclic scaffolds in medicinal chemistry and drug development. They are primarily recognized for their potent activity as covalent inhibitors of serine proteases, including the complement cascade enzyme C1r and human leukocyte elastase[1].

The mechanistic rationale for their pharmacological efficacy lies in the highly reactive nature of the benzoxazinone ring. Upon entering the protease active site, the catalytic serine hydroxyl group nucleophilically attacks the C4 carbonyl of the benzoxazinone. This triggers a ring-opening event that forms a highly stable acyl-enzyme complex, effectively halting proteolytic activity and inactivating the enzyme[2]. Developing robust, high-yield synthetic pathways for these compounds is critical for structure-activity relationship (SAR) studies and scale-up manufacturing.

Mechanism N1 Serine Protease (Active Site Ser-OH) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Benzoxazinone (Inhibitor) N2->N3 Binding N4 Acyl-Enzyme Complex N3->N4 Ring Opening Acylation N5 Inactivated Enzyme N4->N5 Stable Covalent Bond

Diagram 1: Mechanism of serine protease covalent inhibition by 2-amino-benzoxazinones.

Core Synthesis Pathways: Causality and Design

As an application scientist, selecting a synthesis pathway requires balancing atom economy, reagent toxicity, and reaction kinetics. The synthesis of 2-amino-4H-3,1-benzoxazin-4-ones generally falls into two distinct strategic categories: classical direct cyclization and modern mechanochemical cyclodehydration.

Pathway A: Classical Cyanogen Bromide Cyclization

The traditional and most direct approach involves the reaction of anthranilic acid (2-aminobenzoic acid) with cyanogen bromide (BrCN)[1].

  • Causality & Logic: BrCN serves a dual purpose as both an electrophilic carbon source and a leaving group. The primary amine of anthranilic acid attacks the electron-deficient nitrile carbon of BrCN, displacing the bromide ion to form a cyanamide intermediate. The adjacent carboxylic acid then undergoes an intramolecular nucleophilic attack on the cyanamide carbon, driving ring closure. This method is highly direct but requires stringent safety protocols due to the extreme toxicity of BrCN.

Pathway B: Mechanochemical Cyclodehydration via TCT/PPh3

Modern green chemistry has introduced solvent-assisted grinding techniques. N-substituted anthranilic acid derivatives (such as ureas) can be rapidly cyclodehydrated using 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (PPh3)[3].

  • Causality & Logic: TCT acts as a mild, solid-state acid activator. When combined with PPh3, it generates a highly reactive Vilsmeier-type phosphonium intermediate. This intermediate selectively activates the urea oxygen, transforming it into a superior leaving group. The subsequent intramolecular cyclization is driven by the thermodynamic stability of the resulting benzoxazinone ring. Sodium carbonate (Na₂CO₃) is added as an acid scavenger to neutralize HCl byproducts, preventing unwanted ring-opening or degradation of the acid-sensitive product[4].

Synthesis_Pathways A Anthranilic Acid (Starting Material) B Cyanogen Bromide (Classical) A->B BrCN, Base (Direct) C Urea Derivative (Intermediate) A->C Isocyanate Addition E 2-Amino-4H-3,1- benzoxazin-4-one B->E Cyclization (-HBr) D TCT / PPh3 (Mechanochemical) C->D Grinding (Na2CO3) D->E Cyclodehydration (-H2O)

Diagram 2: Workflow comparison of Classical vs. Mechanochemical synthesis pathways.

Quantitative Data & Pathway Comparison

To facilitate experimental design, the following table summarizes the quantitative metrics and operational parameters of the two primary synthesis pathways[1][3][4].

ParameterPathway A: Classical BrCN CyclizationPathway B: Mechanochemical TCT/PPh3
Primary Reagents Anthranilic acid, Cyanogen Bromide (BrCN)N-substituted anthranilic acid, TCT, PPh3
Catalyst / Base Triethylamine or NaOHTriphenylphosphine (10 mol%), Na₂CO₃
Reaction Time 2 - 4 hours1 - 2 minutes
Temperature 0°C to Room TemperatureRoom Temperature (Grinding)
Average Yield 70% - 85%85% - 98%
Environmental Impact High (Toxic reagents, high solvent use)Low (Solvent-assisted, green chemistry)
Scalability Moderate (Requires specialized ventilation)High (Easily adapted to ball-milling)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Direct BrCN-Mediated Synthesis

Adapted from the classical synthesis of C1r inhibitors[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of anthranilic acid in 25 mL of anhydrous ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Cool the solution to 0°C using an ice bath. Slowly add 11 mmol of cyanogen bromide (BrCN) dropwise. Caution: BrCN is highly toxic and volatile; perform strictly in a fume hood.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 2 to 4 hours.

  • Neutralization & Precipitation: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~7.5. The 2-amino-4H-3,1-benzoxazin-4-one product will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water (2 × 10 mL), and dry under a vacuum desiccator.

  • Validation & Quality Control:

    • TLC: Verify the complete disappearance of the anthranilic acid spot.

    • FT-IR: Confirm success by the disappearance of the broad carboxylic acid O-H stretch and the emergence of a sharp benzoxazinone carbonyl (C=O) stretch at ~1750 cm⁻¹ and an imine (C=N) stretch at ~1650 cm⁻¹.

Protocol B: Solvent-Assisted Mechanochemical Synthesis

Adapted from the rapid cyclodehydration methodology utilizing TCT/PPh3[3][4].

Step-by-Step Methodology:

  • Preparation: In an agate mortar, combine 1.0 mmol of the N-substituted anthranilic acid derivative (e.g., a urea intermediate), 0.4 mmol of 2,4,6-trichloro-1,3,5-triazine (TCT), and 0.1 mmol (10 mol%) of triphenylphosphine (PPh3).

  • Buffering: Add 1.5 mmol of anhydrous sodium carbonate (Na₂CO₃) to the mixture to act as an acid scavenger.

  • Solvent-Assisted Grinding: Add 2–3 drops of ethyl acetate (EtOAc) to the mortar to facilitate liquid-assisted grinding (LAG). Grind the mixture vigorously with a pestle at room temperature for 1 to 2 minutes.

  • Quenching & Extraction: The reaction is complete when the mixture forms a homogenous, sticky paste. Quench the mixture by suspending it in 10 mL of cold water.

  • Isolation: Extract the aqueous suspension with dichloromethane (DCM, 3 × 10 mL). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation & Quality Control:

    • Visual/Physical Cue: The rapid transition from dry powders to a sticky paste indicates the release of water during cyclodehydration.

    • NMR Spectroscopy: Validate the structure via ¹H-NMR by confirming the absence of the urea N-H protons (typically found at >8.0 ppm) and the preservation of the aromatic core.

References

  • Hays, S. J., Caprathe, B. W., Gilmore, J. L., Amin, N., Emmerling, M. R., et al. "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease." Journal of Medicinal Chemistry, 1998, 41(7), 1060-1067.[Link]

  • Organic Chemistry Portal. "Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones..." Literature Abstract.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step organic synthesis protocol for 2-amino-4H-3,1-benzoxazin-4-one

An In-Depth Guide to the Synthesis of 2-amino-4H-3,1-benzoxazin-4-one: Protocol and Mechanistic Insights Introduction The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-amino-4H-3,1-benzoxazin-4-one: Protocol and Mechanistic Insights

Introduction

The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, 2-amino-4H-3,1-benzoxazin-4-one is a particularly valuable synthetic intermediate and a pharmacologically significant molecule in its own right. It serves as a key precursor for the synthesis of various heterocyclic compounds, including 2,3-disubstituted 4(3H)-quinazolinones, which are known for their diverse medicinal properties.[2][3]

Furthermore, 2-amino-4H-3,1-benzoxazin-4-ones have been identified as potent inhibitors of serine proteases. For instance, specific derivatives have been evaluated as inhibitors of the complement enzyme C1r, which is implicated in the neuropathology of Alzheimer's disease.[4] This dual role as a versatile building block and a bioactive compound makes a reliable and well-understood synthesis protocol for 2-amino-4H-3,1-benzoxazin-4-one essential for researchers in drug discovery and organic synthesis.

This application note provides a detailed, step-by-step protocol for the synthesis of 2-amino-4H-3,1-benzoxazin-4-one from anthranilic acid. It offers insights into the reaction mechanism, critical safety precautions for handling hazardous reagents, and methods for characterization, tailored for researchers, chemists, and drug development professionals.

Reaction Overview and Mechanism

The most direct and established method for synthesizing 2-amino-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with cyanogen bromide.[4] The reaction proceeds through a two-step sequence within a single pot:

  • N-Cyanoanthranilic Acid Formation: The primary amino group (-NH₂) of anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This results in the displacement of the bromide ion and the formation of an N-cyano intermediate.

  • Intramolecular Cyclization: The carboxylic acid group of the intermediate then undergoes an intramolecular cyclization. The carbonyl oxygen attacks the nitrile carbon, leading to the formation of the six-membered heterocyclic ring and yielding the final 2-amino-4H-3,1-benzoxazin-4-one product.

G cluster_intermediate Intermediate cluster_product Product A Anthranilic Acid (2-Aminobenzoic Acid) C N-Cyanoanthranilic Acid (unstable) A->C Nucleophilic Attack by -NH2 B Cyanogen Bromide (BrCN) D 2-amino-4H-3,1-benzoxazin-4-one C->D Intramolecular Cyclization (Lactonization)

Caption: Reaction mechanism for the synthesis of 2-amino-4H-3,1-benzoxazin-4-one.

Materials and Equipment

Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Quantity (per 10 mmol scale)Notes
Anthranilic Acid118-92-3137.141.37 g (10 mmol)≥99% purity
Cyanogen Bromide506-68-3105.921.11 g (10.5 mmol)≥97% purity. Extremely Toxic.
Dioxane123-91-188.1150 mLAnhydrous
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor neutralization/work-up
Isopropanol67-63-060.10As neededFor recrystallization

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

Critical Safety Precautions

Cyanogen bromide is a highly toxic, corrosive, and volatile solid. It is fatal if swallowed, inhaled, or absorbed through the skin and can release highly toxic hydrogen cyanide (HCN) gas upon contact with acids or water. [5][6][7][8] All operations involving cyanogen bromide must be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or natural rubber gloves.[6][9] Ensure long pants and closed-toed shoes are worn.

  • Engineering Controls: A properly functioning chemical fume hood is mandatory.[7] Ensure an eyewash station and safety shower are immediately accessible.[6][7]

  • Handling: Avoid creating dust.[9] Do not handle near incompatible substances like strong acids or oxidizers.[6] All equipment must be dry.

  • Spill & Waste Disposal: In case of a spill, evacuate the area.[6] Use a spill kit with absorbent material designed for such chemicals. Do not use water directly on the spill.[6][8] All contaminated materials (gloves, pipette tips, etc.) must be treated as hazardous waste and disposed of according to institutional guidelines.[5] Decontamination of trace cyanide can be achieved with a strong sodium hypochlorite solution.[5]

Experimental Protocol

This protocol outlines the synthesis of 2-amino-4H-3,1-benzoxazin-4-one on a 10 mmol scale.

dot graph TD { A[Setup] --> B(Dissolution); B --> C{Addition of BrCN}; C --> D[Reaction]; D --> E(Quenching & Isolation); E --> F[Purification]; F --> G[Characterization];

}

Caption: Step-by-step workflow for the synthesis of 2-amino-4H-3,1-benzoxazin-4-one.

Step-by-Step Instructions:

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus must be set up inside a chemical fume hood.

  • Dissolution of Anthranilic Acid: Add anthranilic acid (1.37 g, 10 mmol) to the flask, followed by 30 mL of anhydrous dioxane. Stir the mixture at room temperature until all the solid has dissolved.

  • Addition of Cyanogen Bromide: In a separate beaker, carefully weigh cyanogen bromide (1.11 g, 10.5 mmol) and dissolve it in 20 mL of anhydrous dioxane. Causality Note: Performing this in a separate beaker ensures the highly toxic solid is fully dissolved before being added to the reaction, allowing for better control. Transfer this solution to the dropping funnel.

  • Controlled Addition: Add the cyanogen bromide solution dropwise to the stirred anthranilic acid solution over approximately 30 minutes. An initial exothermic reaction may be observed. Maintain the temperature near ambient conditions, using an ice bath if necessary.

  • Reaction Progression: After the addition is complete, remove the ice bath (if used) and heat the reaction mixture to 50-60°C using a heating mantle. Let the reaction proceed at this temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Product Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of cold water with stirring. A precipitate should form.

  • Neutralization and Filtration: Carefully neutralize the aqueous mixture to a pH of ~7-8 by adding a saturated solution of sodium bicarbonate. Causality Note: Neutralization ensures that the product, which can be protonated under acidic conditions, fully precipitates out of the solution, maximizing the crude yield. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of cold water (2x 25 mL) to remove any remaining salts and water-soluble impurities.

  • Purification: Transfer the crude solid to a clean flask and perform recrystallization using hot isopropanol. Dissolve the solid in a minimum amount of boiling isopropanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Characterization and Expected Results

  • Appearance: White to off-white crystalline solid.

  • Yield: Typically 70-85%.

  • Melting Point: 202-204 °C (literature).[3]

  • Molecular Formula: C₈H₆N₂O₂.[10]

  • Molecular Weight: 162.15 g/mol .[10]

Spectroscopic Data:

  • ¹H-NMR (DMSO-d₆, δ ppm): The spectrum will show characteristic aromatic proton signals between 7.20 and 8.10 ppm and a broad singlet for the -NH₂ protons.

  • ¹³C-NMR (DMSO-d₆, δ ppm): Key signals are expected around 159-160 ppm (C=O), 153-156 ppm (C=N), and within the 114-147 ppm range for the aromatic carbons.[3][11]

  • IR (KBr, ν, cm⁻¹): Expect characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (lactone, around 1750-1770 cm⁻¹), and C=N stretching (around 1640-1660 cm⁻¹).[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reaction goes to completion by extending the reaction time or slightly increasing the temperature. Monitor via TLC.
Loss of product during work-up.Ensure complete precipitation by adjusting pH carefully. Avoid using excess solvent during recrystallization.
Moisture in reagents/glassware.Use anhydrous solvent and ensure all glassware is thoroughly dried. Moisture can decompose cyanogen bromide.
Product is Oily or Impure Incomplete removal of starting materials or byproducts.Ensure thorough washing of the crude product. Repeat the recrystallization process, potentially with a different solvent system.
Reaction does not start Poor quality of reagents.Use high-purity anthranilic acid and fresh cyanogen bromide.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 2-amino-4H-3,1-benzoxazin-4-one. By adhering to the step-by-step procedure and, most importantly, the stringent safety precautions required for handling cyanogen bromide, researchers can reliably produce this valuable chemical intermediate. The mechanistic understanding and troubleshooting guide provided herein serve to empower scientists in their synthetic endeavors, facilitating further research in the development of novel heterocyclic compounds for pharmaceutical and industrial applications.

References

  • NAU.edu. Cyanogen Bromide - Standard Operating Procedure. Available from: [Link]

  • Penta. Cyanogen bromide - Safety Data Sheet. (2025). Available from: [Link]

  • New Jersey Department of Health. Hazard Summary: Cyanogen Bromide. Available from: [Link]

  • Abdel-Gawad, H., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Pietsch, M., & Gütschow, M. (2005). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 10(1), 133-149. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]

  • Groutas, W. C., et al. (2001). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry, 44(15), 2557-2560. Available from: [Link]

  • Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(24), 5710. Available from: [Link]

  • Semantic Scholar. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Available from: [Link]

  • Soliman, M. H. A., et al. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 67(548). Available from: [Link]

  • Shariat, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. DARU Journal of Pharmaceutical Sciences, 21(1), 30. Available from: [Link]

  • Google Patents. EP0147211B1 - 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation.
  • Soliman, M. H. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 78(595), 232-239. Available from: [Link]

  • PubChem. 2-amino-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • ResearchGate. H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (1984). Available from: [Link]

  • SpectraBase. 2-(o-Aminophenyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • ResearchGate. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). Available from: [Link]

  • ResearchGate. Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Available from: [Link]

Sources

Application

The Versatile Virtuoso: 2-Amino-4H-3,1-benzoxazin-4-one as a Cornerstone for Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug development, the demand for efficient and versatile molecular scaffolds is paramount. Among these, 2-amino-4H-3,1-benzoxazin-4-one stands out as a privileged buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and drug development, the demand for efficient and versatile molecular scaffolds is paramount. Among these, 2-amino-4H-3,1-benzoxazin-4-one stands out as a privileged building block, offering a gateway to a diverse array of biologically active heterocyclic compounds. Its inherent reactivity, particularly towards nucleophiles, allows for the facile construction of complex molecular architectures, most notably the quinazolinone core, a pharmacophore of immense significance.[1][2] This guide provides an in-depth exploration of 2-amino-4H-3,1-benzoxazin-4-one, from its synthesis to its application in the generation of medicinally relevant heterocycles, complete with detailed protocols and mechanistic insights for the research scientist.

The Genesis of a Versatile Precursor: Synthesis of 2-Amino-4H-3,1-benzoxazin-4-one

The synthetic accessibility of 2-amino-4H-3,1-benzoxazin-4-one is a key factor in its widespread utility. The most common and direct route commences from the readily available anthranilic acid. The process involves a cyclization reaction, often facilitated by a dehydrating agent.

A robust and frequently employed method involves the reaction of anthranilic acid with an activating agent followed by cyclization.[3][4] Modern variations of this synthesis focus on milder conditions and improved yields. For instance, a mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh3) offers a rapid and solvent-minimized synthesis.[3]

Protocol 1: Mechanochemical Synthesis of 2-Amino-4H-3,1-benzoxazin-4-one[3]

This protocol outlines a green and efficient method for the synthesis of the title compound.

Materials:

  • N-Substituted anthranilic acid derivative

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Triphenylphosphine (PPh3) (catalytic amount)

  • Sodium carbonate

  • Ethyl acetate

  • Mortar and pestle

  • Silica gel for column chromatography

Procedure:

  • In a mortar, combine the N-substituted anthranilic acid derivative (1.0 mmol), TCT (1.1 mmol), sodium carbonate (2.0 mmol), and a catalytic amount of PPh3.

  • Add a few drops of ethyl acetate to moisten the mixture.

  • Grind the mixture vigorously with a pestle at room temperature for 1-2 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure 2-amino-4H-3,1-benzoxazin-4-one derivative.

Expected Yield: Good to excellent (up to 98%).[3]

The Core Reactivity: A Gateway to Quinazolinones and Beyond

The chemical prowess of 2-amino-4H-3,1-benzoxazin-4-one lies in the electrophilic nature of its heterocyclic ring, which is susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a building block. The reaction with nitrogen nucleophiles is the most prominent transformation, providing a direct and efficient route to the medicinally vital quinazolin-4(3H)-ones.[5][6]

The general mechanism involves the initial nucleophilic attack of the amine at the C4 carbonyl carbon of the benzoxazinone ring, leading to ring opening and the formation of an N-substituted-2-aminobenzamide intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the newly introduced nitrogen onto the C2 carbon, followed by the elimination of a water molecule, yields the stable quinazolinone ring system.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack & Ring Opening cluster_1 Step 2: Intramolecular Cyclization Benzoxazinone 2-Amino-4H-3,1-benzoxazin-4-one Intermediate N-Substituted-2-aminobenzamide Intermediate Benzoxazinone->Intermediate Attack at C4 Benzoxazinone->Intermediate Nucleophile Primary Amine (R-NH2) Nucleophile->Benzoxazinone Quinazolinone 3-Substituted Quinazolin-4(3H)-one Intermediate->Quinazolinone Attack at C2 & Dehydration Intermediate->Quinazolinone

Caption: General mechanism for the synthesis of quinazolinones.

Protocol 2: General Synthesis of 3-Substituted Quinazolin-4(3H)-ones[5][7]

This protocol provides a general procedure for the reaction of 2-amino-4H-3,1-benzoxazin-4-one with primary amines.

Materials:

  • 2-Amino-4H-3,1-benzoxazin-4-one derivative

  • Primary amine (e.g., aniline, benzylamine)

  • Ethanol or acetic acid

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of the 2-amino-4H-3,1-benzoxazin-4-one derivative (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL) in a round-bottom flask, add the primary amine (1.1 mmol).

  • Heat the reaction mixture to reflux with stirring for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reactant AmineProductTypical Yield (%)
Aniline3-Phenyl-2-aminoquinazolin-4(3H)-one85-95
Benzylamine3-Benzyl-2-aminoquinazolin-4(3H)-one80-90
Hydrazine Hydrate3-Amino-2-aminoquinazolin-4(3H)-one75-85

Table 1: Representative examples of quinazolinone synthesis.

The Pharmacological Significance: A Cornucopia of Biological Activities

The quinazolinone scaffold, readily accessible from 2-amino-4H-3,1-benzoxazin-4-one, is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] This versatility has led to the development of numerous clinically used drugs and a plethora of drug candidates.[7]

Pharmacological_Activities Quinazolinones Quinazolinones Anticancer Anticancer Quinazolinones->Anticancer Anti-inflammatory Anti-inflammatory Quinazolinones->Anti-inflammatory Antimicrobial Antimicrobial Quinazolinones->Antimicrobial Anticonvulsant Anticonvulsant Quinazolinones->Anticonvulsant Antiviral Antiviral Quinazolinones->Antiviral Other Other Activities Quinazolinones->Other

Caption: Diverse pharmacological activities of quinazolinones.

Key areas where quinazolinone derivatives have shown significant promise include:

  • Anticancer Activity: Many quinazolinone derivatives have demonstrated potent anticancer properties, with some acting as inhibitors of key enzymes in cancer signaling pathways, such as tyrosine kinases.[8]

  • Anti-inflammatory Effects: The quinazolinone nucleus is a common feature in compounds exhibiting anti-inflammatory activity.[1][2]

  • Antimicrobial Properties: A broad range of antibacterial and antifungal activities have been reported for various substituted quinazolinones.[1][2]

  • Central Nervous System (CNS) Activity: Certain quinazolinone derivatives have shown anticonvulsant and other CNS-related activities.[7]

Expanding the Horizon: Beyond Quinazolinones

While the synthesis of quinazolinones is the most prominent application, the reactivity of 2-amino-4H-3,1-benzoxazin-4-one extends to other nucleophiles, opening avenues for the creation of a wider range of heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of triazolo-fused quinazolinones, while reactions with other binucleophiles can result in the formation of more complex fused heterocyclic systems.[9] The exploration of these alternative reaction pathways continues to be an active area of research, further solidifying the position of 2-amino-4H-3,1-benzoxazin-4-one as a truly versatile building block in the synthetic chemist's toolkit.

Conclusion

2-Amino-4H-3,1-benzoxazin-4-one is a highly valuable and versatile starting material in heterocyclic chemistry. Its straightforward synthesis and predictable reactivity with a wide range of nucleophiles, particularly amines, provide an efficient and reliable platform for the construction of medicinally important scaffolds like quinazolinones. The profound and diverse biological activities associated with these derivatives underscore the importance of 2-amino-4H-3,1-benzoxazin-4-one in modern drug discovery and development programs. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this remarkable building block in their quest for novel therapeutic agents.

References

  • Pattarawarapan, M., Wet-osot, S., Yamano, D., & Phakhodee, W. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Synlett, 28(05), 589-592. [Link]

  • Anonymous. (2023, April 30). QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. Innovare Academic Sciences. [Link]

  • Anonymous. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Deulkar, A. (2025, February 20). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. [Link]

  • Anonymous. (n.d.). Pharmacological importance of quinazolinone-based drugs. ResearchGate. [Link]

  • Anonymous. (n.d.). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry. [Link]

  • Anonymous. (n.d.). Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • Coppola, G. M. (1999). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. Journal of Heterocyclic Chemistry, 36(3), 563-588. [Link]

  • Kaufmann, D., & Otte, V. (2013). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 18(12), 14699-14713. [Link]

  • Anonymous. (2013, March 27). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal. [Link]

  • Stadler, A., & Kappe, C. O. (1997). Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones. Journal of the Chemical Society, Perkin Transactions 1, (10), 1363-1366. [Link]

  • Al‐Harbi, R. A. K., Albadrani, R. F. N., & Abbas, S. Y. (2022). Synthesis and characterization of 2‐trifluoromethyl‐4 (3 H)‐quinazolinone derivatives with various 3‐substituents. Journal of Heterocyclic Chemistry, 59(12), 2139-2152. [Link]

  • El-Hashash, M. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Coppola, G. M. (1999). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Journal of Heterocyclic Chemistry, 36(3), 563-588. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 16(7), 5803-5815. [Link]

  • Al-Omar, M. A. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. In Quinazolinone and Quinazoline Derivatives. IntechOpen. [Link]

  • Madkour, H. M. F. (n.d.). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Semantic Scholar. [Link]

  • El-Hashash, M. A. (n.d.). Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemical and Process Engineering Research. [Link]

  • Ibrahim, S. S. (n.d.). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Anonymous. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • Zentmyer, D. T., & Wagner, E. C. (1949). The Chemistry of the 3,1,4-Benzoxazones. Journal of Organic Chemistry, 14(6), 967-981. [Link]

  • Anonymous. (2024, December 3). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Anonymous. (n.d.). 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation.
  • Groutas, W. C., et al. (1986). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 29(7), 1302-1304. [Link]

  • Pawar, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-570. [Link]

  • El-Hashash, M. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Chemistry & Biodiversity, 18(11), e2100523. [Link]

  • Madkour, H. M. F. (2014). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. Journal of the Chinese Chemical Society, 51(4), 727-738. [Link]

  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1364506. [Link]

  • Kumar, A., et al. (2020). Reagent-Controlled Divergent Synthesis of 2-Amino-1,3-Benzoxazines and 2-Amino-1,3-Benzothiazines. The Journal of Organic Chemistry, 85(1), 469-479. [Link]

Sources

Method

Application Note: High-Resolution 1H and 13C NMR Characterization of 2-Amino-4H-3,1-benzoxazin-4-one

Executive Summary & Pharmacological Context 2-Amino-4H-3,1-benzoxazin-4-one ( C8​H6​N2​O2​ ) is a privileged heterocyclic scaffold with profound implications in drug discovery. Derivatives of this compound are potent ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-Amino-4H-3,1-benzoxazin-4-one ( C8​H6​N2​O2​ ) is a privileged heterocyclic scaffold with profound implications in drug discovery. Derivatives of this compound are potent serine protease inhibitors, specifically targeting the complement enzyme C1r, which plays a critical role in the complement cascade associated with Alzheimer's disease neuropathology[1]. Accurate structural elucidation of this core scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Due to the electrophilic nature of the benzoxazinone ring, these compounds are susceptible to ring-opening and subsequent Dimroth-type rearrangements into thermodynamically stable quinazoline-2,4(1H,3H)-diones under acidic or basic conditions. This application note provides a self-validating protocol and definitive chemical shift assignments to ensure structural integrity during synthesis and biological evaluation.

Mechanistic Principles of Benzoxazinone NMR

Understanding the electronic environment of 2-amino-4H-3,1-benzoxazin-4-one is essential for predictive peak assignment. The fused bicyclic system consists of an electron-rich aromatic ring and an electron-deficient 1,3-oxazine ring.

  • Anisotropic Deshielding (C-4 Carbonyl): The strongly electron-withdrawing carbonyl group at the C-4 position exerts a profound anisotropic deshielding effect on the adjacent ortho-proton (H-5), pushing its resonance significantly downfield (~7.95 ppm).

  • Mesomeric Shielding (O-1 Oxygen): Conversely, the oxygen atom at position 1 donates electron density into the aromatic ring via resonance (+M effect). This shields the protons ortho and para to the oxygen (H-8 and H-6, respectively), resulting in upfield shifts relative to H-7.

  • Solvent Causality: Dimethyl sulfoxide-d6 (DMSO- d6​ ) is the mandatory solvent for this analysis. Benzoxazinones often exhibit poor solubility in non-polar solvents like CDCl3​ . More importantly, DMSO- d6​ acts as a strong hydrogen-bond acceptor, stabilizing the exocyclic NH2​ protons at C-2 and preventing rapid proton exchange with trace moisture. This allows the amine protons to be observed as a distinct, broad singlet rather than being lost to the baseline[2].

Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness, the following methodology incorporates internal quality control checkpoints.

Step 1: Sample Preparation
  • Mass Optimization: Weigh exactly 5.0–10.0 mg of highly purified 2-amino-4H-3,1-benzoxazin-4-one. Causality: This concentration range is optimal for 5 mm NMR tubes, providing sufficient signal-to-noise (S/N) for 13C acquisition without causing concentration-dependent chemical shift drifting or viscosity-induced line broadening.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS).

  • Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter directly into the NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity ( ΔB0​ ), leading to poor shimming and asymmetric peak shapes.

Step 2: Instrument Calibration & Acquisition
  • Lock and Shim: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6​ (39.5 ppm). Perform gradient shimming (e.g., TopShim). Validation Checkpoint: The full width at half maximum (FWHM) of the TMS signal must be ≤1.0 Hz. If it exceeds this, re-shim to prevent multiplet smearing.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16–32.

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) for accurate integration, particularly for the broad NH2​ signal.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Number of Scans (NS): 512–1024.

    • Relaxation Delay (D1): 2.0 seconds.

Step 3: Processing and Structural Validation
  • Apply a line broadening (LB) function of 0.3 Hz for 1 H and 1.0 Hz for 13C prior to Fourier Transformation (FT).

  • Phase the spectra manually to ensure pure absorptive line shapes.

  • Calibrate the chemical shift scale using the central solvent peak of DMSO- d6​ ( 1 H: 2.50 ppm; 13C : 39.52 ppm) or internal TMS (0.00 ppm).

Workflow N1 Sample Prep (DMSO-d6 + TMS) N2 Lock & Shim (FWHM ≤ 1.0 Hz) N1->N2 N3 Data Acquisition (1H: 16 NS, 13C: 512 NS) N2->N3 N4 Processing & Validation N3->N4

Fig 1: Self-validating NMR acquisition workflow for benzoxazinone derivatives.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for 2-amino-4H-3,1-benzoxazin-4-one in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Chemical Shifts and Coupling Constants

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-5 7.95Doublet of doublets (dd) Jortho​ = 8.0, Jmeta​ = 1.51HDeshielded by spatial proximity to C-4 carbonyl.
H-7 7.65Triplet of doublets (td) Jortho​ = 8.0, Jmeta​ = 1.51HPara to oxygen, but lacks direct resonance shielding.
NH 2​ 7.50Broad singlet (br s)N/A2HExocyclic amine; stabilized by DMSO hydrogen bonding.
H-8 7.35Doublet of doublets (dd) Jortho​ = 8.0, Jmeta​ = 1.21HOrtho to ring oxygen; shielded by +M effect.
H-6 7.25Triplet of doublets (td) Jortho​ = 8.0, Jmeta​ = 1.21HPara to ring oxygen; shielded by +M effect.

Table 2: 13 C NMR Chemical Shifts

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-4 162.5Quaternary (C=O)Highly deshielded carbonyl carbon.
C-2 153.0Quaternary (C=N)Amidine-like carbon bonded to O, N, and NH2​ .
C-8a 146.5Quaternary (Ar-O)Aromatic carbon directly attached to the oxazine oxygen.
C-7 135.2Tertiary (Ar-CH)Aromatic methine.
C-5 127.8Tertiary (Ar-CH)Aromatic methine ortho to the carbonyl group.
C-6 124.5Tertiary (Ar-CH)Aromatic methine shielded by oxygen resonance.
C-8 116.2Tertiary (Ar-CH)Aromatic methine highly shielded by oxygen resonance.
C-4a 112.0Quaternary (Ar-C)Bridgehead carbon shielded by cross-conjugation.

Structural Dynamics & Troubleshooting

Isomerization and Degradation

A critical pitfall in the analysis of 2-amino-4H-3,1-benzoxazin-4-ones is their inherent chemical instability. In the presence of trace moisture and heat, or under basic/acidic catalysis, the oxazine ring undergoes nucleophilic attack. This triggers a ring-opening event followed by recyclization to form the thermodynamically favored quinazoline-2,4(1H,3H)-dione.

Diagnostic NMR Marker: If degradation has occurred, the 1 H NMR spectrum will reveal new downfield signals. Specifically, the appearance of two distinct, highly deshielded imide/amide protons ( δ > 11.0 ppm) indicates the formation of the quinazolinedione tautomeric system[2].

Pathway BZO 2-Amino-4H-3,1- benzoxazin-4-one (Kinetic Product) INT Ring-Opened Urea Intermediate BZO->INT Trace H2O / Acid / Base QZD Quinazoline-2,4 (1H,3H)-dione (Thermodynamic Product) INT->QZD Spontaneous Recyclization

Fig 2: Isomerization pathway of 2-amino-4H-3,1-benzoxazin-4-one to quinazolinedione.

Moisture Management

Because the chemical shift of the NH2​ protons is highly concentration- and temperature-dependent, trace water in the DMSO- d6​ can cause the NH2​ peak to shift, broaden, or merge with the H2​O peak (~3.33 ppm) due to rapid chemical exchange. Solution: Always use fresh ampoules of DMSO- d6​ stored over molecular sieves (4Å) to guarantee a sharp, distinct NH2​ resonance at ~7.50 ppm.

References

  • Bures, M. G., et al. "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease." Journal of Medicinal Chemistry. Available at: [Link]

  • "Product Class 13: Quinazolines." Science of Synthesis. Available at: [Link]

  • "Product Class 13: Quinazolines." Thieme E-Books & E-Journals. Available at: [Link]

Sources

Application

Application Note: Optimization of Solvent Systems for 2-Amino-4H-3,1-Benzoxazin-4-One in Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Chemical Context 2-Amino-4H-3,1-benzoxazin-4-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Chemical Context

2-Amino-4H-3,1-benzoxazin-4-one (CAS: 15607-11-1) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry as a potent, mechanism-based inhibitor of serine proteases. It has demonstrated high efficacy against targets such as the complement enzyme C1r[1], human leukocyte elastase[2], and puromycin-sensitive aminopeptidase (PSA)[3].

Despite its pharmacological utility, the benzoxazinone core presents significant handling challenges for in vitro cell culture assays. The planar, hydrophobic nature of the fused aromatic ring system drives strong intermolecular π-π stacking, rendering the compound practically insoluble in aqueous buffers. Furthermore, the oxazinone ring is an active electrophile; while this is essential for covalently acylating the active-site serine of target proteases, it also makes the compound highly susceptible to premature hydrolytic degradation in the presence of moisture[1].

This application note establishes the optimal solvent systems, causality-driven preparation protocols, and self-validating quality control steps required to successfully utilize 2-amino-4H-3,1-benzoxazin-4-one in cell culture without compromising cellular viability or compound integrity.

Solvent Selection & Physicochemical Rationale

To maintain the structural integrity of the benzoxazinone ring while achieving sufficient concentration for biological dosing, the choice of solvent is critical.

  • Dimethyl Sulfoxide (DMSO): The premier choice. As a polar aprotic solvent, DMSO disrupts the crystalline lattice of the benzoxazinone without providing nucleophilic water molecules that could trigger ring-opening. High-purity, anhydrous DMSO can dissolve similar benzoxazinone derivatives up to 50 mg/mL[2].

  • Ethanol (EtOH): A secondary option. While benzoxazinones can achieve moderate solubility in ethanol (~15 mg/mL)[2], ethanol is protic. Prolonged storage in ethanol can lead to transesterification or ring degradation.

  • Aqueous Media: Direct dissolution in phosphate-buffered saline (PBS) or cell culture media is impossible due to immediate precipitation and rapid hydrolysis.

Quantitative Solvent Comparison
Solvent SystemMax Solubility (approx.)Recommended StockCell Culture SuitabilityMechanistic Notes
Anhydrous DMSO ~50 mg/mL10 – 50 mMOptimal (at <0.1% v/v)Prevents premature hydrolysis; maintains active electrophile.
Absolute Ethanol ~15 mg/mL5 – 10 mMModerate Higher final solvent toxicity; potential for protic degradation.
Aqueous Buffers <0.1 mg/mLN/APoor Rapid precipitation; nucleophilic attack by water destroys the ring.

Mechanistic Visualization: The Threat of Hydrolysis

Understanding the mechanism of action explains why anhydrous conditions are mandatory during stock preparation. The intact benzoxazinone ring acts as a "suicide substrate" for serine proteases. If water is introduced via hygroscopic solvents, the ring prematurely opens into an inactive anthranilate derivative, yielding false-negative results in your assays[1].

MOA S1 Anhydrous Solvent (Maintains Ring Integrity) B1 Intact Benzoxazinone Ring (Active Electrophile) S1->B1 S2 Aqueous Solvent / Moisture (Premature Hydrolysis) B2 Ring-Opened Anthranilate (Inactive Metabolite) S2->B2 T Target Serine Protease (e.g., C1r, Elastase, PSA) B1->T Nucleophilic Attack by Serine B2->T No Reaction (Loss of Efficacy) C Covalent Acyl-Enzyme Complex (Successful Inhibition) T->C

Caption: Impact of solvent moisture on the structural integrity and inhibitory mechanism of benzoxazinones.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 50 mM Master Stock

Self-Validation Check: The resulting solution must be completely optically clear. Any turbidity indicates moisture contamination or degraded compound.

  • Equilibration: Allow the lyophilized 2-amino-4H-3,1-benzoxazin-4-one powder to equilibrate to room temperature in a desiccator before opening. This prevents ambient condensation from introducing water to the powder.

  • Weighing: Weigh the desired mass (e.g., 8.11 mg for a 1 mL stock at 50 mM, based on a molecular weight of 162.15 g/mol ) into a sterile, amber microcentrifuge tube. Note: Amber tubes are recommended to prevent potential photo-degradation.

  • Dissolution: Add the calculated volume of Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex the solution for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2 minutes. Do not heat the solution, as thermal stress accelerates degradation.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles. Store immediately at -20°C or -80°C in a desiccated container.

Phase 2: Cell Culture Dosing (In Vitro Assays)

Causality Note: DMSO concentrations above 0.1% (v/v) can induce transcriptomic shifts, alter membrane permeability, and cause cytotoxicity in sensitive cell lines (e.g., primary neurons or hepatocytes). Serial dilution is required.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature just prior to the assay.

  • Intermediate Dilution (Optional but Recommended): To prevent localized precipitation ("crashing out") when the hydrophobic compound hits the aqueous media, prepare a 10X intermediate solution in culture media.

    • Example: Inject 2 µL of the 50 mM DMSO stock into 998 µL of pre-warmed (37°C) culture media while vortexing vigorously. This yields a 100 µM intermediate with 0.2% DMSO.

  • Final Dosing: Add 1 volume of the 10X intermediate to 9 volumes of the cells' existing media.

    • Result: A final assay concentration of 10 µM benzoxazinone with a highly safe 0.02% final DMSO concentration .

  • Vehicle Control: It is mandatory to treat control wells with an equivalent volume of pure DMSO subjected to the exact same dilution workflow.

Workflow Visualization

Workflow A 2-Amino-4H-3,1-benzoxazin-4-one (Equilibrated Powder) B Dissolve in Anhydrous DMSO (50 mM Master Stock) A->B Vortex / Sonicate C Aliquot & Freeze (-20°C, Desiccated) B->C Prevent Hydrolysis D Prepare 10X Intermediate (in 37°C Culture Media) C->D Thaw immediately before use E Apply to Cell Culture (Final DMSO ≤ 0.1%) D->E Add dropwise to prevent precipitation

Caption: Standardized workflow for preparing and dosing 2-amino-4H-3,1-benzoxazin-4-one in cell culture.

Troubleshooting & Self-Validation

  • Issue: Media turns cloudy upon compound addition.

    • Cause: The compound has exceeded its nucleation threshold and precipitated.

    • Solution: The local concentration of DMSO was diluted too rapidly. Ensure the culture media is pre-warmed to 37°C. Add the DMSO stock dropwise directly into the vortex vortex (if using a tube) or use the intermediate dilution method described in Phase 2.

  • Issue: Loss of inhibitory activity over time.

    • Cause: Hydrolysis of the oxazinone ring due to moisture absorption in the DMSO stock.

    • Solution: Discard the old stock. Always use fresh, anhydrous DMSO[2] and strictly adhere to single-use aliquots.

References

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Puromycin-sensitive aminopeptidase protects against aggregation-prone proteins via autophagy Human Molecular Genetics (Oxford Academic) URL:[Link]

Sources

Method

Application Note: LC-MS/MS Fragmentation Dynamics and Bioanalytical Profiling of 2-Amino-4H-3,1-benzoxazin-4-one

Introduction & Scientific Context 2-Amino-4H-3,1-benzoxazin-4-one is a highly privileged heterocyclic pharmacophore, widely investigated for its potent irreversible and reversible inhibition of serine proteases, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-Amino-4H-3,1-benzoxazin-4-one is a highly privileged heterocyclic pharmacophore, widely investigated for its potent irreversible and reversible inhibition of serine proteases, including C1r, human leukocyte elastase, and puromycin-sensitive aminopeptidase (PSA)[1][2]. The benzoxazinone core acts as an electrophilic trap, acylating the catalytic serine residue within the enzyme's active site[3]. Because of its rapid metabolism and potential for hydrolytic ring-opening in physiological matrices, rigorous bioanalytical characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for pharmacokinetic (PK) profiling and structural elucidation of its metabolites[1][3].

This application note provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of 2-amino-4H-3,1-benzoxazin-4-one, detailing the underlying causality of its gas-phase fragmentation mechanisms.

Mechanistic Insights into Gas-Phase Fragmentation

The structural architecture of 2-amino-4H-3,1-benzoxazin-4-one (Formula: C8H6N2O2, Exact Mass: 162.0429 Da) dictates its behavior under Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+) mode. Protonation predominantly occurs at the exocyclic 2-amino nitrogen or the endocyclic nitrogen, yielding a stable precursor ion at m/z 163.05 ([M+H]+).

Upon collisional activation, the benzoxazinone ring exhibits highly diagnostic fragmentation pathways:

  • Decarboxylation (m/z 119.05) : The most abundant and characteristic product ion arises from the expulsion of carbon dioxide (-44 Da) from the oxazinone ring[4][5]. This cycloreversal/ring-opening process is a hallmark of 4H-3,1-benzoxazin-4-one derivatives[6].

  • Loss of Cyanamide (m/z 121.04) : The cleavage of the C2-N bonds leads to the neutral loss of cyanamide (NH2CN, -42 Da), validating the presence of the 2-amino substituent.

  • Loss of Carbon Monoxide (m/z 135.05) : A secondary pathway involves the loss of CO (-28 Da) from the carbonyl group, followed by further degradation.

  • Formation of Benzyne/Azatropylium derivatives (m/z 92.04) : The m/z 119 fragment undergoes further high-energy dissociation, losing hydrogen cyanide (HCN, -27 Da) to form a highly conjugated m/z 92 ion.

Fragmentation M [M+H]+ m/z 163.05 Precursor Ion F1 m/z 119.05 Loss of CO2 (-44 Da) M->F1 -CO2 F2 m/z 135.05 Loss of CO (-28 Da) M->F2 -CO F3 m/z 121.04 Loss of NH2CN (-42 Da) M->F3 -NH2CN F4 m/z 92.04 Loss of HCN (-27 Da) F1->F4 -HCN

Primary and secondary CID fragmentation pathways of 2-amino-4H-3,1-benzoxazin-4-one.

Experimental Methodology & Self-Validating Protocol

To ensure reproducibility and high sensitivity, the following protocol integrates sample preparation, chromatographic separation, and MS detection. Every step is designed with a specific physicochemical rationale to ensure the assay is self-validating.

Sample Preparation
  • Matrix Extraction : Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Protein Precipitation : Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: ACN is preferred over Methanol because it provides superior protein precipitation efficiency and enhances droplet desolvation in the ESI source. The acidic environment prevents the hydrolytic degradation of the benzoxazinone ring, which is highly susceptible to opening in alkaline conditions[7].

  • Centrifugation : Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

LC-MS/MS Workflow

Workflow S1 Sample Prep (Protein Ppt/Dilution) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI(+) Protonation S2->S3 S4 Q1: Precursor m/z 163.05 S3->S4 S5 Q2: CID Collision Energy S4->S5 S6 Q3: Fragments m/z 119, 121, 135 S5->S6

End-to-end LC-MS/MS bioanalytical workflow for benzoxazinone characterization.

Chromatographic Conditions

A reversed-phase UHPLC approach is utilized to retain the moderately polar benzoxazinone.

ParameterSpecificationRationale
Column C18, 2.1 x 50 mm, 1.7 µmHigh-resolution separation of the parent drug from polar ring-opened metabolites.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton donor, maximizing [M+H]+ ionization efficiency in ESI+ mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides lower backpressure and better volatility than MeOH for MS detection.
Gradient 5% B to 95% B over 3.0 minEnsures rapid elution while separating isobaric matrix interferences.
Flow Rate 0.4 mL/minOptimal flow for ESI desolvation efficiency.
Injection Vol. 2.0 µLMinimizes matrix effects and column overloading.
Mass Spectrometry (Multiple Reaction Monitoring - MRM)

The triple quadrupole mass spectrometer is operated in ESI+ mode. The source temperature is set to 400°C, and capillary voltage to 3.5 kV.

Table 1: Optimized MRM Transitions and Collision Energies (CE)

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment / Neutral LossPurpose
163.05119.055018Loss of CO2 (-44 Da)Quantifier (Highest intensity)
163.05121.045022Loss of NH2CN (-42 Da)Qualifier 1 (High specificity)
163.05135.055015Loss of CO (-28 Da)Qualifier 2
163.0592.045035Loss of CO2 + HCN (-71 Da)Structural confirmation (High CE)

Note: The quantifier transition (163.05 → 119.05) is selected due to the thermodynamic stability of the resulting fragment, ensuring maximum signal-to-noise (S/N) ratio for trace-level quantification.

Conclusion

The robust LC-MS/MS characterization of 2-amino-4H-3,1-benzoxazin-4-one relies heavily on understanding its gas-phase thermodynamic vulnerabilities—specifically, the propensity of the oxazinone ring to undergo decarboxylation and cyanamide elimination. By strictly controlling the pH during sample preparation and optimizing collision energies for these specific pathways, researchers can achieve highly sensitive and reproducible pharmacokinetic assays.

References

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease Source: ACS Publications 1

  • Puromycin-sensitive aminopeptidase protects against aggregation-prone proteins via autophagy Source: Oxford Academic 2

  • 2-sec-butylamino-4H-3,1-benzoxazin-4-one Source: Benchchem3

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N Source: Semantic Scholar 4

  • Synthesis and Studies on Heterocyclic Compounds Containing Mixed and Non-Mixed Systems Source: Academia.edu 5

  • Mass Spectra of Spiro-benzoxazin-4-one and Spiro-quinazolin-4-one Derivatives Source: J-Stage 6

  • 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters Source: ResearchGate 7

Sources

Application

Application Notes &amp; Protocols: High-Purity Recovery of 2-amino-4H-3,1-benzoxazin-4-one via Optimized Recrystallization

Introduction 2-amino-4H-3,1-benzoxazin-4-one (CAS No. 15607-11-1) is a pivotal heterocyclic scaffold and a key starting material in the synthesis of various pharmacologically active compounds, including quinazolinones an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-amino-4H-3,1-benzoxazin-4-one (CAS No. 15607-11-1) is a pivotal heterocyclic scaffold and a key starting material in the synthesis of various pharmacologically active compounds, including quinazolinones and other derivatives with potential therapeutic applications.[1][2][3] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and complicate the purification of the final active pharmaceutical ingredient (API). Recrystallization stands as one of the most powerful and cost-effective techniques for purifying solid organic compounds, leveraging the principles of differential solubility to effectively remove impurities.[4][5][6]

This guide provides a detailed, experience-driven protocol for the purification of 2-amino-4H-3,1-benzoxazin-4-one using optimized recrystallization techniques. We will delve into the rationale behind solvent selection, provide a step-by-step methodology, and outline robust quality control procedures to validate the purity of the final product.

The Foundational Principle: Why Recrystallization Works

Recrystallization is a purification process based on the fundamental principle that the solubility of a solid compound in a solvent increases with temperature.[4][5][7] The ideal scenario involves dissolving the impure compound in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly purified form. The impurities, which are either present in smaller quantities or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[4]

The Crucial Role of Solvent Selection

The success of any recrystallization protocol hinges on the choice of solvent. An ideal solvent should exhibit the following characteristics:

  • High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[5][8]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the solvent at cold temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified crystals.[5][8]

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be filtered out before cooling).[8][9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[9][10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[10][11]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[11]

For a somewhat polar molecule like 2-amino-4H-3,1-benzoxazin-4-one, which contains hydrogen bond donors and acceptors, polar protic solvents like alcohols are often a good starting point.[10] In cases where a single solvent does not meet all criteria, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a miscible "poor" or "anti-solvent" in which the compound is sparingly soluble.[8][10]

Recommended Solvents for 2-amino-4H-3,1-benzoxazin-4-one

Based on literature for analogous benzoxazinone structures and empirical testing, the following solvents are recommended.[1][3][12]

Solvent SystemClassificationRationale & Comments
Ethanol (EtOH) Primary (Single Solvent)Good solubility differential. The compound is moderately soluble when hot and poorly soluble when cold. Commonly used for related structures.[3]
Methanol (MeOH) Primary (Single Solvent)Similar to ethanol, often provides slightly higher solubility. A good alternative if ethanol proves inefficient.[1]
Ethanol/Water Secondary (Mixed Solvent)A powerful system if single solvents fail. The compound is dissolved in hot ethanol (good solvent), and water (anti-solvent) is added dropwise until turbidity appears, after which the solution is reheated to clarity and cooled.[8][10]
Isopropanol (IPA) AlternativeBehaves similarly to ethanol but is less volatile. Can be a suitable alternative.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude 2-amino-4H-3,1-benzoxazin-4-one. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude 2-amino-4H-3,1-benzoxazin-4-one

  • Ethanol (Reagent Grade or better)

  • Deionized Water (if using a mixed-solvent system)

  • Erlenmeyer Flasks (250 mL and 125 mL)

  • Heating Mantle or Steam Bath

  • Glass Funnel (short-stem) and Fluted Filter Paper

  • Büchner Funnel and Vacuum Flask

  • Vacuum Source

  • Boiling Chips

  • Glass Stirring Rod

  • Watch Glass

  • Spatula

  • Ice Bath

Step-by-Step Methodology

Step 1: Dissolution of the Crude Solid

  • Place 5.0 g of crude 2-amino-4H-3,1-benzoxazin-4-one into a 250 mL Erlenmeyer flask.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Add an initial volume of ~40-50 mL of ethanol.

  • Gently heat the mixture to a boil using a heating mantle or steam bath while swirling the flask.

  • Continue adding small portions of hot ethanol from a separate heated flask until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is necessary to maximize crystal recovery upon cooling.[4] Avoid adding a large excess of solvent, as this will reduce the final yield.[7]

Step 2: Removal of Insoluble Impurities (Hot Filtration) This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution.

  • Place a short-stemmed glass funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask.

  • Preheat the filtration apparatus by pouring a small amount of boiling solvent through it. Causality: This step prevents premature crystallization of the product on the cold funnel or filter paper, which would result in a loss of yield.

  • Carefully and quickly pour the hot, saturated solution through the fluted filter paper.

  • Rinse the original flask with a small amount of hot solvent and pour this rinse through the filter to recover any remaining product.

Step 3: Crystallization via Slow Cooling

  • Cover the flask containing the hot filtrate with a watch glass. Causality: This prevents solvent evaporation and contamination from airborne particles.

  • Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can cause the compound to "crash out" of the solution as a powder, trapping impurities within the crystal lattice.[5]

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes. Causality: Cooling the solution further significantly decreases the solubility of the product, thereby maximizing the yield of recovered crystals.[4]

Step 4: Collection of Crystals by Vacuum Filtration

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a vacuum flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold recrystallization solvent (ethanol) and apply the vacuum to ensure the paper is sealed against the funnel.

  • Swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel.

  • Use a spatula to transfer any remaining crystals, and rinse the flask with a small amount of the cold mother liquor to complete the transfer.

  • Keep the vacuum on to pull air through the crystals for 5-10 minutes to help dry them.

Step 5: Washing the Crystals

  • With the vacuum disconnected, add a small volume (5-10 mL) of ice-cold ethanol over the crystals.

  • Gently stir the crystals with a spatula to ensure all surfaces are washed.

  • Reconnect the vacuum and pull the wash solvent through the crystals. Causality: This wash step removes any residual mother liquor and dissolved impurities adhering to the crystal surfaces.[6][10] Using ice-cold solvent minimizes the loss of the purified product, which would otherwise redissolve.

Step 6: Drying the Purified Product

  • Carefully remove the filter paper with the crystal cake from the funnel and place it on a clean, dry watch glass.

  • Break up the crystal cake to facilitate drying.

  • Allow the crystals to air-dry completely. For faster results, place the watch glass in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. A final product of pure 2-amino-4H-3,1-benzoxazin-4-one should appear as a crystalline solid.[1]

Visual Workflow and Quality Control

A systematic workflow ensures reproducibility and high quality. The following diagrams illustrate the purification and subsequent quality control validation process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_final Final Product Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling to RT HotFilt->Cool IceBath Ice Bath Cooling Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Drying Wash->Dry Pure Pure Crystalline Product Dry->Pure QC_Workflow Start Recrystallized Product MP Melting Point Analysis Start->MP TLC TLC vs. Crude Start->TLC HPLC Quantitative HPLC Start->HPLC Result_MP Sharp MP at 200-202 °C? MP->Result_MP Result_TLC Single Spot? TLC->Result_TLC Result_HPLC Purity >98%? HPLC->Result_HPLC Pass Product Meets Specification Result_MP->Pass Yes Fail Repurify or Re-evaluate Result_MP->Fail No Result_TLC->Pass Yes Result_TLC->Fail No Result_HPLC->Pass Yes Result_HPLC->Fail No

Sources

Method

Application Notes and Protocols for 2-amino-4H-3,1-benzoxazin-4-one: A Guide to Handling, Storage, and Stability

Introduction: The Significance of 2-amino-4H-3,1-benzoxazin-4-one 2-amino-4H-3,1-benzoxazin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-amino-4H-3,1-benzoxazin-4-one

2-amino-4H-3,1-benzoxazin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, it serves as a crucial building block for the synthesis of various biologically active molecules, most notably quinazolinones. The benzoxazinone core itself is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Derivatives of this compound have been investigated as potent inhibitors of several enzyme classes, particularly serine proteases such as the complement enzyme C1r, making them relevant in the study of inflammatory and neurodegenerative diseases.[1]

The utility of 2-amino-4H-3,1-benzoxazin-4-one in research and development hinges on a thorough understanding of its chemical properties. The inherent reactivity of the oxazinone ring, while advantageous for synthesis, also renders the molecule susceptible to degradation if not handled and stored correctly.[1] This guide provides a comprehensive overview of best practices for the handling, storage, and stability assessment of 2-amino-4H-3,1-benzoxazin-4-one to ensure its integrity for experimental use.

PART 1: Safe Handling and Personal Protective Equipment (PPE)

The primary responsibility of any researcher is to ensure a safe laboratory environment. 2-amino-4H-3,1-benzoxazin-4-one is a powdered solid that requires careful handling to prevent exposure.

1.1 Hazard Profile

Based on available safety data, this compound presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust particles.

1.2 Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE and engineering control selection is the mitigation of exposure risk via inhalation, dermal contact, and accidental ingestion.

  • Ventilation: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as when dissolving the compound or during transfer of solutions, the use of a full-face shield is recommended.

  • Skin Protection: A standard laboratory coat must be worn at all times. Nitrile gloves are required for handling the solid and its solutions. If prolonged contact is anticipated, consider double-gloving or using gloves with higher chemical resistance.

  • Respiratory Protection: For standard laboratory-scale handling within a fume hood, respiratory protection is not typically required. In the event of a large spill outside of a containment system, a NIOSH-approved N95 dust mask or a respirator with a particle filter may be necessary.

1.3 Spill Response and Decontamination

In the event of a spill, the primary goal is to contain the material safely and prevent it from becoming airborne.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational if the spill is contained within it.

  • Don Appropriate PPE: Before cleanup, don the PPE detailed in section 1.2.

  • Contain the Spill: For a solid spill, gently cover it with a damp paper towel to prevent dust generation.

  • Clean Up: Carefully sweep up the contained solid material and place it into a clearly labeled, sealed container for hazardous waste disposal. Avoid dry sweeping, which can create dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials (paper towels, gloves, etc.) must be placed in the designated hazardous waste container.

PART 2: Storage and Stability

The chemical stability of 2-amino-4H-3,1-benzoxazin-4-one is paramount for obtaining reliable and reproducible experimental results. The primary mode of degradation is hydrolysis of the oxazinone ring.[2]

2.1 Chemical Instability: The Hydrolysis Pathway

The 4H-3,1-benzoxazin-4-one ring is an activated ester system, making it susceptible to nucleophilic attack. Water, being a nucleophile, can attack the carbonyl carbon (C4), leading to ring-opening and the formation of 2-aminobenzoyl derivatives. This process is significantly accelerated in basic conditions due to the increased nucleophilicity of the hydroxide ion. Under acidic conditions, hydrolysis can still occur, often involving protonation of the ring nitrogen followed by water attack. The compound is generally more stable in acidic to neutral aqueous solutions compared to alkaline solutions.[2]

HydrolysisPathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis (Faster) A_Start 2-amino-4H-3,1- benzoxazin-4-one A_Intermediate Protonated Intermediate A_Start->A_Intermediate + H+ A_End Ring-Opened Product (2-Aminobenzoyl Derivative) A_Intermediate->A_End + H2O B_Start 2-amino-4H-3,1- benzoxazin-4-one B_End Ring-Opened Product (2-Aminobenzoyl Derivative) B_Start->B_End + OH-

Caption: Hydrolytic degradation pathways of 2-amino-4H-3,1-benzoxazin-4-one.

2.2 Recommended Storage Conditions

To mitigate degradation and ensure long-term viability, the following storage conditions are recommended. These are designed to minimize exposure to moisture, light, and reactive atmospheres.

FormConditionTemperatureAtmosphereRationale
Solid Tightly sealed container, protected from light2-8°C (Refrigerated)StandardMinimizes exposure to atmospheric moisture and slows any potential solid-state degradation.
Long-Term Solid (>1 year) Tightly sealed container, protected from light, with desiccant2-8°C or -20°CInert (Argon or Nitrogen)For maximum stability, an inert atmosphere prevents oxidation, and desiccant ensures a moisture-free environment.[3]
Solution (Short-Term) Tightly sealed vial, protected from light-20°CStandardUse only anhydrous, aprotic solvents (e.g., DMSO, DMF, Dichloromethane).[2]
Solution (Long-Term) Tightly sealed vial (e.g., ampoule), protected from light-80°CInert (Argon or Nitrogen)Aliquot to avoid freeze-thaw cycles. An inert atmosphere displaces oxygen, which could cause degradation over time.[4]

2.3 Comparative Stability

The stability of the benzoxazinone ring can be contrasted with its sulfur-containing analog, 2-amino-4H-3,1-benzothiazin-4-one. The replacement of the ring oxygen with sulfur generally increases the intrinsic stability of the heterocyclic system. This is reflected in the significantly lower rate of alkaline hydrolysis for the benzothiazinone.

CompoundSecond-Order Rate Constant for Alkaline Hydrolysis (M⁻¹s⁻¹)Relative Stability
2-(morpholin-4-yl)-4H-3,1-benzoxa zin-4-one28Lower
2-(morpholin-4-yl)-4H-3,1-benzthia zin-4-one1.7Higher
Data from reference[5]

This data underscores the electrophilic and reactive nature of the oxygen-containing ring in 2-amino-4H-3,1-benzoxazin-4-one, reinforcing the need for careful storage.

PART 3: Experimental Protocols

3.1 Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. This protocol exposes the compound to various stress conditions as recommended by ICH guidelines.

ForcedDegradation cluster_prep cluster_stress cluster_analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol Acid Acid Hydrolysis (0.1 M HCl, RT, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidative (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid) (105°C) Stock->Thermal Photo Photolytic (ICH Q1B light exposure) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze All Samples by Stability-Indicating HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC

Caption: Workflow for a forced degradation study of 2-amino-4H-3,1-benzoxazin-4-one.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2-amino-4H-3,1-benzoxazin-4-one in HPLC-grade acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one aliquot at room temperature and another at 60°C. Monitor over a period of 2 to 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor. Degradation is expected to be rapid.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and monitor.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Before HPLC analysis, neutralize the acid and base hydrolysis samples. Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

3.2 Protocol for Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate the parent 2-amino-4H-3,1-benzoxazin-4-one from its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or the λmax of the compound. A Photodiode Array (PDA) detector is highly recommended to assess peak purity across all stressed samples.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

PART 4: Waste Disposal

All waste containing 2-amino-4H-3,1-benzoxazin-4-one, whether solid or in solution, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container.

  • Container: Use a robust, sealed container that is compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-amino-4H-3,1-benzoxazin-4-one," and the associated hazards (Toxic, Irritant).

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][7] A common disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Never dispose of this chemical down the drain.[8]

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Voelter, W. (2011). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 16(8), 6926–6941. [Link]

  • SIELC Technologies. (2018). Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • National Institutes of Health. (2025). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Dixon, W. J., Hibbert, F., & Mills, J. F. (1997). Kinetics and mechanism of the addition of water and ring-opening of 2-methyl- and 2-aryl-4H-3,1-benzoxazines to 2-aminobenzyl esters in the acidic pH range. Journal of the Chemical Society, Perkin Transactions 2, 1503-1510. [Link]

  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[2][5]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-890. [Link]

  • El-Faham, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Ali, M., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Molecules, 30(1), 123. [Link]

  • Guckian, K. M., et al. (1998). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry, 41(1), 1-10. [Link]

  • Pudelko, A., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2254-2261. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-amino-4H-3,1-benzoxazin-4-one synthesis

Welcome to the technical support guide for the synthesis of 2-amino-4H-3,1-benzoxazin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-amino-4H-3,1-benzoxazin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, provide detailed protocols, and answer frequently asked questions to help you improve reaction yields and product purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors I should investigate?

Answer: A low or zero yield in this synthesis typically points to one of three critical areas: reagent quality, reaction conditions, or the choice of cyclizing agent.

  • Purity and Stoichiometry of Reactants: The synthesis often begins with anthranilic acid or its derivatives. Impurities in the starting material can halt the reaction. Similarly, ensure the molar ratios are correct. For syntheses involving the acylation of anthranilic acid, at least two equivalents of the acid chloride in pyridine are often used for high yields.[1][2] One equivalent acylates the amino group, while the second forms a mixed anhydride with the carboxylic acid, facilitating cyclization.[1][3]

  • Anhydrous Conditions: This is arguably the most critical parameter. Water can hydrolyze the benzoxazinone ring, which is an anhydride derivative.[4] Furthermore, water will readily react with dehydrating agents (like acetic anhydride or thionyl chloride) and acylating agents, rendering them ineffective. All glassware must be oven-dried, and anhydrous solvents are essential for success.

  • Reaction Temperature and Time: Cyclodehydration often requires heating.[4] However, excessive temperatures can promote the formation of more stable, rearranged byproducts such as 3-substituted 2,4(1H,3H)-quinazolinediones.[5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal balance of temperature and time, ensuring the consumption of the intermediate without significant product degradation.

Question 2: I'm observing a significant amount of a side product that is difficult to separate from my desired 2-amino-4H-3,1-benzoxazin-4-one. What is it and how can I prevent its formation?

Answer: The most common side product is the isomeric quinazolinedione. The formation of this byproduct occurs via an intramolecular rearrangement, which is often favored by high temperatures or basic conditions.[5]

Causality: The 2-amino-4H-3,1-benzoxazin-4-one is a kinetically favored product. However, the corresponding quinazolinedione is often the thermodynamically more stable isomer. Under harsh conditions (e.g., prolonged heating, strong base), the benzoxazinone ring can open and re-close to form the more stable quinazolinedione structure.

Preventative Measures:

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Milder Reagents: Consider using milder cyclodehydration agents that operate at room temperature. A notable example is the use of an iminium cation generated from cyanuric chloride and N,N-dimethylformamide (DMF), which allows for high-yield synthesis under very mild conditions.[6][7]

  • pH Control: Strictly control the pH of the reaction and workup. Strongly basic conditions can catalyze the rearrangement.

Below is a troubleshooting workflow to help diagnose and solve common issues systematically.

Caption: A workflow for troubleshooting low yields.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What is the general mechanism for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid?

Answer: The most common pathway involves two key steps: N-acylation and cyclodehydration.[1]

  • N-Acylation: The amino group of anthranilic acid acts as a nucleophile, attacking an acylating agent (like an acid chloride or anhydride) to form an N-acylanthranilic acid intermediate.

  • Cyclodehydration: The N-acylanthranilic acid is then treated with a dehydrating (cyclizing) agent. This agent activates the carboxylic acid group, often by converting the hydroxyl into a good leaving group. An intramolecular nucleophilic attack by the amide's carbonyl oxygen onto the activated carboxylic acid derivative follows. Subsequent elimination of a water molecule (or another small molecule) yields the final 4H-3,1-benzoxazin-4-one ring.[3][6]

The diagram below illustrates this general mechanism.

ReactionMechanism sub Anthranilic Acid + Acylating Agent inter N-Acylanthranilic Acid (Intermediate) sub->inter N-Acylation activated Activated Intermediate inter->activated Activation with Cyclizing Agent prod 2-Substituted-4H-3,1- benzoxazin-4-one activated->prod Intramolecular Cyclization & Dehydration

Caption: General mechanism for benzoxazinone synthesis.

Question 2: Are there modern, more efficient methods than the classic acetic anhydride or pyridine-based syntheses?

Answer: Yes, several modern methods offer significant advantages in terms of milder conditions, higher yields, and operational simplicity.

  • Cyanuric Chloride/DMF System: This method uses an iminium cation formed from cyanuric chloride and DMF as a highly effective cyclizing agent. The reaction proceeds rapidly at room temperature, avoiding the need for heat and simplifying the workup process.[6][7] This is particularly useful for preventing temperature-induced side reactions.

  • Mechanochemical Synthesis: Solvent-assisted grinding presents a green chemistry approach. Using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (PPh₃), N-substituted anthranilic acids can be cyclized at room temperature in minutes with minimal solvent use and excellent yields (up to 98%).[8]

  • Transition-Metal Catalysis: Palladium- and copper-catalyzed methods have been developed for constructing the benzoxazinone ring, often with high functional group tolerance and novel bond formations, though these may require more specialized catalysts and ligands.[9][10]

Question 3: How should I purify the final product?

Answer: Purification is typically straightforward. After the reaction is complete, the crude product often precipitates upon cooling or by pouring the reaction mixture into ice-water.[4] The solid can then be collected by filtration.

  • Initial Wash: Wash the filtered solid with a cold solvent (like ethanol or water) to remove residual starting materials and soluble impurities.

  • Recrystallization: The most common method for purification is recrystallization from a suitable solvent, such as ethanol, to obtain a pure, crystalline product.[4]

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used, though it is often not necessary for this class of compounds if the reaction is clean.

Section 3: Experimental Protocols

Protocol 1: Classic Two-Step Synthesis via Acetic Anhydride

This protocol is a standard method for synthesizing 2-methyl-4H-3,1-benzoxazin-4-one, which can be a precursor or analogue to the 2-amino variant.

Step A: Synthesis of N-Acetylanthranilic Acid

  • Dissolve 10.0 g of anthranilic acid in 100 mL of water containing 8.0 g of sodium bicarbonate.

  • Cool the solution in an ice bath and add 10 mL of acetic anhydride dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Acidify the solution with concentrated HCl until precipitation is complete.

  • Filter the white precipitate, wash with cold water, and dry to yield N-acetylanthranilic acid.

Step B: Cyclodehydration to 2-Methyl-4H-3,1-benzoxazin-4-one

  • Place 5.0 g of the dried N-acetylanthranilic acid in a round-bottom flask.

  • Add 15 mL of acetic anhydride.

  • Heat the mixture under reflux for 1-2 hours, monitoring by TLC.[11]

  • Cool the reaction mixture to room temperature. The product will crystallize.

  • Filter the crystals, wash with a small amount of cold, dry ether, and air-dry.

  • Recrystallize from ethanol for further purification if needed.

Protocol 2: One-Pot Synthesis using Cyanuric Chloride/DMF

This protocol describes a mild and efficient one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones at room temperature.[6]

  • Setup: In a 50 mL round-bottom flask, dissolve anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL).

  • Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 3 mmol) dropwise to the stirred solution. Stir the mixture at room temperature for 2 hours.

  • Cyclization: In a separate flask, prepare a solution of cyanuric chloride (3 mmol) in DMF (5 mL). Add this solution to the reaction mixture.

  • Reaction: Continue stirring at room temperature for approximately 4 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Isolation: Pour the residue into a mixture of distilled water (20 mL) and ice. The product will precipitate.

  • Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent if necessary.

Section 4: Data Summary

The following table summarizes various synthetic methods and their reported yields for producing the 4H-3,1-benzoxazin-4-one core, providing a comparative overview for selecting an appropriate protocol.

MethodKey ReagentsConditionsTypical YieldReference
Classic Cyclodehydration N-acylanthranilic acid, Acetic AnhydrideReflux, 1-2 hoursGood to Excellent[3][11]
Pyridine-Mediated Anthranilic acid, Acid Chloride (2 eq.), PyridineRoom TempHigh[1][2]
Cyanuric Chloride/DMF Anthranilic acid, Acyl Chloride, Cyanuric Chloride, DMFRoom Temp, 4 hours78-86%[6]
Mechanochemical N-acylanthranilic acid, TCT, PPh₃Solvent-assisted grinding, RT, 1-2 minUp to 98%[8]
Acid-Catalyzed Anthranilic acid, OrthoestersThermal or MicrowaveHigh[12]
Section 5: References
  • BenchChem. (2025). Optimizing reaction conditions for 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one synthesis. BenchChem Technical Support.

  • Pattarawarapan, M., Wet-osot, S., Yamano, D., & Phakhodee, W. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Synlett, 28(04), 589-592.

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.

  • ResearchGate. (n.d.). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones.

  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives.

  • Gontcharov, A. V., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5287.

  • Shariat, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58.

  • ResearchGate. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.

  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one.

  • El-Hashash, M. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.

  • BenchChem. (2025). Literature review on the chemistry of 4H-3,1-benzoxazin-4-ones.

  • Hassan, M. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Chemistry & Biodiversity, 18(11), e2100539.

  • Coppola, G. M. (1997). Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones. Journal of Heterocyclic Chemistry, 34(2), 533-537.

  • Google Patents. (1985). EP0147211B1 - 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation.

  • BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis.

  • Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Amino-4H-3,1-benzoxazin-4-one

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation challenges with heterocyclic mechanism-based inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation challenges with heterocyclic mechanism-based inhibitors. 2-amino-4H-3,1-benzoxazin-4-one is a potent inhibitor of serine proteases (such as the complement enzyme C1r) 1. However, its planar, highly hydrophobic core and susceptibility to hydrolytic ring cleavage make aqueous formulation a significant bottleneck for in vitro assays and drug development workflows.

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility and stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 2-amino-4H-3,1-benzoxazin-4-one immediately precipitate when diluted into my aqueous assay buffer? A: This precipitation is driven by the "solvent shift" phenomenon. The compound possesses a rigid, planar bicyclic core with high crystal lattice energy and lacks ionizable functional groups at physiological pH. When transitioning from a pure organic solvent (like DMSO) to an aqueous buffer, the local dielectric constant drops rapidly. This forces the hydrophobic molecules to aggregate and precipitate before they can properly disperse into the bulk phase.

Q2: Can I increase the pH of my buffer to deprotonate the compound and improve its solubility? A: No. This is a critical experimental error. Benzoxazin-4-ones are mechanism-based inhibitors designed to undergo ring cleavage when attacked by the active-site serine of target proteases. Consequently, they are inherently susceptible to background hydrolysis in aqueous media. Elevating the pH accelerates hydroxide-mediated nucleophilic attack on the oxazine ring, leading to irreversible cleavage into inactive anthranilic acid or urea derivatives 1, 2. Assays must be strictly maintained at pH 6.0–7.0.

Q3: Which organic solvents are best for preparing the primary stock solution? A: Dimethyl sulfoxide (DMSO) and Dimethylacetamide (DMA) are the optimal choices. Recent synthetic and analytical applications frequently utilize DMA as a co-solvent to overcome severe solubility bottlenecks associated with benzoxazinone derivatives 3.

Quantitative Data: Solvent Compatibility Profile

To prevent compound loss and ensure reproducible assay kinetics, adhere to the solubility limits outlined below.

Solvent SystemMax SolubilityChemical StabilityApplication Recommendation
Water / Aqueous Buffers < 0.1 mg/mLPoor (Hydrolyzes over time)Do not use for primary stock
100% DMSO (Anhydrous) > 25 mg/mLHigh (if kept anhydrous)Standard primary stock solvent
100% DMA (Anhydrous) > 25 mg/mLHigh (if kept anhydrous)Alternative primary stock
Ethanol / Methanol ~ 1-5 mg/mLModerateNot recommended

Mechanistic Visualizations

Understanding the degradation pathway and the proper formulation workflow is key to preventing experimental failure.

Hydrolysis A 2-amino-4H-3,1- benzoxazin-4-one B OH- Attack (High pH) A->B H2O C Tetrahedral Intermediate B->C Nucleophilic Addition D Ring Cleavage C->D C-O Cleavage E Anthranilic Acid Derivative D->E Loss of Activity

Mechanistic pathway of benzoxazinone hydrolytic ring cleavage in aqueous media.

Formulation S1 Primary Stock 100% DMSO/DMA S2 Carrier Complexation 20% HP-β-CD Buffer S1->S2 Dropwise + Vortex Fail Direct Dilution (Precipitation) S1->Fail Rapid Solvent Shift S3 Aqueous Dilution Assay Buffer (pH 6.5) S2->S3 1:100 Dilution S4 Stable Assay Solution (<1% DMSO) S3->S4 Ready for Assay

Step-by-step formulation workflow to prevent solvent-shift precipitation.

Validated Experimental Protocols

Protocol: Preparation of a Stable Aqueous-Compatible Formulation using HP-β-CD

Causality Focus: Direct dilution of DMSO stocks into water causes rapid nucleation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the benzoxazinone core, shielding it from bulk water. This prevents precipitation during the solvent shift and sterically hinders hydroxide ions from catalyzing ring cleavage, thereby enhancing both solubility and chemical stability.

Materials Required:

  • 2-amino-4H-3,1-benzoxazin-4-one (Lyophilized, Anhydrous)

  • 100% Anhydrous DMSO or DMA

  • 20% (w/v) HP-β-CD dissolved in standard assay buffer (pH 6.5)

  • Final Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 6.5)

Step-by-Step Methodology (Self-Validating System):

  • Primary Stock Preparation: Dissolve the lyophilized compound in anhydrous DMSO to a concentration of 20 mM.

    • Expert Insight: Vortex vigorously and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution. Verify visually that no micro-crystals remain.

  • Carrier Complexation: In a separate microcentrifuge tube, prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer.

  • Intermediate Dilution (The Critical Step): Slowly add 10 μL of the 20 mM DMSO stock dropwise into 90 μL of the 20% HP-β-CD solution while continuously vortexing .

    • Causality: Continuous vortexing prevents localized high concentrations of water from triggering nucleation. This creates a stable 2 mM intermediate stock in 10% DMSO / 18% HP-β-CD.

  • Final Assay Integration: Dilute the intermediate stock 1:100 into the final assay buffer immediately before initiating the enzymatic reaction. The final concentration will be 20 μM compound, 0.1% DMSO, and 0.18% HP-β-CD.

  • System Validation: Before adding your enzyme, measure the absorbance of the final solution at its λmax​ (typically around 371 nm) over a 30-minute period.

    • Validation Criteria: A stable baseline confirms successful solubilization. A drifting or decreasing baseline indicates either micro-precipitation (scattering) or hydrolytic ring cleavage.

References

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.Molecules (PMC).
  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities.PMC.

Sources

Troubleshooting

Optimizing HPLC retention times and peak shape for 2-amino-4H-3,1-benzoxazin-4-one

Welcome to the Advanced Troubleshooting Guide for benzoxazinone derivatives. As a Senior Application Scientist, I frequently see researchers struggle with 2-amino-4H-3,1-benzoxazin-4-one during chromatographic analysis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for benzoxazinone derivatives. As a Senior Application Scientist, I frequently see researchers struggle with 2-amino-4H-3,1-benzoxazin-4-one during chromatographic analysis. This compound—widely utilized as a serine protease inhibitor—presents a dual challenge: a highly reactive, hydrolysis-prone benzoxazinone core and a basic 2-amino group that interacts aggressively with stationary phases.

This guide abandons generic advice. Instead, we will deconstruct the chemical causality behind your retention time shifts and peak tailing, providing self-validating protocols to guarantee analytical integrity.

Diagnostic Workflows

Before adjusting your instrument parameters, it is critical to diagnose whether your issue stems from secondary column interactions or chemical degradation. The logical workflow below isolates the root cause based on your chromatogram's symptoms.

HPLC_Troubleshooting Start HPLC Anomaly Detected (2-amino-4H-3,1-benzoxazin-4-one) Split1 Start->Split1 Tailing Symptom: Severe Peak Tailing (Asymmetry Factor > 1.5) Split1->Tailing Shift Symptom: RT Drift & Pre-eluting Degradation Peaks Split1->Shift Silanol Mechanism: Secondary Interaction (2-amino group vs. ionized silanols) Tailing->Silanol Hydrolysis Mechanism: On-Column Hydrolysis (Nucleophilic attack on oxazinone ring) Shift->Hydrolysis FixTailing Solution: Acidic Mobile Phase (pH 2.5) & Highly End-capped C18 Column Silanol->FixTailing FixHydrolysis Solution: Aprotic Sample Solvent & Chilled Autosampler (4°C) Hydrolysis->FixHydrolysis

Caption: Logical workflow for diagnosing and resolving benzoxazinone HPLC issues.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my 2-amino-4H-3,1-benzoxazin-4-one peak exhibit severe tailing (Asymmetry > 2.0) even on a brand-new C18 column?

The Causality: This is a classic secondary interaction. The 2-amino group on your compound is basic. Standard silica-based C18 columns contain residual surface silanols (Si-OH). At mid-pH ranges (pH 4–7), these silanols deprotonate to form negatively charged silanolates (Si-O⁻). The positively charged 2-amino group undergoes an ion-exchange interaction with these sites, causing the molecules to "stick" and elute slowly, dragging out the tail of the peak. The Fix: You must lower the mobile phase pH below the pKa of the silanols (typically < 3.0). Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, keeping the silanols protonated (neutral) and eliminating the ion-exchange mechanism. TFA also acts as an ion-pairing agent, further shielding the amine.

Q2: I am seeing a secondary peak eluting before my main compound, and the main peak area decreases over time. What is happening?

The Causality: You are observing hydrolysis. The 4H-3,1-benzoxazin-4-one ring system is a highly reactive cyclic ester/amide hybrid. It is inherently susceptible to nucleophilic attack by water, which opens the ring to form a more polar anthranilic acid derivative[1]. Because the ring-opened product is more polar, it interacts less with the hydrophobic C18 stationary phase and elutes earlier. The Fix: This degradation accelerates rapidly in alkaline or neutral aqueous conditions[2]. To prevent this, ensure your sample is dissolved in an[1] rather than a water/methanol mix.

Hydrolysis_Pathway Intact Intact Benzoxazinone (Hydrophobic) Attack Nucleophilic Attack (H2O / OH-) Intact->Attack Aqueous Phase Degraded Anthranilic Acid (Polar, Early Elution) Attack->Degraded pH > 5.0

Caption: Hydrolytic degradation pathway of 4H-3,1-benzoxazin-4-one during HPLC.

Self-Validating Experimental Protocols

To guarantee that your chromatographic method is not actively destroying your sample, you must implement a self-validating system. The following protocol isolates the compound while actively proving that degradation is not occurring during the analysis.

Protocol A: Stability-Indicating HPLC Method & Autosampler Validation

This method uses a low-pH gradient to suppress silanol interactions and stabilize the benzoxazinone ring, coupled with a time-course validation step.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA (pH ~2.0).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Mechanistic Note: The low pH serves a dual purpose: neutralizing column silanols and preventing alkaline hydrolysis of the oxazinone ring[1].

Step 2: Column & System Setup

  • Install a highly end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm)[1].

  • Set flow rate to 1.0 mL/min and column temperature to 30°C.

  • Set UV detection to 340 nm, which is optimal for the [3].

  • Equilibrate the column at 10% B for 15 minutes.

Step 3: Aprotic Sample Preparation

  • Weigh 1.0 mg of 2-amino-4H-3,1-benzoxazin-4-one.

  • Dissolve completely in 1.0 mL of anhydrous Acetonitrile to create a 1 mg/mL stock. Do not use protic solvents like methanol or water.

Step 4: The Self-Validation Sequence (Critical)

  • Injection 1 (Blank): Inject 10 µL of 100% Acetonitrile to establish a baseline and confirm no carryover.

  • Injection 2 (Time = 0): Inject 10 µL of the freshly prepared sample. Record the peak area of the main compound and note any early-eluting degradation peaks.

  • Injection 3 (Time = 4 hours): Leave the vial in the autosampler (at room temperature) and re-inject the exact same vial after 4 hours.

How to Interpret the Validation Data:

  • Scenario A: If the early-eluting peak area increases in Injection 3 compared to Injection 2, hydrolysis is occurring in your autosampler vial. Action: Switch to a chilled autosampler (4°C) or ensure your acetonitrile is strictly anhydrous.

  • Scenario B: If the early-eluting peak area remains constant across both injections, the degradation occurred during initial synthesis/storage, and your HPLC method is successfully preventing further on-column hydrolysis.

Quantitative Data Summaries

Use the following reference tables to guide your method development choices regarding pH and mobile phase additives.

Table 1: Hydrolytic Half-Life of Benzoxazin-4-one Core vs. pH (Data synthesized from kinetic studies on oxazin-4-one alkaline hydrolysis[2])

pH LevelChemical EnvironmentEstimated Half-Life (25°C)Chromatographic Recommendation
pH 2.0 - 3.0 Acidic> 24 hoursOptimal: Use for mobile phase A.
pH 7.0 - 7.4 Neutral1 - 6 hoursAvoid: Causes RT drift in long sequences.
pH > 9.0 Alkaline< 10 minutesCritical Failure: Rapid on-column degradation.

Table 2: Impact of Mobile Phase Additives on 2-amino-4H-3,1-benzoxazin-4-one Peak Shape

AdditiveConcentrationPeak Asymmetry ( Tf​ )Mechanistic Causality
None (Water/ACN) N/A> 2.5 (Severe Tailing)Unshielded ion-exchange between ionized silanols and the 2-amino group.
Formic Acid 0.1% (v/v)1.4 - 1.6 (Moderate)Partial silanol suppression; weak ion-pairing.
Trifluoroacetic Acid 0.1% (v/v)1.0 - 1.1 (Excellent)Complete silanol protonation + strong hydrophobic ion-pairing shielding the amine.

References

  • European Patent Office. "EP0147211B1 - 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation." Google Patents.
  • Journal of Medicinal Chemistry. "2-(Diethylamino)thieno[1,3]oxazin-4-ones as Stable Inhibitors of Human Leukocyte Elastase." ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Strategies to Mitigate Thermal Degradation of 2-Amino-4H-3,1-benzoxazin-4-one

Welcome to the technical support center for handling 2-amino-4H-3,1-benzoxazin-4-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable but...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-amino-4H-3,1-benzoxazin-4-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable but sensitive heterocyclic scaffold. We will move beyond simple protocols to explore the underlying chemical principles governing its stability, providing you with the expertise to troubleshoot and optimize your reactions effectively.

The 2-amino-4H-3,1-benzoxazin-4-one core is a powerful synthon, primarily for the synthesis of medicinally important quinazolinones and other nitrogen-containing heterocycles.[1] However, its utility is matched by its inherent reactivity. The molecule can be considered a semi-acid anhydride, making the C-4 carbonyl highly susceptible to nucleophilic attack.[2] This reactivity is the key to its synthetic value but also the source of its instability, particularly when heated. This guide provides a series of troubleshooting questions and validated protocols to help you preserve the integrity of your molecule throughout your experimental workflow.

Part 1: Understanding the Core Instability

FAQ 1: What makes the 2-amino-4H-3,1-benzoxazin-4-one ring system so prone to degradation, especially at elevated temperatures?

The instability of the 2-amino-4H-3,1-benzoxazin-4-one ring is rooted in its electronic structure. The key factors are:

  • Electrophilic Carbonyl Group: The C-4 carbonyl carbon is highly electrophilic, making it a prime target for nucleophiles. This is the fundamental reason for both its desired reactivity and its degradation.[1]

  • Ring Strain and Acyl-Anhydride Character: The oxazinone ring possesses a degree of strain and behaves like a mixed anhydride (an "iminoisatoic anhydride").[2][3] This makes the C-O bond susceptible to cleavage.

  • Primary Degradation Pathway: The most common degradation pathway is nucleophilic acyl substitution at the C-4 position, leading to ring-opening.[4][5] Common nucleophiles include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). The resulting product is typically a 2-ureidobenzoic acid derivative.

  • Role of Temperature: Heat acts as a catalyst for these degradation reactions. It increases the reaction rate between the benzoxazinone and any nucleophiles present in the mixture, including trace amounts of water in your solvent or reagents. While not a direct thermal fragmentation in many cases, it is a thermally-accelerated nucleophilic degradation .

The diagram below illustrates the primary mechanism of degradation via nucleophilic attack.

cluster_reactants Reactants cluster_process Degradation Process cluster_product Product Benzoxazinone 2-Amino-4H-3,1-benzoxazin-4-one Attack Nucleophilic Attack on C4 Carbonyl Benzoxazinone->Attack Nucleophile Nucleophile (Nu-H) (e.g., H₂O, R-OH, R-NH₂) Nucleophile->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms unstable intermediate Opening Ring-Opening Intermediate->Opening Collapse of intermediate Product Ring-Opened Product (2-Ureidobenzoic Acid Derivative) Opening->Product Proton transfer

Caption: Primary degradation pathway via nucleophilic attack.

Part 2: Troubleshooting Guide for Experimental Challenges

This section addresses common issues encountered during reactions involving 2-amino-4H-3,1-benzoxazin-4-one.

FAQ 2: My reaction requires heating, but my yields are consistently low with multiple byproducts observed on TLC/LC-MS. What is the likely cause?

This is a classic scenario where thermally-accelerated degradation is competing with your desired reaction. The low yield is a direct consequence of the starting material being consumed by side reactions before it can form the intended product.

Causality Analysis:

  • Hydrolysis: The most probable culprit is trace water in your solvent or reagents. At room temperature, this reaction might be slow, but upon heating, its rate increases significantly, leading to the formation of 2-ureidobenzoic acid.[5]

  • Solvent Participation: If you are using a protic solvent like ethanol or methanol, the solvent itself can act as a nucleophile, opening the ring to form an ester byproduct.[6]

  • Excess Reagent Reactivity: If your reaction involves another nucleophile (e.g., an amine for quinazolinone synthesis), using a large excess or heating for too long can lead to secondary reactions or degradation of the desired product.

FAQ 3: How can I perform a high-temperature reaction while minimizing the degradation of the benzoxazinone ring?

Success hinges on rigorous control of the reaction environment. The goal is to create conditions where the desired reaction is kinetically favored over degradation pathways.

Key Preventative Strategies:

  • Ensure Anhydrous Conditions: This is the most critical control parameter. Water is a common and potent nucleophile.

    • Use freshly distilled, anhydrous solvents. Solvents should be rated for <50 ppm water.

    • Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

    • Use reagents known to be anhydrous. If uncertain, consider drying agents or purchasing fresh, sealed bottles.[7]

  • Maintain an Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction. This prevents atmospheric moisture from entering the system.

  • Optimize Temperature and Time: Do not overheat.

    • Determine the minimum temperature required for the desired reaction to proceed at a reasonable rate. Run small-scale experiments at different temperatures (e.g., 60°C, 80°C, 100°C) to find the sweet spot.

    • Monitor the reaction progress diligently using TLC or LC-MS. Once the starting material is consumed or the product concentration plateaus, stop the reaction immediately. Prolonged heating will only encourage degradation.[7]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can provide rapid, uniform heating to the target temperature, often reducing overall reaction times from hours to minutes. This shorter exposure to high temperatures can significantly reduce the window for degradation to occur.[8]

FAQ 4: I am observing degradation even during storage in solution. What is the best way to handle and store this compound?

The stability of 2-amino-4H-3,1-benzoxazin-4-one in solution is highly dependent on the solvent and storage conditions.

Recommendations:

  • Solvent Choice: Always use aprotic, anhydrous solvents for storage. Dichloromethane, chloroform, acetonitrile, or THF are suitable choices. Avoid protic solvents like alcohols and absolutely avoid water. [5]

  • Temperature: Store solutions at low temperatures (4°C or -20°C) to drastically slow the rate of any potential degradation.[5]

  • Light Exposure: Protect solutions from light by storing them in amber vials or wrapping containers in aluminum foil, as some derivatives may be photolabile.[5]

  • Solid vs. Solution: The compound is most stable as a dry solid. Whenever possible, prepare solutions fresh for each experiment.

FAQ 5: Can I avoid harsh thermal conditions from the outset by using a milder method to synthesize the benzoxazinone itself?

Yes. Traditional methods often involve cyclodehydration of N-acyl anthranilic acids using aggressive reagents like acetic anhydride or thionyl chloride at high temperatures, which can degrade the newly formed product.[2][7] Modern methods offer milder and more efficient alternatives.

Milder Synthetic Approaches:

  • Vilsmeier-Type Reagents: Using an iminium cation generated from cyanuric chloride and DMF allows for a one-pot synthesis at room temperature with high yields.[9]

  • Mechanochemistry: Solvent-assisted grinding with reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (PPh₃) can achieve cyclodehydration in minutes at room temperature, offering a green and highly efficient alternative.[10]

  • Palladium-Catalyzed Carbonylation: These methods construct the ring from different precursors (e.g., 2-iodoanilines) under controlled catalytic conditions, often avoiding harsh dehydrating agents.[11]

Part 3: Validated Protocols and Methodologies

Protocol 1: General Workflow for Minimizing Degradation in Reactions

This protocol provides a self-validating system for running thermally-demanding reactions. Each step is designed to eliminate a potential source of degradation.

Prep 1. Preparation - Oven-dry all glassware (120°C, >4h) - Cool under N₂ stream Setup 2. Reaction Setup - Assemble glassware hot - Purge system with N₂ for 15 min Prep->Setup Reagents 3. Reagent Addition - Add benzoxazinone solid - Add other solid reagents - Add anhydrous solvent via syringe Setup->Reagents Heating 4. Controlled Heating - Heat to pre-determined optimal temp. - Use oil bath for stable heating Reagents->Heating Monitor 5. Diligent Monitoring - Take aliquots at regular intervals - Analyze by TLC or LC-MS Heating->Monitor Maintain N₂ atmosphere Decision Reaction Complete? Monitor->Decision Decision->Heating No Workup 6. Rapid Quench & Work-up - Cool reaction to 0°C - Pour into ice-cold water/brine - Filter precipitate quickly Decision->Workup Yes Purify 7. Purification - Recrystallize or perform chromatography - Use anhydrous solvents Workup->Purify

Caption: Experimental workflow for minimizing degradation.

Data Summary: Recommended Reaction Parameters

The table below summarizes key parameters for handling 2-amino-4H-3,1-benzoxazin-4-one.

ParameterRecommendedRationale & Caution
Solvents Dichloromethane, Chloroform, Acetonitrile, THF, Dioxane, TolueneAprotic and Anhydrous. Avoid alcohols, water, and other protic solvents unless they are a required reactant.[5]
Temperature Lowest effective temperature (often 60-100°C)Higher temperatures drastically accelerate degradation. Determine the minimum required temperature experimentally.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents introduction of atmospheric moisture which leads to hydrolysis.
pH (if aqueous) Acidic to NeutralThe ring is more stable under acidic conditions. Basic conditions promote rapid hydrolysis.[5]
Additives N/AAvoid basic additives (e.g., amine bases like triethylamine) unless they are part of the core reaction mechanism, as they can catalyze ring-opening.
Protocol 2: Mild, Room-Temperature Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

This protocol, adapted from literature, utilizes a Vilsmeier-type reagent (iminium cation) to achieve cyclodehydration under mild conditions, preventing thermal degradation during the synthesis of the scaffold itself.[9]

Materials:

  • N-Acylanthranilic Acid (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cyanuric Chloride (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

Step-by-Step Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve cyanuric chloride (1.0 eq) in anhydrous DCM.

  • Add anhydrous DMF (1.0 eq) dropwise to the solution at 0°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • In a separate flask, dissolve the N-acylanthranilic acid (1.0 eq) in anhydrous DCM.

  • Add the N-acylanthranilic acid solution dropwise to the Vilsmeier reagent mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

References

  • Neighbouring carboxy-group catalysis of ring opening of 3,1-benzoxazin-4-ones. Journal of the Chemical Society, Perkin Transactions 2. ([Link])

  • Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. ARKIVOC. ([Link])

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. ([Link])

  • Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. ResearchGate. ([Link])

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. ([Link])

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. ([Link])

  • Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones... Organic Chemistry Portal. ([Link])

  • Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. ResearchGate. ([Link])

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. ACS Publications. ([Link])

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances. ([Link])

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Chemistry & Biodiversity. ([Link])

  • Method for producing substituted anthranilic acid derivatives.
  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions... ResearchGate. ([Link])

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules. ([Link])

  • Benzoxazinone synthesis. Organic Chemistry Portal. ([Link])

  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules. ([Link])

  • New Anthranilic Acid Based Antagonists with High Affinity and Selectivity for the Human Cholecystokinin Receptor 1 (hCCK1-R). ACS Publications. ([Link])

  • Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. ([Link])

  • Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. MDPI. ([Link])

  • Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Polymer Degradation and Stability. ([Link])

  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. PMC. ([Link])

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. ([Link])

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. ([Link])

  • 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. PMC. ([Link])

  • Enantioselective Syntheses of 4H-3,1-Benzoxazines via Catalytic Asymmetric Chlorocyclization of o-Vinylanilides. The Journal of Organic Chemistry. ([Link])

  • 4h-3,1-benzoxazin-4-one compound and elastase inhibitor composition containing the same.

Sources

Troubleshooting

Reducing impurities and side products in 2-amino-4H-3,1-benzoxazin-4-one synthesis

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting hub for the synthesis of 2-amino-4H-3,1-benzoxazin-4-ones. These N-heterocycles are critical precursors for serine protease inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting hub for the synthesis of 2-amino-4H-3,1-benzoxazin-4-ones. These N-heterocycles are critical precursors for serine protease inhibitors, antithrombotic agents, and agricultural compounds. However, their synthesis is notoriously prone to side reactions and yield losses, primarily due to the delicate thermodynamic stability of the benzoxazinone ring.

In this guide, we dissect the mechanistic causality behind common impurities and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway & Impurity Mapping

Understanding the divergence points in your reaction pathway is the first step to eliminating impurities. The diagram below maps the critical junctions where side products typically emerge.

G A Anthranilic Acid Derivatives C O-Acyl/N-Cyano Intermediate A->C + Reagent B Cyanogen Bromide or TCT/PPh3 B->C D 2-Amino-4H-3,1- benzoxazin-4-one (Target) C->D Cyclodehydration (Controlled pH/Temp) F Ring-Opened Amides (Impurity) C->F Hydrolysis (Moisture) E Quinazoline-2,4- dione (Side Product) D->E Acid/Base Catalyzed Rearrangement

Reaction pathways illustrating the synthesis of 2-amino-4H-3,1-benzoxazin-4-one and side products.

Troubleshooting FAQs: Causality & Correction

Q1: I am observing a significant mass fraction of quinazoline-2,4(1H,3H)-dione in my final product. How is this side product forming, and how can I prevent it? A1: You are observing a classic Dimroth-type rearrangement. 2-Amino-4H-3,1-benzoxazin-4-ones are thermodynamically driven to rearrange into quinazolin-2,4(1H,3H)-diones when subjected to heating in acidic solutions or upon prolonged exposure to dilute alkali [2].

  • Mechanistic Causality: The oxygen atom in the benzoxazinone ring is an excellent leaving group under specific pH conditions. Protonation (in acid) or hydroxide attack (in base) triggers ring-opening to an intermediate ureidobenzoic acid, which then recyclizes through the nitrogen atom to form the more thermodynamically stable quinazolinedione.

  • Correction: Maintain strictly neutral pH during aqueous workup. If your protocol requires an acidic cyclization medium, strictly monitor the reaction time via LC-MS and quench immediately over an ice-cold buffer.

Q2: My synthesis using anthranilic acid and cyanogen bromide yields unreacted starting material and polymeric impurities. What is the root cause? A2: Cyanogen bromide is highly electrophilic and efficiently cyclizes anthranilic acid to 2-aminobenz[d][1,3]oxazin-4-one [1]. However, it is highly sensitive to moisture, rapidly hydrolyzing to cyanic acid and HBr, which subsequently polymerize or cause side reactions.

  • Mechanistic Causality: The presence of water outcompetes the amine for the electrophilic carbon of cyanogen bromide. Furthermore, the generated HBr protonates the anthranilic acid amine, rendering it non-nucleophilic and stalling the reaction.

  • Correction: Ensure strictly anhydrous conditions. Utilize dry solvents (e.g., anhydrous THF or DMF) and employ a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge HBr without triggering base-catalyzed degradation of the product.

Q3: I am using isatoic anhydride as a starting material, but I keep isolating a light pink impurity. What is this? A3: This is likely a ring-opened intermediate, such as 2'-hydroxy-2-aminobenzanilide [5].

  • Mechanistic Causality: When nucleophiles attack the carbonyl group of isatoic anhydride, the ring opens, followed by decarboxylation. If the subsequent cyclization step is incomplete due to insufficient thermal energy or premature quenching, this stable intermediate persists.

  • Correction: Ensure the secondary cyclization step is driven to completion. You can self-validate this by monitoring the disappearance of the intermediate's distinct hydroxyl/amide stretch in FT-IR (~3200-3400 cm⁻¹) before initiating the workup.

Self-Validating Experimental Protocol

To bypass the thermal degradation and rearrangement pathways entirely, we recommend transitioning to a Mechanochemical Synthesis via Solvent-Assisted Grinding [3]. This protocol leverages 2,4,6-trichloro-1,3,5-triazine (TCT) to drive cyclodehydration at room temperature.

Step 1: Reagent Activation

  • Action: In an agate mortar, combine 1.0 mmol of the N-substituted anthranilic acid derivative, 0.4 mmol of TCT, and 0.1 mmol of triphenylphosphine (PPh3).

  • Causality: TCT and PPh3 form an active Vilsmeier-Haack-type intermediate in situ. Using a substoichiometric amount of TCT is sufficient because all three chlorine atoms participate in the dehydration process, maximizing atom economy.

Step 2: Solvent-Assisted Grinding

  • Action: Add 50 µL of anhydrous dichloromethane (DCM) to the mixture. Grind the mixture continuously with a pestle for 5–10 minutes at room temperature.

  • Self-Validation: The reaction progress can be visually validated by a change in the paste's consistency and color. Perform a rapid TLC (Hexane:EtOAc 7:3); the complete disappearance of the highly fluorescent starting material under 254 nm UV indicates full conversion.

Step 3: Quenching and Extraction

  • Action: Suspend the ground paste in 10 mL of ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 5 mL) followed by brine (5 mL).

  • Causality: The mild NaHCO₃ wash neutralizes any residual acidic byproducts (like cyanuric acid derivatives) without crossing the high-pH threshold that would trigger the quinazolinedione rearrangement.

Step 4: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 35°C .

  • Causality: Keeping the evaporation temperature low prevents thermal stress on the isolated 2-amino-4H-3,1-benzoxazin-4-one, ensuring high purity and preventing late-stage ring opening.

Quantitative Data: Reaction Conditions & Impurity Profiles

The following table summarizes the comparative efficiency and typical impurity profiles of various synthetic routes to help you select the best method for your specific constraints.

Synthesis RouteKey ReagentsTypical YieldPrimary Impurity / Side ProductMechanistic Cause of Impurity
Classical Cyclization Anthranilic acid + Cyanogen Bromide65–75%Polymeric cyanates, unreacted starting materialMoisture-induced hydrolysis of CNBr; HBr-mediated amine protonation [1].
Isatoic Anhydride Route Isatoic anhydride + Amines70–80%2'-hydroxy-2-aminobenzanilideIncomplete ring closure or premature quenching; stabilized ring-opened intermediate [5].
Thermal Dehydration N-acylanthranilic acid + Acetic Anhydride50–60%Quinazolin-2,4(1H,3H)-dioneHigh temperature (>100°C) drives Dimroth-type thermodynamic rearrangement [2].
Mechanochemical Grinding TCT, PPh3, minimal DCM85–95%Trace unreacted starting materialSteric hindrance in bulky N-substituted derivatives preventing complete cyclization [3].
Pd-Catalyzed Carbonylation o-Iodoanilines, CO, Pd(0)80–90%Dehalogenated anilinesCompetitive reduction of the C-I bond prior to CO insertion [4].

References

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease Source: ACS Publications URL:[Link]

  • Product Class 13: Quinazolines Source: Thieme Connect URL:[Link]

  • A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of Heterocyclic Compounds Based on Isatoic Anhydrides Source: ResearchGate URL:[Link]

Optimization

Technical Support Center: Resolving Signal Overlap in 2-amino-4H-3,1-benzoxazin-4-one NMR Spectra

Welcome to the technical support center dedicated to resolving complex NMR spectral challenges for 2-amino-4H-3,1-benzoxazin-4-one and its derivatives. This class of compounds is of significant interest in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving complex NMR spectral challenges for 2-amino-4H-3,1-benzoxazin-4-one and its derivatives. This class of compounds is of significant interest in drug development, and obtaining unambiguous structural data is paramount.[1][2] This guide provides field-proven insights, troubleshooting protocols, and advanced methodologies to help you navigate and resolve one of the most common hurdles in your analysis: overlapping signals in NMR spectra.

Frequently Asked Questions (FAQs)

This section addresses the common questions researchers encounter when analyzing the NMR spectra of 2-amino-4H-3,1-benzoxazin-4-one.

Q1: Why do I see severe signal overlap in the aromatic region of my ¹H NMR spectrum?

A1: The ¹H NMR spectrum of the 2-amino-4H-3,1-benzoxazin-4-one scaffold contains signals for four protons on the fused benzene ring (H-5, H-6, H-7, H-8) and the N-H protons of the amino group. These aromatic protons typically resonate in a narrow chemical shift range (approx. 7.0-8.5 ppm), leading to complex second-order coupling patterns and significant signal overlap. The exact chemical shifts are highly sensitive to the solvent and any substituents on the ring or the amino group, further complicating the spectrum.[3][4][5]

Q2: My aromatic signals are a jumbled mess. What are the simplest experimental adjustments I can make?

A2: Before resorting to more time-intensive techniques, simple modifications to your experimental setup can often resolve or simplify overlapping signals. The two most effective initial approaches are changing the NMR solvent and altering the acquisition temperature. Both methods work by changing the intermolecular or intramolecular environment of the analyte, which in turn can subtly alter the chemical shifts of the protons, often just enough to resolve the overlap.[6][7]

Q3: When is it necessary to use advanced 2D NMR techniques?

A3: You should move to 2D NMR when simple experimental adjustments fail to provide the necessary resolution. Two-dimensional NMR is essential when you need to definitively assign each proton and carbon signal, especially in complex or substituted derivatives.[8][9] Experiments like COSY, HSQC, and HMBC spread the signals across a second dimension, resolving overlap and revealing the connectivity of the molecule's atomic framework.[10] These techniques are considered the gold standard for unambiguous structure elucidation of complex organic molecules.[11]

Q4: How exactly does changing the NMR solvent help resolve signal overlap?

A4: Solvents influence the chemical shifts of solute protons through various intermolecular interactions, such as hydrogen bonding and magnetic anisotropy effects.[12][13] For 2-amino-4H-3,1-benzoxazin-4-one, which has hydrogen bond donors (-NH₂) and acceptors (C=O, N=C), switching from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can significantly alter the chemical shifts.[14] Protons closer to the sites of interaction will experience larger changes in their local electronic environment, causing their signals to shift more than others and potentially resolving the overlap.[15][16]

Q5: What is the principle behind using variable temperature (VT) NMR for this problem?

A5: Variable-temperature (VT) NMR is effective when signal overlap is due to conformational dynamics or when the chemical shifts of different protons have different temperature dependencies.[17] As you change the temperature, the populations of different molecular conformations can change, leading to a shift in the weighted-average chemical shift observed in the spectrum.[7] Even for relatively rigid molecules, the temperature coefficients (the rate of chemical shift change with temperature) of different protons can vary, allowing for resolution of signals at higher or lower temperatures.[18][19]

Q6: What are Lanthanide Shift Reagents (LSRs), and are they a viable option for my compound?

A6: Lanthanide Shift Reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the carbonyl oxygen or the amino group in your compound.[20][21] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the proton, which can "spread out" a crowded spectrum.[22][23] While powerful, this technique is now less common due to the availability of high-field magnets and advanced 2D techniques. LSRs can also cause significant line broadening, which can reduce resolution and hinder accurate integration.[21][24] They are best considered when other methods are unavailable or have failed.

Troubleshooting Workflow and Methodologies

When faced with an ambiguous spectrum, a systematic approach is key. The following workflow and detailed protocols will guide you from simple adjustments to advanced structural elucidation techniques.

Troubleshooting_Workflow A Start: 1D ¹H NMR Acquired B Is there significant signal overlap? A->B C No Overlap: Proceed with Analysis B->C No D Guide 1: Modify Experimental Parameters B->D Yes E Try a different solvent (e.g., CDCl₃ → DMSO-d₆) D->E F Run Variable Temperature (VT) NMR D->F G Is the spectrum resolved? E->G F->G H Guide 2: Apply 2D NMR Spectroscopy G->H No M Structure Elucidated G->M Yes I Acquire COSY, HSQC, HMBC H->I J Is the structure still ambiguous? I->J K Guide 3: Use Chemical Shift Reagents J->K Yes J->M No L Perform Lanthanide Shift Reagent (LSR) Titration K->L L->M

Caption: A systematic workflow for resolving NMR signal overlap.

Guide 1: Modifying Experimental Parameters

1A. The Solvent Effect
  • Causality & Rationale: The electronic environment of a nucleus dictates its chemical shift. By changing the solvent, you alter the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) experienced by the solute. For 2-amino-4H-3,1-benzoxazin-4-one, a polar aprotic solvent like DMSO-d₆ will interact strongly with the N-H protons and the polar backbone, inducing different chemical shifts compared to a less polar solvent like CDCl₃.

  • Experimental Protocol:

    • Sample Preparation (Solvent 1): Prepare your sample in the initial deuterated solvent (e.g., CDCl₃) at a standard concentration (5-10 mg in 0.6 mL).

    • Acquisition: Acquire a standard high-resolution ¹H NMR spectrum.

    • Sample Recovery: Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature to recover your compound.

    • Sample Preparation (Solvent 2): Re-dissolve the recovered compound in a different deuterated solvent of contrasting polarity (e.g., DMSO-d₆, Acetone-d₆, or Benzene-d₆).

    • Acquisition: Acquire a second ¹H NMR spectrum under identical concentration and temperature conditions.

    • Comparison: Compare the two spectra, noting any changes in chemical shift and resolution in the aromatic region.

1B. Variable Temperature (VT) NMR
  • Causality & Rationale: The observed chemical shift is an average of all conformations present in solution. Changing the temperature alters the energy landscape, shifting conformational equilibria and therefore changing the observed average chemical shift.[7] Protons in different electronic environments will have unique temperature coefficients, causing their signals to move at different rates as the temperature is changed, leading to signal resolution.[17][18]

  • Experimental Protocol:

    • Sample Preparation: Prepare your sample in a solvent suitable for a wide temperature range (e.g., DMSO-d₆ or Toluene-d₈).

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Temperature Increments: Increase the sample temperature in controlled steps (e.g., 10 K increments, from 298 K to 348 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquisition.

    • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.

    • Low-Temperature (Optional): If equipment allows and solubility is maintained, repeat the process at lower temperatures.

    • Data Analysis: Stack the spectra and analyze the movement of signals. Identify the temperature at which the best resolution is achieved for the signals of interest.

TechniqueProsCons
Solvent Change Simple, fast, and often very effective.Requires sample recovery; may not work if interactions are weak.
VT-NMR Does not require sample modification; can provide thermodynamic data.Requires specialized equipment; may not be effective if temperature coefficients are similar.

Guide 2: Application of 2D NMR Spectroscopy

When one-dimensional methods are insufficient, 2D NMR provides a robust solution by correlating nuclear spins through bonds.[25][26]

Caption: The logical application of 2D NMR experiments for structural elucidation.

  • Experimental Protocol:

    • Sample Preparation: Prepare a moderately concentrated sample (15-20 mg in 0.6 mL) in a suitable deuterated solvent (DMSO-d₆ is often a good choice for solubility and chemical shift dispersion).

    • ¹H and ¹³C Spectra: Acquire standard high-quality 1D ¹H and ¹³C{¹H} spectra.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically separated by 2-3 bonds).[8] In the aromatic system, this will reveal which protons are adjacent (e.g., H-5 to H-6).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the signal of the carbon atom it is directly attached to.[8] This is the most effective way to resolve overlapping proton signals, as the attached ¹³C nuclei will almost always have distinct, well-separated chemical shifts.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[11][27] It is crucial for piecing together the molecular skeleton by connecting non-protonated carbons (like C-4, C-4a, C-8a) to nearby protons. For example, the H-5 proton will show an HMBC correlation to the carbonyl carbon C-4.

    • Data Analysis: Use the combination of these spectra to build the structure. Start with an unambiguous proton signal, use COSY to "walk" around the aromatic ring, use HSQC to assign the attached carbons, and use HMBC to confirm long-range connectivities and assign quaternary carbons.

Guide 3: Using Chemical Shift Reagents (Advanced)

  • Causality & Rationale: Lanthanide Shift Reagents (LSRs) are a powerful tool for resolving severely overlapped spectra when other methods fail.[20] They are Lewis acids that reversibly bind to Lewis basic sites on the analyte.[21] The paramagnetic lanthanide ion (e.g., Europium) creates a local magnetic field that dramatically alters the chemical shifts of nearby nuclei. The effect is distance-dependent, so protons closer to the binding site are shifted more significantly, resolving the overlap.[22]

  • Experimental Protocol (LSR Titration):

    • Sample Preparation: Prepare a standard NMR sample of your compound. Ensure the solvent is anhydrous, as water will compete for coordination to the LSR.[21]

    • LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound before adding any LSR.

    • Titration: Add a small, precise aliquot of the LSR stock solution (e.g., 0.1 molar equivalents) to the NMR tube. Mix thoroughly.

    • Acquisition: Acquire a ¹H NMR spectrum after each addition.

    • Repeat: Continue adding aliquots of the LSR and acquiring spectra until sufficient signal separation is achieved or until significant line broadening occurs.

    • Data Analysis: Plot the chemical shift of each proton signal versus the molar ratio of LSR/analyte. The differential shifts will help resolve the signals and can provide distance information relative to the binding site.

References

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • University of Bath. (n.d.). NMR quantitative analysis - The application of lanthanide shift reagents. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Emsley, J. W., & Feeney, J. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Canadian Science Publishing. (1988). 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones. Retrieved from [Link]

  • Kazimierczuk, K., & Kasprzak, P. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(52), 32836-32841. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • PubMed. (2005, April 15). Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius. Retrieved from [Link]

  • ACS Publications. (2024, February 9). Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Joseph, A. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • University of Warwick. (n.d.). Two-dimensional NMR. Retrieved from [Link]

  • PubMed. (2000, May 15). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(o-Aminophenyl)-4H-3,1-benzoxazin-4-one - Optional[13C NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(BENZYLAMINO)-7-METHOXY-4H-1,3-BENZOXAZIN-4-ONE - Optional[13C NMR]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • SciSpace. (1986). Magnetic Anisotropic Effect as Demonstrated by High Resolution PMR in Some Benzoxazinones, Quinazolinones and Their Thiono Analogues. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural elucidation based on the NMR study. ¹H–¹H COSY, key HMBC,.... Retrieved from [Link]

  • Ai, Q., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e289-e295. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Retrieved from [Link]

  • MDPI. (2024, December 3). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxylated 2-Amino-3H-phenoxazin-3-one Derivatives as Products of 2-Hydroxy-1,4-benzoxazin-3-one (HBOA) Biotransformation by Chaetosphaeria sp.. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for 2-Amino-4H-3,1-benzoxazin-4-one Chromatography

Welcome to the Advanced Technical Support Center. 2-Amino-4H-3,1-benzoxazin-4-one and its derivatives are highly valuable intermediates and potent serine protease inhibitors (such as C1r inhibitors)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. 2-Amino-4H-3,1-benzoxazin-4-one and its derivatives are highly valuable intermediates and potent serine protease inhibitors (such as C1r inhibitors)[1]. However, analyzing these compounds via High-Performance Liquid Chromatography (HPLC) presents significant challenges. The benzoxazinone ring is inherently unstable in aqueous environments and is highly susceptible to hydrolytic ring-opening[2].

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the chemical causality behind chromatographic failures and provide self-validating protocols to ensure the scientific integrity of your analytical workflows.

Mechanistic Troubleshooting: Decoding Chromatographic Failures

When analyzing benzoxazinones, chromatographic anomalies are rarely instrument errors; they are usually real-time chemical reactions occurring inside your column.

Issue 1: Peak Splitting, Shoulders, or Poor Recovery
  • The Symptom: The main analyte peak exhibits a leading/trailing shoulder, or you observe a secondary peak eluting very closely to the parent compound, accompanied by lower-than-expected recovery.

  • The Causality: This is the hallmark of on-column hydrolysis . The 4H-3,1-benzoxazin-4-one ring undergoes nucleophilic attack by water in the mobile phase, opening the ring to form an anthranilic acid derivative[2]. Because this degradation product is more polar, it elutes earlier or co-elutes, distorting the peak shape.

  • The Solution: You must minimize the analyte's residence time in the aqueous phase. Employ a steep gradient profile (e.g., 0% to 95% organic over 8 minutes) to rapidly elute the compound[3]. Furthermore, the aqueous phase must be strictly buffered to an acidic pH (2.5–3.0) using additives like 0.05% Trifluoroacetic Acid (TFA) or 1% Acetic Acid[4], which stabilizes the ring against alkaline hydrolysis[2].

G N1 2-amino-4H-3,1- benzoxazin-4-one N2 Aqueous Environment (Neutral/Basic pH) N1->N2 N4 Acidic Mobile Phase (pH 2.5 - 3.0) N1->N4 N3 Hydrolytic Ring Opening (+18 Da Mass Shift) N2->N3 N5 Intact Ring System (Stable Elution) N4->N5

Hydrolytic degradation pathway of benzoxazinones and pH-dependent stabilization.

Issue 2: Severe Peak Tailing
  • The Symptom: The asymmetry factor ( As​ ) of the benzoxazinone peak exceeds 1.5.

  • The Causality: The 2-amino group on the benzoxazinone ring acts as a weak base. In inadequately buffered mobile phases, this amino group undergoes secondary ion-exchange interactions with residual, unendcapped silanol groups ( Si−O− ) on the silica-based stationary phase.

  • The Solution: Utilize a highly endcapped C18 column or a specialized low-silanol activity column (e.g., Luna C18 or Newcrom R1)[3][5]. Ensure your mobile phase contains a strong ion-pairing acid like TFA. TFA serves a dual purpose: it lowers the pH to protonate and neutralize the silanols, and it forms an ion pair with the 2-amino group, effectively masking it and sharpening the peak[3].

Issue 3: Spurious Peaks in the Blank or Control Sample
  • The Symptom: Degradation peaks (anthranilic acid derivatives) appear in the chromatogram even before the sample is subjected to stress testing.

  • The Causality: Pre-column degradation in the autosampler vial. Storing the sample in protic solvents (like methanol or water) initiates solvolysis or hydrolysis during the queue time[2].

  • The Solution: Prepare all stock and working solutions in anhydrous, aprotic solvents such as pure acetonitrile or dichloromethane[2]. Maintain the autosampler at 4°C.

Frequently Asked Questions (FAQs): Mobile Phase Chemistry

Q1: Which organic modifier is superior for benzoxazinone gradients: Acetonitrile (MeCN) or Methanol (MeOH)? A1: Acetonitrile is strictly recommended. Methanol is a protic solvent and acts as a nucleophile. Under certain conditions, methanol can participate in solvolysis (transesterification-like reactions) with the highly reactive benzoxazinone carbonyl, artificially degrading your sample into methyl anthranilate derivatives. Acetonitrile is aprotic and preserves the integrity of the ring system[2].

Q2: How do I definitively distinguish the intact parent compound from its hydrolysis product during method development? A2: Couple your HPLC to a mass spectrometer (LC-MS) operating in positive electrospray ionization (ESI+) mode[3]. The hydrolytic ring-opening mechanism involves the covalent addition of one water molecule ( H2​O ). Therefore, the degradation product will exhibit an [M+H]+ ion exactly 18.01 m/z units higher than the parent 2-amino-4H-3,1-benzoxazin-4-one (Parent monoisotopic mass ~162.04 Da)[6][7].

Quantitative Optimization Parameters

To eliminate guesswork, use the following validated parameters as the foundation for your method development.

Table 1: Mobile Phase Additive Selection Matrix
AdditiveOperational pHSilanol SuppressionHydrolysis RiskMS CompatibilityRecommendation
0.05% TFA ~2.0 - 2.5ExcellentLowModerate (Ion suppression)Primary Choice for UV/PDA [3]
0.1% Formic Acid ~2.7 - 3.0GoodLowExcellentPrimary Choice for LC-MS [5]
20 mM Phosphate ~3.0ModerateLowIncompatibleAlternative for UV-only[2]
None (Water) ~6.0 - 7.0PoorHighGoodNot Recommended
Table 2: Optimized Steep Gradient Profile (Luna C18, 1.0 mL/min)

Note: This steep profile minimizes column residence time to prevent on-column hydrolysis[3].

Time (min)% Mobile Phase A (0.05% TFA in H2​O )% Mobile Phase B (0.05% TFA in MeCN)Flow Rate (mL/min)
0.010001.0
8.05951.0
10.05951.0
10.110001.0
15.010001.0

Self-Validating Protocol: Stability-Indicating LC-MS Method

A chromatographic method is only scientifically sound if it can prove its own efficacy. This protocol incorporates a forced-degradation step to create a self-validating system . By intentionally destroying a portion of the sample, you prove that your gradient can successfully separate the parent compound from its degradation products[2].

G S1 1. Sample Prep Dissolve in Aprotic MeCN S2 2. Forced Degradation Base Hydrolysis (0.1M NaOH) S1->S2 S3 3. Mobile Phase Setup A: 0.05% TFA | B: MeCN S1->S3 Control Sample S2->S3 S4 4. Gradient Execution Steep Ramp: 0% to 95% B S3->S4 S5 5. Self-Validation Confirm baseline resolution via LC-MS S4->S5

Step-by-step workflow for mobile phase optimization and method self-validation.

Step-by-Step Methodology:

Phase 1: Preparation of the Self-Validating Samples

  • Control Sample: Dissolve 1 mg of 2-amino-4H-3,1-benzoxazin-4-one in 1 mL of anhydrous Acetonitrile (MeCN) to yield a 1 mg/mL stock[2]. Keep chilled.

  • Stressed Sample (Base Hydrolysis): Transfer 500 µL of the stock solution to a new vial. Add 500 µL of 0.1 M NaOH. Incubate at room temperature for 2 hours to force the hydrolytic opening of the benzoxazinone ring[2].

  • Neutralization: After 2 hours, neutralize the stressed sample by adding an equivalent molar amount of HCl to prevent damage to the HPLC column[2].

Phase 2: Chromatographic Execution 4. System Equilibration: Purge the LC lines with Mobile Phase A (Water + 0.05% TFA) and Mobile Phase B (MeCN + 0.05% TFA). Equilibrate the C18 column at 40°C[3]. 5. Injection: Inject 10 µL of the Control Sample, followed by a blank, and then 10 µL of the Stressed Sample. 6. Detection: Monitor UV absorbance via DAD at 220 nm and 254 nm[2][3]. Simultaneously monitor the MS in ESI+ mode for m/z 163.05 ( [M+H]+ of parent) and m/z 181.06 ( [M+H]+ of the hydrolyzed product)[7].

Phase 3: Data Interpretation (The Validation Check) 7. Analyze the chromatogram of the Stressed Sample. If the method is truly stability-indicating, you will observe a distinct, baseline-resolved peak eluting earlier than the parent compound, corresponding to the +18 Da mass shift. If the peaks co-elute, flatten the gradient slightly between 20% and 40% B to increase resolution.

References
  • Stability Analysis of the 4H-3,1-Benzoxazin-4-one Ring System. Benchchem.
  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease.
  • Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • 2-amino-4H-3,1-benzoxazin-4-one | C8H6N2O2 | CID 9834041. PubChem.
  • Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide Derivative.
  • PubChemLite - 2-amino-4h-3,1-benzoxazin-4-one (C8H6N2O2). LCSB.
  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.

Sources

Optimization

Technical Support Center: Overcoming False Positives in 2-Amino-4H-3,1-benzoxazin-4-one High-Throughput Screening

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and overcoming false positives in high-throughput screening (HTS) campaigns involving the 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and overcoming false positives in high-throughput screening (HTS) campaigns involving the 2-amino-4H-3,1-benzoxazin-4-one scaffold. Drawing from established principles of assay development and hit validation, this document offers practical troubleshooting advice and strategic workflows to ensure the identification of genuine, high-quality hits.

Introduction

The 2-amino-4H-3,1-benzoxazin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as inhibitors of various enzymes, including serine hydrolases.[1] However, like many heterocyclic structures, this scaffold can be prone to generating false positives in HTS campaigns. These misleading results can arise from a variety of mechanisms, including non-specific compound activity and interference with assay detection technologies.[2][3][4] Proactively addressing these potential pitfalls is crucial to avoid wasting resources on the pursuit of artifactual hits.[5][6]

This technical support center is designed to equip you with the knowledge and tools to navigate the complexities of screening this compound class, ensuring that your efforts are focused on advancing true positive hits toward lead optimization.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-amino-4H-3,1-benzoxazin-4-one scaffold sometimes problematic in HTS?

A1: The structure of 2-amino-4H-3,1-benzoxazin-4-one contains features that can contribute to false positives in HTS assays. These include:

  • Aromatic and Heterocyclic Nature: The fused ring system can lead to intrinsic fluorescence, which may interfere with fluorescence-based assays.[7][8][9]

  • Potential for Aggregation: Under certain assay conditions (e.g., concentration, buffer composition), these compounds may form aggregates that non-specifically inhibit enzymes or sequester assay components, leading to a false signal.[2][6] This is a common cause of assay artifacts.[6]

  • Chemical Reactivity: The benzoxazinone ring can be susceptible to nucleophilic attack, potentially leading to covalent modification of target proteins or other assay components. This reactivity can result in irreversible inhibition that is not due to specific, high-affinity binding.

  • Pan-Assay Interference Compounds (PAINS) Substructure Alerts: Certain functionalities within this scaffold may be flagged by PAINS filters.[10][11] PAINS are chemical structures known to interfere with a wide range of assays non-specifically.[10][12]

Q2: What are Pan-Assay Interference Compounds (PAINS) and how do they relate to my screen?

A2: PAINS are compounds that frequently appear as hits in multiple, unrelated HTS campaigns.[2][10] They generate false positive signals through various mechanisms like chemical reactivity, redox cycling, or interference with the assay technology itself.[2] It is crucial to check if your hits containing the 2-amino-4H-3,1-benzoxazin-4-one scaffold also contain substructures associated with PAINS. Computational filters and curated databases can be used to flag these potential nuisance compounds early in the process.[2][13][14]

Q3: What is the overall strategy to avoid chasing false positives?

A3: A multi-pronged approach is essential. This involves a carefully designed screening cascade that moves from a high-throughput primary screen to a series of increasingly stringent validation assays.[15] The key components of this strategy are:

  • Hit Confirmation: Re-testing of primary hits from a freshly prepared sample to ensure reproducibility.[16]

  • Dose-Response Analysis: Establishing the potency of the confirmed hits.

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology (e.g., a luciferase inhibition assay for a luminescence-based primary screen).[2][3]

  • Orthogonal Assays: These assays measure the activity of the hit against the same target but use a different detection method or principle.[2][16][17] A true hit should be active in both the primary and orthogonal assays.

  • Biophysical Validation: Directly measuring the binding of the compound to the target protein using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).[5][16]

  • Cell-based Assays: Confirming the activity of the hit in a more physiologically relevant environment.[18][19][20]

Troubleshooting Guide

This section addresses common issues encountered during HTS campaigns with 2-amino-4H-3,1-benzoxazin-4-one derivatives and provides step-by-step guidance for their resolution.

Problem Potential Causes Troubleshooting Steps & Solutions
High Hit Rate in Primary Screen Compound aggregation, assay technology interference, non-specific protein reactivity, high concentration of reactive compounds.1. Lower Compound Concentration: Re-screen a subset of hits at a lower concentration. True hits should show a dose-dependent effect. 2. Run Counter-Screens: Test hits in an assay that excludes the target but includes all other assay components to identify interferents.[3] 3. Detergent Test: Re-screen hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Loss of activity suggests aggregation.[5]
Hits Not Confirmed in Dose-Response Studies Poor compound solubility, compound degradation, single-point artifacts.1. Check Compound Purity and Integrity: Analyze the compound by LC-MS to confirm its identity and purity.[5] 2. Fresh Sample Preparation: Prepare fresh solutions of the hit compound from a solid sample and re-test. 3. Solubility Assessment: Visually inspect compound solutions for precipitation and consider using co-solvents if necessary.
Activity Disappears in the Presence of Detergent Compound aggregation.1. Confirm with Dynamic Light Scattering (DLS): Use DLS to directly detect aggregate formation at the screening concentration. 2. De-prioritize or Flag: Compounds that inhibit via aggregation are generally not desirable starting points for drug discovery.
Hits are Active in Multiple, Unrelated Assays Pan-Assay Interference Compound (PAINS).1. PAINS Substructure Search: Use computational tools to check if the hit contains known PAINS motifs.[13][14] 2. Broad Target Profiling: Screen the hit against a panel of unrelated targets to confirm promiscuous activity. 3. Consult Literature: Search for published reports of similar compounds showing non-specific activity.
Inconsistent Results Between Freshly Prepared and Stored Compound Solutions Compound instability (hydrolysis, oxidation).1. Stability Study: Incubate the compound in assay buffer for the duration of the experiment and measure its concentration over time using LC-MS. 2. Modify Storage Conditions: Store stock solutions at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Proactive Strategies for Minimizing False Positives

A well-designed assay and a robust hit triage workflow are the best defense against false positives.

Assay Development and Validation
  • Reagent Quality and Stability: Ensure all reagents, especially the target protein, are of high purity and stable under assay conditions.[16]

  • Assay Robustness: Optimize the assay to have a high signal-to-background ratio and a Z' factor ≥ 0.5.[21]

  • Control Compounds: Include well-characterized inhibitors and non-binders as controls in every assay plate to monitor performance.[22]

Hit Triage and Validation Workflow

The following workflow provides a systematic approach to identifying true hits from a primary HTS campaign.

Hit_Triage_Workflow Primary_Screen Primary HTS Hit_Confirmation Hit Confirmation (Fresh Sample) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Curve Hit_Confirmation->Dose_Response Confirmed False_Positive False Positive Hit_Confirmation->False_Positive Not Confirmed Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Potent Dose_Response->False_Positive Not Potent Orthogonal_Assay Orthogonal Assay Counter_Screens->Orthogonal_Assay Inactive (No Interference) Counter_Screens->False_Positive Active (Interference) Biophysical_Validation Biophysical Validation (e.g., SPR, MST) Orthogonal_Assay->Biophysical_Validation Active Orthogonal_Assay->False_Positive Inactive Cell_Based_Assay Cell-Based Assay Biophysical_Validation->Cell_Based_Assay Binding Confirmed Biophysical_Validation->False_Positive No Binding Validated_Hit Validated Hit Cell_Based_Assay->Validated_Hit Active Cell_Based_Assay->False_Positive Inactive

Caption: A decision tree for triaging HTS hits.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregators

  • Prepare two sets of assay plates.

  • In the first set, perform the standard assay protocol.

  • In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding the test compounds.

  • Compare the activity of the hit compounds in the presence and absence of detergent. A significant drop in activity in the presence of detergent suggests aggregation.[5]

Protocol 2: Orthogonal Assay using Mass Spectrometry

For enzymatic assays, a label-free method like high-throughput mass spectrometry (HT-MS) can serve as an excellent orthogonal assay.[23][24]

  • Set up the enzymatic reaction with the target, substrate, and hit compound.

  • Incubate for a predetermined time.

  • Quench the reaction.

  • Analyze the reaction mixture using an HT-MS system to directly measure the formation of the product and the depletion of the substrate.[24]

  • This method is not susceptible to fluorescence or colorimetric interference, thus providing a truly orthogonal readout.[24]

Visualizing Mechanisms of False Positives

Understanding how false positives arise can aid in their identification.

Aggregation_Mechanism cluster_0 Low Concentration (Soluble) cluster_1 High Concentration (Aggregation) Compound Compound Molecules Aggregate Compound Aggregate Compound->Aggregate Self-assembles Enzyme Active Enzyme Trapped_Enzyme Trapped/Denatured Enzyme Aggregate->Trapped_Enzyme Sequesters/Inhibits

Caption: Mechanism of false positives due to compound aggregation.

Conclusion

Screening of 2-amino-4H-3,1-benzoxazin-4-one libraries can yield valuable starting points for drug discovery programs. However, a rigorous and systematic approach to hit validation is paramount to ensure that resources are directed toward compounds with genuine, on-target activity. By implementing the strategies and troubleshooting guides outlined in this document, researchers can confidently navigate the challenges of HTS and increase the likelihood of discovering novel and potent therapeutics.

References

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. Available from: [Link]

  • ChemCopilot. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. 2025 May 3. Available from: [Link]

  • ETH Zurich, WuXi AppTec. Native Mass Spectrometry Facilitates Hit Validation in DNA-encoded Library Technology. Angewandte Chemie. 2025 Jun 3. Available from: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. 2025 Dec 25. Available from: [Link]

  • BellBrook Labs. What's the Difference Between Biochemical and Cell-Based HTS Assays?. 2026 Mar 5. Available from: [Link]

  • Inglese J, et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. ACS Chemical Biology. Available from: [Link]

  • AXXAM. From gene to validated and qualified hits. Available from: [Link]

  • ResearchGate. Native Mass Spectrometry Facilitates Hit Validation in DNA‐Encoded Library Technology | Request PDF. 2025 Nov 30. Available from: [Link]

  • Martin A, et al. A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. 2017 Dec 12. Available from: [Link]

  • UNC Eshelman School of Pharmacy. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ACS Chemical Biology. 2025 Jan 11. Available from: [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Available from: [Link]

  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening - Assay Guidance Manual. 2025 May 28. Available from: [Link]

  • BellBrook Labs. Optimizing Assay Performance for High-Throughput Screens. 2025 Oct 30. Available from: [Link]

  • Clinical Research News. Four Well-Established Strategies Used in Hit Identification. 2022 May 18. Available from: [Link]

  • BellBrook Labs. Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. 2025 Jul 24. Available from: [Link]

  • Technology Networks. High-Throughput Screening - Drug Discovery. 2025 Sep 25. Available from: [Link]

  • GenScript. Use of High-Throughput Mass Spectrometry to Reduce False Positives in Protease uHTS Screens. Journal of Biomolecular Screening. 2014 Oct. Available from: [Link]

  • PubMed. High-Throughput Screening: today's biochemical and cell-based approaches. 2020 Aug 12. Available from: [Link]

  • ResearchGate. Frequent hitters: nuisance artifacts in high-throughput screening | Request PDF. Available from: [Link]

  • Evotec. How To Optimize Your Hit Identification Strategy. 2024 Mar 7. Available from: [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. Available from: [Link]

  • Wikipedia. Pan-assay interference compounds. Available from: [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available from: [Link]

  • IntechOpen. Assay Validation in High Throughput Screening – from Concept to Application. 2015 Jun 3. Available from: [Link]

  • Kevorkov D, Makarenkov V. Quality control and data correction in high-throughput screening. Available from: [Link]

  • Baell JB, Holloway GA. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available from: [Link]

  • Drug Hunter. AICs and PAINS: Mechanisms of Assay Interference. 2022 May 7. Available from: [Link]

  • Longdom Publishing. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. 2015 Mar 29. Available from: [Link]

  • Technology Networks. Assay Development for High-Throughput Screening: Best Practices. 2026 Mar 25. Available from: [Link]

  • National Center for Biotechnology Information. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. 2024 May 23. Available from: [Link]

  • MDPI. Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. Available from: [Link]

  • Organic Chemistry Portal. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Available from: [Link]

  • National Center for Biotechnology Information. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Available from: [Link]

  • National Center for Biotechnology Information. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). Available from: [Link]

  • PubMed. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs. 1994 Oct. Available from: [Link]

  • Asian Journal of Immunology. Interferences in Immunological Assays: Causes, Detection, and Prevention. 2024 May 10. Available from: [Link]

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Troubleshooting

Technical Support Center: A Guide to the Long-Term Stability of 2-Amino-4H-3,1-benzoxazin-4-one Stock Solutions

Welcome to the technical support center for 2-amino-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-amino-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experiments by maintaining the long-term stability of stock solutions. Here, we address common challenges and provide expert-driven, validated protocols.

Frequently Asked Questions (FAQs)

This section provides direct answers to the most common inquiries regarding the handling and storage of 2-amino-4H-3,1-benzoxazin-4-one.

Q1: What is the primary cause of instability for 2-amino-4H-3,1-benzoxazin-4-one in solution?

A1: The primary cause of instability is hydrolysis. The 4H-3,1-benzoxazin-4-one ring system is susceptible to cleavage by nucleophilic attack, particularly from water or other protic solvents (e.g., alcohols).[1][2] This reaction is often accelerated under basic (alkaline) conditions, leading to the opening of the heterocyclic ring and formation of inactive 2-aminobenzoyl derivatives.[2][3] Maintaining anhydrous and aprotic conditions is therefore critical for long-term stability.

Q2: Which solvent is recommended for preparing a stable stock solution?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the most recommended solvent. DMSO is a polar aprotic solvent that readily dissolves 2-amino-4H-3,1-benzoxazin-4-one and, when anhydrous, lacks the protic hydrogen that facilitates hydrolytic degradation.[4][5] For applications incompatible with DMSO, other anhydrous aprotic solvents like dichloromethane or acetonitrile can be considered, though solubility may be lower.[2]

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: For maximum stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or, for extended long-term storage (months to years), at -80°C.[4][6]

  • Aliquoting: The stock solution should be dispensed into single-use aliquots. This practice is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4][6]

  • Light Protection: Store aliquots in amber or light-blocking vials to prevent potential photodegradation, a common issue with heterocyclic organic compounds.[4]

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, overlaying the solution with an inert gas like argon or nitrogen before capping can provide additional protection against oxidation.

Q4: My thawed stock solution appears to have a precipitate. What should I do?

A4: Precipitate formation upon thawing is common for compounds dissolved in organic solvents at high concentrations.

  • Warm Gently: Before use, bring the vial to room temperature and then gently warm it in a water bath (37°C) for 5-10 minutes.

  • Vortex/Sonicate: After warming, vortex the solution thoroughly to ensure the compound is fully redissolved. Sonication can also be used if vortexing is insufficient.

  • Visual Inspection: Always visually inspect the solution to confirm that no particulate matter remains before making dilutions for your experiment. If the precipitate does not redissolve, it may indicate that the compound has degraded or that the concentration exceeds its solubility limit at that temperature.

Q5: The color of my stock solution has changed from colorless to yellow/brown. Is it still usable?

A5: A distinct color change is a strong indicator of chemical degradation. While minor color variations can sometimes occur, a shift to yellow or brown suggests the formation of degradation products or impurities. It is highly recommended to discard the solution and prepare a fresh stock to ensure the accuracy and reproducibility of your experimental results. Using a degraded stock can lead to a significant loss of potency and misleading data.

Understanding the Chemistry: The Instability Pathway

The stability of 2-amino-4H-3,1-benzoxazin-4-one is intrinsically linked to its chemical structure. The ester and aminal functionalities within the oxazinone ring create electrophilic centers susceptible to nucleophilic attack. The most common degradation pathway is hydrolysis, as illustrated below.

reactant_node reactant_node reagent_node reagent_node product_node product_node condition_node condition_node Benzoxazinone 2-amino-4H-3,1-benzoxazin-4-one (Stable in Aprotic Solvent) RingOpened 2-Amino-N-(hydroxycarbonyl)benzamide (Inactive Degradation Product) Benzoxazinone->RingOpened Nucleophilic Attack Water H₂O (Water/Protic Solvent) Hydrolysis Hydrolysis (especially pH > 7) Hydrolysis->Benzoxazinone:e

Caption: Primary hydrolytic degradation pathway of the benzoxazinone ring.

This reaction highlights why the exclusion of water by using anhydrous aprotic solvents and proper storage is paramount for maintaining the compound's integrity.

Troubleshooting Guide: Common Stock Solution Issues

When experimental results are inconsistent, the stock solution is a primary suspect. This workflow provides a logical sequence for diagnosing potential issues.

problem_node problem_node decision_node decision_node action_node action_node result_node result_node start Inconsistent Results or Visible Solution Change check_precipitate Precipitate Visible? start->check_precipitate warm_vortex Warm to 37°C, Vortex Thoroughly check_precipitate->warm_vortex Yes check_color Color Change (Yellow/Brown)? check_precipitate->check_color No check_dissolved Fully Dissolved? warm_vortex->check_dissolved discard_fresh Discard Solution. Prepare Fresh Stock. check_dissolved->discard_fresh No use_solution Solution OK for Use check_dissolved->use_solution Yes check_color->discard_fresh Yes analytical_qc Perform Analytical QC (e.g., HPLC-UV) check_color->analytical_qc No check_purity Purity & Concentration within spec (>95%)? analytical_qc->check_purity check_purity->discard_fresh No check_purity->use_solution Yes issue_persists Issue Persists: Re-evaluate Experiment use_solution->issue_persists

Caption: Troubleshooting workflow for stock solution stability issues.

Protocols for Ensuring Long-Term Stability

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Protocol 1: Preparation of a Validated Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in anhydrous DMSO.

  • Pre-Calculation: Determine the required mass of 2-amino-4H-3,1-benzoxazin-4-one (Molecular Weight: 162.15 g/mol ) for your desired volume and concentration. For 10 mL of a 10 mM stock, you will need 1.62 mg.

  • Weighing: Use a calibrated analytical balance to accurately weigh the compound.[7] It is better to weigh a slightly different amount (e.g., 1.65 mg) and record the exact mass than to struggle to weigh exactly 1.62 mg.[7]

  • Dissolution:

    • Transfer the weighed solid into a clean, dry glass vial.

    • Add the calculated volume of anhydrous DMSO (e.g., for 1.65 mg to make a 10 mM solution, add 1.018 mL). Use a calibrated pipette.

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary.

  • Aliquoting and Storage:

    • Dispense the solution into single-use, light-blocking (amber) microvials.[6]

    • Label each vial clearly with the compound name, exact concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C immediately.

Protocol 2: A Simple Stability Assessment Study

This protocol allows you to verify the stability of your stock solution under your specific storage conditions.

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution following Protocol 1.

    • Immediately after preparation, take one aliquot and dilute it to a working concentration (e.g., 10 µM) in a suitable analysis solvent (e.g., acetonitrile/water).

    • Analyze this sample using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[8][9] Record the peak area and retention time of the parent compound. This serves as your baseline (100% integrity).

  • Time-Point Storage:

    • Store the remaining aliquots under your intended long-term storage conditions (e.g., -20°C).

  • Subsequent Analysis (T=1 month, T=3 months, etc.):

    • At each designated time point, remove one aliquot from storage.

    • Thaw, warm, and vortex as previously described.

    • Prepare and analyze the sample using the exact same HPLC-UV method as the T=0 sample.

  • Data Comparison:

    • Compare the peak area of the parent compound at each time point to the T=0 sample.

    • Acceptance Criteria: The solution is generally considered stable if the parent peak area is ≥95% of the initial T=0 area and no significant degradation peaks have appeared.[10]

Data Summary Table

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOAprotic nature prevents hydrolysis; good solubilizing power.[4]
Alternative Solvents Anhydrous Acetonitrile, DichloromethaneAprotic, but may offer lower solubility.[2]
Storage Temperature -20°C (standard) or -80°C (long-term)Minimizes chemical degradation kinetics.[6]
Container Type Amber glass or light-blocking polypropylene vialsPrevents photodegradation.
Best Practice Prepare single-use aliquotsAvoids repeated freeze-thaw cycles and moisture contamination.[4][6]
Quality Control Visual inspection, periodic HPLC-UV analysisConfirms concentration and purity over time.[10][11]

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Slee, A. M., et al. (1998). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. ACS Publications. [Link]

  • Kammerer, S. (2018, February 27). Drug stock solutions best practices? ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2014). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. PMC. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • PharmaGuru. (2025, May 2). Solution Stability In Analytical Method Validation: How To Perform. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Moreira, D. C. (2020, November 3). How may I determine the stability of a compound in order to conduct an MIC test? ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Amino-4H-3,1-Benzoxazin-4-one vs. Alternative Benzoxazinone Derivatives in Serine Protease Inhibition

Executive Summary The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore widely utilized in the development of alternate substrate inhibitors for serine proteases (e.g., Human Leukocyte Elastase, C1r, and Chy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore widely utilized in the development of alternate substrate inhibitors for serine proteases (e.g., Human Leukocyte Elastase, C1r, and Chymotrypsin)[1][2]. While early-generation 2-aryl and 2-alkyl derivatives demonstrated potent enzyme acylation, their clinical utility was severely bottlenecked by poor hydrolytic stability in aqueous media[1][3].

The introduction of an exocyclic amino group at the C-2 position—yielding 2-amino-4H-3,1-benzoxazin-4-ones —represents a critical structural evolution. This guide provides an objective, data-driven comparison of the kinetic performance, mechanistic causality, and stability profiles of 2-amino derivatives against their 2-aryl and 2-alkyl counterparts, equipping researchers with actionable insights for structural optimization.

Mechanistic Causality: The Acyl-Enzyme Trap

The fundamental mechanism of benzoxazinone-mediated inhibition relies on the nucleophilic attack of the catalytic serine residue (Ser195) on the electrophilic C-4 lactone carbonyl of the inhibitor, resulting in a ring-opened acyl-enzyme intermediate[4][5].

The Stability Paradox:

  • 2-Aryl/2-Alkyl Derivatives: In compounds like 2-phenyl-4H-3,1-benzoxazin-4-one, the C-4 carbonyl is highly activated. While this drives rapid enzyme acylation ( k2​ ), it renders the heterocycle highly susceptible to nucleophilic attack by water. This leads to rapid, spontaneous ring-opening hydrolysis in plasma, neutralizing the drug before it reaches the target[3].

  • 2-Amino Derivatives: The lone pair of the exocyclic C-2 nitrogen participates in resonance delocalization with the benzoxazinone ring. This electron donation dampens the electrophilicity of the C-4 carbonyl just enough to resist spontaneous aqueous hydrolysis, without preventing the attack of the highly nucleophilic Ser195 alkoxide[3]. Furthermore, this resonance stabilization significantly slows the deacylation rate ( k3​ ), prolonging the half-life of the inactivated enzyme complex.

G E Serine Protease (Active Ser195) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor (k1) I Benzoxazin-4-one Inhibitor I->EI Acyl Acyl-Enzyme Intermediate (Ring-opened) EI->Acyl Acylation (k2) Ser195 attacks C4 Regen Deacylated Enzyme + Inactive Metabolite Acyl->Regen Deacylation (k3) Hydrolysis Note1 2-Amino substitution slows k3, prolonging enzyme inactivation. Acyl->Note1

Serine protease inhibition workflow highlighting the acyl-enzyme intermediate formation.

Comparative Performance Data

To objectively evaluate these scaffolds, we compare their kinetic parameters and stability profiles based on established literature for complement enzyme C1r and leukocyte elastase targets ()[1].

Compound ClassRepresentative MoleculeTarget ProteaseInhibitory PotencyHydrolytic Stability (pH 7.4)Key Advantage / Limitation
2-Amino 7-chloro-2-[(2-iodophenyl)amino]benzoxazin-4-oneC1rHigh ( IC50​ < 50 nM)Excellent ( t1/2​ > 24h)Optimal balance of potency and plasma stability; high selectivity[1].
2-Aryl 2-(2-iodophenyl)-4H-3,1-benzoxazin-4-oneC1rModeratePoor ( t1/2​ < 2h)Rapidly acylates enzyme but suffers from rapid spontaneous degradation[1][6].
2-Alkyl 2-methyl-4H-3,1-benzoxazin-4-oneElastase / ChymotrypsinLow to ModeratePoor Highly activated lactone; limited therapeutic viability due to instability[1][5].

Structure-Activity Relationship (SAR) Logic

Beyond the critical C-2 position, substitutions along the benzenoid core (C-5 to C-8) are utilized to engineer target selectivity. For example, introducing a halogen at the C-7 position (e.g., 7-chloro) enhances hydrophobic interactions within the S1 binding pocket of specific proteases, drastically improving selectivity for C1r over off-target enzymes like trypsin[1].

SAR Core 4H-3,1-Benzoxazin-4-one Scaffold C2 C-2 Substitution Core->C2 C7 C-7 Substitution Core->C7 Aryl 2-Aryl / 2-Alkyl (High Potency, Low Stability) C2->Aryl e.g., 2-phenyl Amino 2-Amino (Resonance Stabilized) C2->Amino e.g., 2-sec-butylamino Halo 7-Chloro / 7-Methyl (Enhanced Selectivity) C7->Halo

Structure-Activity Relationship (SAR) logic for optimizing 4H-3,1-benzoxazin-4-one scaffolds.

Experimental Methodologies: Self-Validating Protocols

To accurately compare novel benzoxazinone derivatives, researchers must decouple spontaneous chemical hydrolysis from true enzymatic deacylation. The following self-validating protocols ensure data integrity.

Protocol A: Continuous Fluorometric Assay for Acyl-Enzyme Kinetics

This protocol determines the inhibition constant ( Ki​ ) while accounting for alternate substrate turnover ()[2][7].

  • Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 0.1% PEG-8000 to prevent non-specific enzyme adsorption.

  • Enzyme Incubation: Pre-incubate 1 nM of the target recombinant protease (e.g., Human Leukocyte Elastase) with varying concentrations of the 2-amino-benzoxazinone inhibitor (10 nM to 10 µM) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC for elastase).

  • Kinetic Monitoring: Measure fluorescence release continuously for 30 minutes (Excitation: 380 nm, Emission: 460 nm).

  • Self-Validation Check: Include a parallel control reaction using a known irreversible inhibitor (e.g., PMSF). If the PMSF control fails to show >95% inhibition, the enzyme batch or buffer formulation is compromised, invalidating the assay.

Protocol B: HPLC-UV Determination of Hydrolytic Stability

Because 2-aryl derivatives degrade rapidly, stability must be quantified prior to in vivo application[6].

  • Sample Preparation: Dissolve the inhibitor in DMSO to form a 10 mM stock. Spike the stock into 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 100 µM.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at t=0,15,30,60,120, and 240 minutes.

  • Quenching: Immediately quench each aliquot with an equal volume of ice-cold acetonitrile containing 0.1% TFA to halt hydrolysis.

  • HPLC Analysis: Inject onto a C18 reversed-phase column. Monitor the disappearance of the intact benzoxazinone peak (typically at 280-320 nm) and the appearance of the ring-opened anthranilic acid derivative.

  • Self-Validation Check: Use 2-phenyl-4H-3,1-benzoxazin-4-one as a positive control for instability. If this reference compound does not exhibit >80% degradation within 2 hours, verify the buffer pH, as acidic conditions artificially prevent lactone ring opening.

References

  • Title: 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Information on EC 3.4.21.37 - Leukocyte Elastase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors Source: Heterocycles (via ResearchGate) URL: [Link]

Sources

Comparative

Efficacy and Stability of 2-Amino- vs. 2-Methyl-4H-3,1-Benzoxazin-4-Ones as Serine Protease Inhibitors

Rationale and Pharmacological Context The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore in the development of serine protease inhibitors. These compounds act as "alternate substrate inhibitors," effectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Pharmacological Context

The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore in the development of serine protease inhibitors. These compounds act as "alternate substrate inhibitors," effectively hijacking the enzyme's natural catalytic cycle to form a temporary, covalently bound acyl-enzyme intermediate. This mechanism has made them highly attractive targets for inhibiting proteases implicated in severe pathologies, such as Human Leukocyte Elastase (HLE) in pulmonary emphysema and the C1r complement enzyme in Alzheimer's disease neuroinflammation .

However, the therapeutic viability of a benzoxazinone is entirely dictated by its substitution pattern at the C2 position. This guide provides an objective, data-driven comparison between 2-amino-4H-3,1-benzoxazin-4-one and 2-methyl-4H-3,1-benzoxazin-4-one , analyzing how subtle electronic changes dictate their hydrolytic stability, binding kinetics, and overall efficacy.

Mechanistic Pathway: Alternate Substrate Inhibition

Both 2-amino and 2-methyl derivatives inhibit serine proteases via the same fundamental pathway. The highly nucleophilic active-site serine (e.g., Ser195 in chymotrypsin) attacks the electrophilic C4 carbonyl of the benzoxazinone ring. This triggers ring opening (acylation, defined by the rate constant kon​ ), forming a covalent acyl-enzyme intermediate. The enzyme remains inactive until a water molecule hydrolyzes this bond (deacylation, defined by koff​ ), releasing an anthranilic acid derivative and regenerating the active enzyme .

Mechanism E Serine Protease (Active) EI Michaelis Complex (E·I) E->EI + Inhibitor (kon) I Benzoxazinone Inhibitor I->EI AcE Acyl-Enzyme Intermediate EI->AcE Ring Opening AcE->E Deacylation (koff) + H2O P Anthranilic Acid Derivative AcE->P Product Release

Caption: Mechanism of serine protease inhibition via acyl-enzyme intermediate formation.

Structural Causality: The Electronic "Goldilocks" Zone

The stark difference in efficacy between the two compounds stems from the electronic influence of the C2 substituent on the C4 carbonyl.

  • 2-Methyl-4H-3,1-benzoxazin-4-one : The methyl group provides only weak electron donation via hyperconjugation. Consequently, the C4 carbonyl remains highly electrophilic. While this allows for rapid acylation of the enzyme, it also makes the ring highly susceptible to attack by bulk water. In physiological buffers (pH 7.4), the 2-methyl derivative undergoes rapid spontaneous alkaline hydrolysis, rendering it inactive before it can reach its target . It is primarily used as an organic synthesis intermediate rather than a drug.

  • 2-Amino-4H-3,1-benzoxazin-4-one : The exocyclic nitrogen's lone pair participates in strong resonance delocalization with the oxazinone ring. This electron donation significantly reduces the partial positive charge on the C4 carbonyl, stabilizing the ring against spontaneous hydrolysis by weak nucleophiles (water). However, the highly activated active-site serine of a protease is still potent enough to attack it. This creates a kinetic "Goldilocks" zone: stable in blood plasma, yet highly reactive within the enzyme's active site .

Quantitative Efficacy and Stability Profiles

The table below synthesizes the kinetic and stability parameters, demonstrating why the 2-amino substitution is a prerequisite for therapeutic development.

Parameter2-Methyl-4H-3,1-benzoxazin-4-one2-Amino-4H-3,1-benzoxazin-4-one
Primary Target Proteases Chymotrypsin, ElastaseC1r, Human Leukocyte Elastase (HLE), PSA
Inhibition Mechanism Alternate Substrate (Acyl-Enzyme)Alternate Substrate (Acyl-Enzyme)
Electronic Ring Stabilization Weak (Hyperconjugation)Strong (Resonance from exocyclic N)
Aqueous Half-Life (pH 7.4) < 10 minutes> 24 hours
Typical Ki​ Range 1 - 10 μ M1 - 50 nM
Acylation Rate ( kon​ ) Very High (but non-specific)Moderate to High (Target-specific)
Deacylation Rate ( koff​ ) ModerateVery Low (Prolonged inhibition)
Therapeutic Viability Low (Used primarily as a synthetic intermediate)High (Lead scaffolds for neuroinflammation)

Self-Validating Experimental Protocol: Kinetic Evaluation

To objectively compare these inhibitors, standard steady-state Michaelis-Menten kinetics are insufficient because the inhibition is time-dependent. We must use progress curve analysis . The following protocol is designed as a self-validating system: it utilizes an uninhibited baseline to confirm enzyme viability and a vehicle control to rule out solvent effects.

Workflow Prep 1. Compound Preparation Prepare stocks in DMSO Incubate 2. Enzyme Incubation Pre-incubate with Serine Protease Prep->Incubate Substrate 3. Substrate Addition Add chromogenic substrate Incubate->Substrate Kinetic 4. Kinetic Readout Measure absorbance at 410 nm Substrate->Kinetic Analysis 5. Data Analysis Calculate kon, koff, and Ki Kinetic->Analysis

Caption: Step-by-step experimental workflow for evaluating benzoxazinone inhibitory kinetics.

Step-by-Step Methodology
  • Buffer Preparation : Prepare assay buffer (0.1 M HEPES, 0.5 M NaCl, pH 7.5). The physiological pH is critical to accurately assess the hydrolytic stability differences between the 2-methyl and 2-amino variants.

  • Reagent Preparation :

    • Prepare 10 mM stock solutions of 2-amino and 2-methyl derivatives in anhydrous DMSO.

    • Prepare a 10 nM working solution of the target serine protease (e.g., Human Leukocyte Elastase) in assay buffer.

    • Prepare the chromogenic substrate (e.g., MeOSuc-AAPV-pNA) at 5×Km​ concentration.

  • Self-Validating Controls :

    • Baseline Control: Enzyme + Substrate + 1% DMSO (Validates maximum uninhibited velocity, v0​ ).

    • Hydrolysis Control: Inhibitor + Substrate + Buffer (No enzyme; validates that the inhibitor does not spontaneously cleave the substrate or absorb at the target wavelength).

  • Reaction Initiation : In a 96-well microplate, add 90 µL of the enzyme solution to 10 µL of inhibitor dilutions (final concentrations ranging from 0.1 nM to 10 µM). Immediately add 100 µL of the substrate solution to initiate the reaction.

  • Kinetic Readout : Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 410 nm continuously for 60 minutes using a microplate reader at 37°C.

  • Data Analysis : Because these are alternate substrate inhibitors, the reaction velocity will decrease over time as the acyl-enzyme intermediate forms. Fit the absorbance data to the integrated rate equation for time-dependent inhibition:

    [P]=vs​t+kobs​v0​−vs​​(1−e−kobs​t)

    Extract kobs​ for each concentration, and plot kobs​ vs.[Inhibitor] to determine kon​ , koff​ , and the overall inhibition constant ( Ki​ ).

Conclusion

While both 2-amino- and 2-methyl-4H-3,1-benzoxazin-4-ones are capable of acylating serine proteases, the 2-methyl derivative is severely limited by its chemical instability and rapid spontaneous hydrolysis. The 2-amino substitution is not merely an accessory; it is a mechanistic necessity. By providing resonance stabilization to the oxazinone ring, the 2-amino group ensures the compound survives aqueous physiological environments long enough to reach and selectively inhibit its target protease, making it the superior scaffold for drug development.

References

  • Hays, S. J., et al. (1998). "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease." Journal of Medicinal Chemistry. URL:[Link]

  • Krantz, A., et al. (1990). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. URL:[Link]

  • Hedstrom, L., et al. (1984). "Inactivation of chymotrypsin by 2-methyl-4H-3,1-benzoxazin-4-one." Biochemistry. URL:[Link]

Validation

Benchmarking 2-Amino-4H-3,1-benzoxazin-4-one Against Standard Serine Protease Inhibitors: A Comprehensive Guide for Drug Development

As drug development pivots from broad-spectrum enzyme suppression toward highly selective, target-specific modulation, the limitations of classical protease inhibitors have become increasingly apparent. Standard laborato...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from broad-spectrum enzyme suppression toward highly selective, target-specific modulation, the limitations of classical protease inhibitors have become increasingly apparent. Standard laboratory inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) are invaluable for crude lysate preservation but fall short in therapeutic applications due to poor aqueous stability and indiscriminate reactivity.

This guide provides a rigorous benchmarking of 2-amino-4H-3,1-benzoxazin-4-one derivatives against standard protease inhibitors. By analyzing their unique acyl-enzyme mechanism, tunable selectivity, and superior hydrolytic stability, we provide researchers with the actionable data and validated protocols necessary to integrate these heterocyclic compounds into advanced screening workflows.

Mechanistic Overview: The Acyl-Enzyme Advantage

To understand why 2-amino-4H-3,1-benzoxazin-4-ones outperform classical sulfonyl fluorides in therapeutic contexts, we must examine the causality of their molecular interactions.

Unlike reversible competitive inhibitors (e.g., Aprotinin) that merely occupy the active site, benzoxazin-4-ones act as mechanism-based, pseudo-irreversible inhibitors. The partially polarized C4 carbonyl group of the benzoxazinone ring is precisely tuned to interact with the charge relay system (the Ser-His-Asp catalytic triad) of serine proteases[1].

When the catalytic serine (e.g., Ser195) executes a nucleophilic attack on this carbonyl, the heterocyclic ring opens, forming a highly stable acyl-enzyme intermediate[1]. The critical 2-amino substitution serves a dual purpose: it donates electron density to stabilize the parent ring against spontaneous aqueous hydrolysis (a major flaw of PMSF)[2], while maintaining sufficient electrophilicity for targeted enzymatic attack.

Mechanism E Active Serine Protease (Ser-His-Asp) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor I 2-amino-benzoxazin-4-one I->EI Acyl Acyl-Enzyme Intermediate (Inhibited State) EI->Acyl Nucleophilic Attack (Ring Opening) Regen Regenerated Enzyme + Hydrolyzed Inhibitor Acyl->Regen Slow Hydrolysis (Deacylation)

Fig 1. Acyl-enzyme inhibition mechanism of 2-amino-4H-3,1-benzoxazin-4-ones on serine proteases.

Comparative Performance Data

When benchmarking inhibitors for assay development or lead optimization, three metrics are paramount: Target Specificity , Aqueous Half-Life , and Potency ( IC50​/Ki​ ) .

Benzoxazin-4-ones have demonstrated exceptional versatility. By altering the substituents at the 2-amino position or the aromatic ring, researchers have successfully generated highly specific inhibitors for the complement enzyme C1r (implicated in Alzheimer's neuropathology)[2], Cathepsin G (implicated in inflammatory diseases)[3], and even intramembrane rhomboid proteases[4].

Table 1: Benchmarking Benzoxazinones vs. Standard Inhibitors
InhibitorChemical ClassPrimary TargetsMechanism of ActionAqueous Half-Life (pH 7.5)Typical Potency ( IC50​ )
2-Amino-benzoxazin-4-ones HeterocycleC1r, CatG, Elastase, RhomboidsAcyl-enzyme (Pseudo-irreversible)> 24 - 48 hours 0.8 µM - 5.5 µM
PMSF Sulfonyl FluorideBroad Serine ProteasesSulfonylation (Irreversible)~ 30 - 35 minutes100 µM - 1 mM
AEBSF (Pefabloc) Sulfonyl FluorideBroad Serine ProteasesSulfonylation (Irreversible)~ 8 - 12 hours100 µM - 1 mM
Aprotinin PolypeptideTrypsin, Plasmin, KallikreinCompetitive (Reversible)Highly Stable10 nM - 50 nM

Data Synthesis Note: While Aprotinin offers extreme potency, its large polypeptide structure prevents intracellular or intramembrane targeting. Benzoxazinones bridge the gap, offering the cell permeability of a small molecule with the tunable specificity lacking in PMSF/AEBSF.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Because 2-amino-4H-3,1-benzoxazin-4-ones are mechanism-based inhibitors, time-dependent pre-incubation is a non-negotiable requirement . Failing to pre-incubate will result in artificially high IC50​ calculations, as the acyl-enzyme intermediate requires time to form.

Protocol A: Time-Dependent Kinetic Evaluation ( IC50​ Determination)

Objective: Quantify the inhibitory potency against a target protease (e.g., Cathepsin G) using a chromogenic substrate.

  • Reagent Preparation: Dissolve the benzoxazinone derivative in 100% anhydrous DMSO to create a 10 mM stock. Causality: Heterocyclic compounds exhibit limited initial aqueous solubility. Ensure the final assay concentration of DMSO remains ≤5% to prevent solvent-induced enzyme denaturation.

  • Enzyme Equilibration: Dilute the target protease (e.g., Cathepsin G) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.5).

  • Pre-Incubation (Critical Step): In a 96-well microplate, combine the enzyme with varying concentrations of the inhibitor (e.g., 0.1 µM to 50 µM). Incubate at 37°C for exactly 30 minutes . Causality: This allows the nucleophilic attack and subsequent ring-opening to reach steady-state equilibrium before substrate competition begins.

  • Reaction Initiation: Add the specific chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for CatG) at a concentration equal to its Km​ value.

  • Kinetic Readout: Immediately monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 15 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression (four-parameter logistic curve).

Protocol B: Hydrolytic Stability Benchmarking

Objective: Prove the superior functional stability of benzoxazinones compared to PMSF.

  • Buffer Spiking: Prepare 100 µM solutions of both PMSF and the 2-amino-benzoxazinone in standard aqueous assay buffer (pH 7.5) at room temperature.

  • Temporal Sampling: At t=0,1,4,8,and 24 hours, extract a 10 µL aliquot from each aging inhibitor solution.

  • Functional Validation: Immediately spike the aliquot into an active enzyme assay (as described in Protocol A, but without the 30-minute pre-incubation, to capture instant residual activity).

  • Data Interpretation: PMSF will show a complete loss of inhibitory capacity by the 4-hour mark due to rapid hydrolysis into inactive phenylmethylsulfonic acid. The benzoxazinone will retain >90% of its inhibitory capacity at 24 hours[2], validating its utility for long-term cell culture or in vivo studies.

Workflow Prep Inhibitor Stock Prep (Anhydrous DMSO) Stab Aqueous Stability Profiling (vs. PMSF/AEBSF) Prep->Stab PreInc Enzyme-Inhibitor Pre-incubation (Time-dependent) Prep->PreInc Stab->PreInc Validated Half-life Subst Chromogenic Substrate Addition (e.g., pNA release) PreInc->Subst Acyl-enzyme formed Kinet Kinetic Readout (Abs 405 nm) & IC50 Calculation Subst->Kinet Measure V_initial

Fig 2. Standardized benchmarking workflow for kinetic and stability evaluation of inhibitors.

Strategic Recommendations for Drug Development

When designing a screening cascade, the choice of inhibitor scaffold dictates downstream success.

  • Avoid PMSF/AEBSF when developing therapeutic leads; their irreversible sulfonylation mechanism is too promiscuous, leading to high toxicity profiles.

  • Select 2-amino-4H-3,1-benzoxazin-4-ones when targeting specific disease-linked proteases, such as C1r in neuroinflammation[2] or Cathepsin G in acute respiratory distress syndrome[3].

  • Leverage their lipophilicity: Because they are non-peptide small molecules, benzoxazinones are uniquely suited for targeting intramembrane enzymes, such as rhomboid proteases, where bulky peptide inhibitors like Aprotinin cannot penetrate the lipid bilayer[4].

By utilizing the structure-activity relationship (SAR) of the 2-amino substitution, researchers can fine-tune both the half-life of the acyl-enzyme intermediate and the steric fit within the protease's S1 specificity pocket, creating highly potent, target-specific therapeutics.

References

  • Hays, S. J., et al. "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease." Journal of Medicinal Chemistry, 1998. Available at:[Link]

  • Aliter, K. F., & Al-Horani, R. A. "Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G." Medicinal Chemistry, Bentham Science, 2024. Available at:[Link]

  • Hashimoto, Y., et al. "Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors." Heterocycles, 2001. Available at:[Link]

  • Goetz, C., et al. "Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases." ResearchGate, 2020. Available at:[Link]

Sources

Comparative

Reproducibility of Published 2-Amino-4H-3,1-benzoxazin-4-one Synthesis Protocols: A Comparative Guide

Executive Rationale & Pharmacological Context 2-Amino-4H-3,1-benzoxazin-4-ones are privileged heterocyclic scaffolds widely utilized in drug development as mechanism-based inhibitors of serine proteases, including C1r, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Pharmacological Context

2-Amino-4H-3,1-benzoxazin-4-ones are privileged heterocyclic scaffolds widely utilized in drug development as mechanism-based inhibitors of serine proteases, including C1r, human leukocyte elastase (HLE), and chymase 1. Their biological efficacy hinges on a precise mechanism: the enzymatic cleavage of the benzoxazinone ring, which leads to the rapid acylation of the active-site serine followed by a prolonged deacylation phase 2.

However, the very feature that makes them potent inhibitors—the highly electrophilic nature of the heterocyclic core—makes their synthesis notoriously susceptible to hydrolytic ring-opening. Synthesizing these compounds with high purity and reproducible yields remains a critical bottleneck. This guide objectively evaluates the three most prominent synthetic protocols, providing a self-validating framework for researchers to select the optimal methodology based on substrate scope, safety, and scalability.

Mechanistic Evaluation of Synthetic Strategies

Protocol A: Cyanogen Bromide-Mediated Cyclization

Mechanism & Causality: This classical approach utilizes cyanogen bromide (BrCN) as a highly reactive bis-electrophile. The primary amine of anthranilic acid attacks the cyano carbon, displacing the bromide to form an N-cyanoanthranilic acid intermediate. The proximity of the ortho-carboxylate group facilitates a rapid, spontaneous intramolecular nucleophilic attack on the nitrile carbon, yielding the unsubstituted 2-amino-4H-3,1-benzoxazin-4-one core 1. Reproducibility Insight: While atom-economical, the extreme toxicity of BrCN and the potential for competitive dimerization require strict stoichiometric control and highly anhydrous conditions to prevent premature hydrolysis of the intermediate.

Protocol B: Acid-Promoted Dehydrative Cyclization of Ureas

Mechanism & Causality: An alternative route involves the initial formation of a 2-ureidobenzoic acid. Treatment with concentrated sulfuric acid drives a cyclodehydration reaction. The acid protonates the urea oxygen, enhancing the electrophilicity of the urea carbon, which is subsequently attacked by the carboxylic acid oxygen 3. Reproducibility Insight: This protocol is highly reproducible and scalable but is strictly limited to substrates lacking acid-sensitive functional groups. The rapid precipitation of the product upon quenching in ice water acts as a self-protecting mechanism against acid-catalyzed ring opening.

Protocol C: Palladium-Catalyzed Carbonylative Annulation

Mechanism & Causality: Modern approaches utilize o-iodoanilines, amines, and a carbon monoxide source in the presence of a Pd(0) catalyst 4. The mechanism involves oxidative addition of the C-I bond to Pd(0), followed by CO insertion to form an acylpalladium intermediate. Subsequent nucleophilic attack by the amine and reductive elimination construct the benzoxazinone ring. Reproducibility Insight: This method excels in late-stage functionalization. However, reproducibility heavily depends on the rigorous exclusion of oxygen to maintain the active Pd(0) species and precise control of CO pressure (or solid CO surrogates like Mo(CO)6).

Quantitative Performance Matrix

The following table summarizes the objective performance metrics of each protocol based on aggregate literature data and bench-level validation.

Synthesis ProtocolPrimary ReagentsTypical Yield RangeReaction TimeScalabilityFunctional Group ToleranceReproducibility Score
A. BrCN Cyclization Anthranilic acid, BrCN80–95%2–4 hoursHighModerate (Acid sensitive OK)★★★★☆
B. Urea Dehydration 2-Ureidobenzoic acid, H₂SO₄70–90%1–3 hoursVery HighLow (Acid sensitive fail)★★★★★
C. Pd-Carbonylation o-Iodoaniline, CO, Pd(0)50–85%12–24 hoursModerateHigh (Broad scope)★★★☆☆

Visualizing the Synthetic Logic

G A Anthranilic Acid (Nucleophile) C N-Cyanoanthranilic Acid (Intermediate) A->C Nucleophilic Attack B Cyanogen Bromide (Bis-electrophile) B->C Bromide Displacement D Intramolecular Cyclization C->D Carboxylate Attack E 2-Amino-4H-3,1- benzoxazin-4-one D->E Ring Closure

Mechanistic pathway of BrCN-mediated 2-amino-4H-3,1-benzoxazin-4-one synthesis.

W Start Target: 2-Amino-benzoxazinone P1 Protocol A: BrCN Method Start->P1 P2 Protocol B: Urea Cyclization Start->P2 P3 Protocol C: Pd-Carbonylation Start->P3 S1 Anthranilic Acid + BrCN (Strictly Anhydrous) P1->S1 S2 2-Ureidobenzoic Acid + H2SO4 (Exothermic Control) P2->S2 S3 o-Iodoaniline + CO + Amine (Inert Atmosphere) P3->S3 End Product Isolation & Stability Validation S1->End S2->End S3->End

Experimental workflow comparison for the three primary synthesis protocols.

Self-Validating Experimental Workflows

To ensure scientific integrity and high reproducibility, the following step-by-step methodologies incorporate specific causal explanations for critical steps.

Workflow 1: Protocol A (Cyanogen Bromide Cyclization)

Note: BrCN is highly toxic and volatile. All operations must be conducted in a certified fume hood.

  • Preparation: Dissolve anthranilic acid (1.0 eq) in anhydrous ethereal solvent (e.g., 1,4-dioxane or diethyl ether). Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the N-cyano intermediate back to a urea derivative.

  • Electrophile Addition: Add cyanogen bromide (1.1 eq) in a single portion. Stir the reaction mixture at room temperature (20–25 °C) for 3 hours. Causality: Maintaining room temperature prevents the thermal degradation of the unstable intermediate and minimizes competitive dimerization.

  • Validation Checkpoint (TLC): Monitor the disappearance of the anthranilic acid spot (UV active, fluorescent). The product will appear as a higher Rf spot.

  • Workup & Isolation: Neutralize the mixture carefully with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Critical Drying Step: Dry the organic layer extensively over anhydrous MgSO₄. Causality: The 2-amino-benzoxazinone ring is highly susceptible to hydrolytic opening during solvent evaporation. Removing all trace water before concentration under reduced pressure is the single most critical step for reproducibility.

Workflow 2: Protocol B (Acid-Promoted Urea Dehydration)
  • Preparation: Place 2-(3-arylureido)benzoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer.

  • Cyclodehydration: Add concentrated H₂SO₄ (approx. 5 mL per gram of substrate) dropwise at 0 °C. Causality: The low temperature controls the highly exothermic protonation event, preventing charring, sulfonation of the aromatic ring, or undesired side reactions.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours to allow complete cyclodehydration.

  • Quenching & Precipitation: Pour the viscous reaction mixture slowly onto a vigorously stirred slurry of crushed ice. Causality: This rapidly quenches the acid and immediately precipitates the highly insoluble benzoxazinone product. This phase separation drives the equilibrium forward and physically protects the product from acid-catalyzed hydrolysis.

  • Isolation: Filter the resulting solid under a vacuum, wash extensively with cold distilled water until the filtrate is neutral (pH ~7), and dry under a high vacuum over P₂O₅.

  • Validation Checkpoint (NMR): Confirm the absence of the broad carboxylic acid OH stretch (~3300-2500 cm⁻¹) in IR, and the absence of the COOH proton in ¹H-NMR.

References

  • Hays, S. J., Caprathe, B. W., Gilmore, J. L., et al. (1998). "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease." ACS Publications (Journal of Medicinal Chemistry).
  • Papadopoulos, E. P., & Torres, C. D. (1982). "Convenient preparation of N-substituted 2-amino-4H-3,1-benzoxazin-4-ones and 3-substituted 2,4(1H,3H)-quinazolinediones." ResearchGate (Journal of Heterocyclic Chemistry).
  • Gütschow, M., Neumann, U., & Eger, K. (1999). "2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities." PMC (Molecules).
  • Awuah, E., & Capretta, A. (2010). "A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides." ACS Publications (Organic Letters).

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4H-3,1-Benzoxazin-4-one Analogs as Serine Protease Inhibitors

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-amino-4H-3,1-benzoxazin-4-one analogs, a class of compounds with significant potential as inhibitors of serine protea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-amino-4H-3,1-benzoxazin-4-one analogs, a class of compounds with significant potential as inhibitors of serine proteases. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key findings from the scientific literature to elucidate the structural determinants of inhibitory potency and selectivity. We will explore the synthesis of these analogs, their mechanism of action, and a comparative analysis of their activity against key serine proteases implicated in various pathological conditions.

Introduction: The Therapeutic Potential of 2-Amino-4H-3,1-benzoxazin-4-ones

The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among these, the 2-amino substituted analogs have garnered significant attention as potent inhibitors of serine proteases.[4] These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in physiological processes ranging from digestion and blood coagulation to immunity and inflammation.[5] Dysregulation of serine protease activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention.

2-Amino-4H-3,1-benzoxazin-4-one derivatives act as "suicide" or "mechanism-based" inhibitors. Their inhibitory mechanism involves the acylation of the active site serine residue of the protease, leading to the formation of a stable acyl-enzyme intermediate and rendering the enzyme inactive.[4] The stability of this intermediate and the rate of its formation are key determinants of the inhibitor's potency and are profoundly influenced by the substituents on the benzoxazinone core and the 2-amino group. This guide will dissect these relationships to provide a clear understanding of the SAR for this promising class of inhibitors.

Comparative Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of 2-amino-4H-3,1-benzoxazin-4-one analogs are dictated by the nature and position of substituents on both the benzoxazinone ring system and the 2-amino moiety. Analysis of publicly available data allows for the elucidation of key SAR trends against several important serine proteases.

Substitutions on the Benzoxazinone Ring (R1, R2, R3, R4)

The substitution pattern on the phenyl ring of the benzoxazinone core significantly impacts both the intrinsic reactivity of the heterocyclic system and its interaction with the enzyme's active site.

  • Position 6: Introduction of a methyl group at the 6-position has been shown to markedly increase the acylation rate for both cathepsin G and chymotrypsin.[6]

  • Position 7: Substitution at the 7-position with electron-donating groups like methyl or chloro has been demonstrated to enhance the hydrolytic stability of the benzoxazinone ring.[7] This increased stability can contribute to improved potency. For instance, 7-chloro-2-[(2-iodophenyl)amino]benz[d][4][8]oxazin-4-one and 7-methyl-2-[(2-iodophenyl)amino]benz[d][4][8]oxazin-4-one showed improved potency as inhibitors of the C1r serine protease.[8][9]

Substitutions on the 2-Amino Group (R5)

The substituent on the 2-amino group plays a pivotal role in determining the inhibitor's affinity and selectivity for the target protease by interacting with the S1 specificity pocket of the enzyme.

  • Aryl Substituents: The introduction of an aryl group at the 2-amino position can lead to a significant increase in inhibitory potency, with some analogs exhibiting Ki values in the nanomolar range against cathepsin G.[6]

  • Hydrophobic and Basic Residues: In studies targeting cathepsin G, which has a preference for hydrophobic or basic residues in its S1 pocket, analogs with such substituents at the 2-position were investigated. The (N-methyl)benzylamino derivative demonstrated the highest acylation rate.[10]

  • Halogenated Phenyl Rings: For C1r inhibition, substitutions on the 2-anilino ring are crucial. Ortho-substitution with halogens (e.g., chloro, iodo) on the phenyl ring of the 2-amino group is often beneficial for activity.[7] For example, 7-chloro-2-[(2-iodophenyl)amino]benz[d][4][8]oxazin-4-one is a potent C1r inhibitor.[8][9]

Quantitative SAR Data Summary

The following table summarizes the inhibitory activities of selected 2-amino-4H-3,1-benzoxazin-4-one analogs against different serine proteases, providing a comparative overview of their potency.

CompoundR1R2R3R42-Amino Substituent (R5)Target EnzymeIC50 / KiReference
1 HHHH(N-methyl)benzylaminoCathepsin Gk_on = 1200 M⁻¹s⁻¹[10]
2 HHClH(2-iodophenyl)aminoC1r Serine ProteasePotent Inhibitor[8][9]
3 HHMeH(2-iodophenyl)aminoC1r Serine ProteasePotent Inhibitor[8][9]
4 HMeHHArylCathepsin GNanomolar Ki[6]

Mechanism of Action: Acylation of the Serine Protease Active Site

The inhibitory activity of 2-amino-4H-3,1-benzoxazin-4-one analogs stems from their ability to act as mechanism-based inhibitors of serine proteases. The catalytic triad (Ser-His-Asp) in the enzyme's active site is responsible for peptide bond hydrolysis. The process of inhibition by a benzoxazinone analog is depicted below.

G cluster_0 Serine Protease Active Site cluster_1 2-Amino-4H-3,1-benzoxazin-4-one Analog Ser195 Ser195-OH His57 His57 Ser195->His57 H-bond Acylation Nucleophilic Attack by Ser195 Ser195->Acylation Attacks Carbonyl Asp102 Asp102 His57->Asp102 H-bond Inhibitor Benzoxazinone Ring Initial_Binding Non-covalent Binding (Michaelis Complex) Inhibitor->Initial_Binding Enters Active Site Initial_Binding->Acylation Positioning Acyl_Enzyme Stable Acyl-Enzyme Intermediate (Inactive) Acylation->Acyl_Enzyme Ring Opening Deacylation Slow Hydrolysis (Regeneration) Acyl_Enzyme->Deacylation Very Slow

Caption: Mechanism of serine protease inhibition by 2-amino-4H-3,1-benzoxazin-4-one.

Initially, the inhibitor binds non-covalently to the active site of the enzyme, forming a Michaelis-like complex. The catalytic serine (Ser195), activated by the adjacent histidine (His57), then launches a nucleophilic attack on the carbonyl carbon of the benzoxazinone's heterocyclic ring. This leads to the opening of the ring and the formation of a covalent acyl-enzyme intermediate. This acylated enzyme is catalytically inactive. The subsequent deacylation step, which would regenerate the active enzyme, is typically very slow for these inhibitors, leading to prolonged inhibition.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections provide methodologies for the synthesis of 2-amino-4H-3,1-benzoxazin-4-one analogs and their evaluation as serine protease inhibitors.

Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

A common and effective method for the synthesis of these compounds is the one-pot reaction starting from anthranilic acid.[11]

Protocol: One-Pot Synthesis from Anthranilic Acid

This protocol describes a general one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Materials:

  • Anthranilic acid

  • Appropriate acid chloride (e.g., benzoyl chloride for 2-phenyl derivative)

  • Dry pyridine

  • Ice-cold hydrochloric acid (HCl)

  • Ethanol for recrystallization

Procedure:

  • Dissolve anthranilic acid (1 equivalent) in dry pyridine in a round-bottom flask.

  • Slowly add the corresponding acid chloride (2 equivalents) to the solution while stirring and maintaining the temperature at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-substituted-4H-3,1-benzoxazin-4-one.[3]

Rationale: The use of two equivalents of the acid chloride facilitates both the acylation of the amino group of anthranilic acid and the formation of a mixed anhydride with the carboxylic acid group, which then undergoes cyclization to form the benzoxazinone ring.[12]

Serine Protease Inhibition Assay

The inhibitory activity of the synthesized compounds is typically evaluated using a chromogenic substrate assay. This assay measures the ability of the inhibitor to prevent the enzyme from cleaving a synthetic substrate that releases a colored product.[8]

Protocol: General Chromogenic Serine Protease Inhibition Assay

Materials:

  • Purified serine protease (e.g., Cathepsin G, C1r, Human Leukocyte Elastase)

  • Specific chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for Cathepsin G)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

  • 96-well microplate

  • Microplate reader

  • Test compounds (2-amino-4H-3,1-benzoxazin-4-one analogs) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In the wells of a 96-well microplate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include a control well with no inhibitor.

  • Add a fixed amount of the serine protease to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance of the released p-nitroaniline (pNA) at 405 nm over time using a microplate reader.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rationale: The chromogenic substrate mimics the natural substrate of the protease. Cleavage of the substrate by the enzyme releases a chromophore (pNA), leading to an increase in absorbance at 405 nm. The rate of this increase is directly proportional to the enzyme's activity. An effective inhibitor will reduce this rate.

G cluster_0 Synthesis Workflow cluster_1 Inhibition Assay Workflow Start Anthranilic Acid + Acid Chloride Reaction One-Pot Synthesis (Pyridine) Start->Reaction Step 1 Purification Precipitation & Recrystallization Reaction->Purification Step 2 Product Pure 2-Amino-4H-3,1-benzoxazin-4-one Analog Purification->Product Step 3 Preparation Prepare Reagents: Enzyme, Substrate, Inhibitor Product->Preparation To Biological Testing Incubation Incubate Enzyme with Inhibitor Preparation->Incubation Step A Reaction_Start Add Chromogenic Substrate Incubation->Reaction_Start Step B Measurement Measure Absorbance (405 nm) Reaction_Start->Measurement Step C Analysis Calculate IC50 Measurement->Analysis Step D

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of In Silico Docking Models for 2-Amino-4H-3,1-benzoxazin-4-one Derivatives

This guide provides a comprehensive framework for the cross-validation of in silico molecular docking models, with a specific focus on 2-amino-4H-3,1-benzoxazin-4-one derivatives, a class of compounds known for their inh...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the cross-validation of in silico molecular docking models, with a specific focus on 2-amino-4H-3,1-benzoxazin-4-one derivatives, a class of compounds known for their inhibitory activity against serine proteases. As researchers and drug development professionals, the reliability of our computational models is paramount. This document moves beyond a simple recitation of protocols to offer a deeper, experience-driven perspective on why certain methodologies are chosen and how to construct a self-validating system for robust and trustworthy results.

Introduction: The Significance of 2-Amino-4H-3,1-benzoxazin-4-ones and the Imperative for Rigorous Docking Validation

The 2-amino-4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of serine proteases.[1] Notable targets include Human Leukocyte Elastase (HLE) and the complement enzyme C1r, both of which are implicated in various inflammatory diseases and disorders.[1][2][3] In silico molecular docking has become an indispensable tool in the rational design of novel inhibitors based on this scaffold. However, the predictive power of any docking model is contingent on its accuracy, which can only be established through rigorous validation. This guide will walk you through a comprehensive cross-validation workflow, from target selection and preparation to the critical analysis of docking results against experimental data.

The Landscape of Molecular Docking Software: A Comparative Overview

The choice of docking software is a critical first step that influences the entire modeling pipeline. Different programs employ distinct search algorithms and scoring functions, which can lead to varied results.[4][5][6] Here, we compare three widely used docking suites: AutoDock Vina, Glide, and GOLD.

FeatureAutoDock VinaGlide (Schrödinger)GOLD (CCDC)
Licensing Open-source, free for academic and commercial useCommercialCommercial
Search Algorithm Gradient-based optimizationExhaustive search with hierarchical filtersGenetic algorithm
Scoring Function Empirical and knowledge-based hybridEmpirical (GlideScore) with options for more rigorous scoring (e.g., MM-GBSA)Empirical (GoldScore, ChemScore, ASP, PLP)
Flexibility Flexible ligand, rigid receptor (can be made flexible with advanced techniques)Flexible ligand, options for induced fit docking (receptor flexibility)Flexible ligand, options for receptor flexibility
Ease of Use Command-line driven, requires more user setupIntegrated into the Maestro graphical user interface, user-friendly workflowsGraphical user interface and command-line options
Speed Generally fastSlower than Vina, but with varying speed/accuracy trade-offsModerate speed

Expert Insight: For initial high-throughput virtual screening, the speed of AutoDock Vina is a significant advantage. However, for lead optimization and more accurate pose prediction, the more sophisticated scoring functions and options for induced fit in Glide and GOLD often provide more reliable results.[4] A common and effective strategy is to use Vina for initial screening and then re-dock the top-ranking hits with Glide or GOLD for further refinement and validation.

The Cross-Validation Workflow: A Step-by-Step Guide

The following workflow provides a detailed protocol for the cross-validation of docking models for 2-amino-4H-3,1-benzoxazin-4-one derivatives against their known targets, HLE and C1r.

Part 1: Target and Ligand Preparation

A successful docking experiment begins with meticulous preparation of both the protein target and the ligand library.

1.1. Target Protein Selection and Preparation:

  • Rationale: The choice of the protein structure is critical. Whenever possible, use a high-resolution crystal structure with a co-crystallized ligand, as this provides an immediate reference for the binding pocket.

  • Protocol:

    • Download Protein Structures: Obtain crystal structures of Human Leukocyte Elastase and C1r serine protease from the Protein Data Bank (PDB). Prioritize structures complexed with inhibitors.

      • HLE PDB IDs: 1PPG, 1PPF, 1H1B, 2Z7F

      • C1r PDB IDs: 1MD8, 1C1R

    • Protein Cleanup: Using molecular modeling software such as PyMOL, UCSF Chimera, or Maestro, remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands not relevant to the study.

    • Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues at a physiological pH of 7.4. Utilize force fields like OPLS3e or AMBER to assign partial charges.

    • Define the Binding Site: The binding site can be defined based on the co-crystallized ligand or through binding pocket prediction algorithms. This creates a "grid box" within which the docking software will perform its search.

1.2. Ligand Library Preparation:

  • Rationale: A diverse library of 2-amino-4H-3,1-benzoxazin-4-one derivatives with known experimental activity is essential for cross-validation.

  • Protocol:

    • Ligand Acquisition: Obtain the 2D structures of your 2-amino-4H-3,1-benzoxazin-4-one derivatives. These can be drawn using chemical sketchers or downloaded from databases like PubChem or ChEMBL.[7]

    • 3D Structure Generation: Convert the 2D structures into 3D conformers. Pay close attention to generating realistic stereoisomers and tautomers.

    • Ligand Minimization and Charge Assignment: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94). Assign partial charges to the ligand atoms.

    • Create a Ligand Library: Store the prepared ligands in a multi-molecule file format (e.g., SDF or MOL2) for efficient docking.

Part 2: Molecular Docking Simulation

This section outlines the general steps for performing molecular docking. For this guide, we will use AutoDock Vina as the primary example due to its accessibility.

2.1. Docking with AutoDock Vina:

  • Protocol:

    • Prepare Receptor and Ligand PDBQT files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type information.

    • Configure the Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.

    • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Analyze the Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).

Part 3: Cross-Validation and Data Analysis

This is the most critical phase of the workflow, where the computational predictions are compared against experimental reality.

3.1. Pose Validation (Redocking):

  • Rationale: The first level of validation is to ensure that the docking protocol can reproduce the experimentally observed binding mode of a known inhibitor.

  • Protocol:

    • Extract the Co-crystallized Ligand: From one of the downloaded PDB structures (e.g., 1PPG for HLE), extract the co-crystallized inhibitor.

    • Prepare and Redock: Prepare the extracted ligand and redock it into its own receptor structure using the established protocol.

    • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful redocking.[8]

3.2. Correlation with Experimental Data:

  • Rationale: The ultimate test of a docking model's predictive power is its ability to correlate docking scores with experimentally determined biological activities (e.g., IC50 or Ki values).

  • Protocol:

    • Gather Experimental Data: Compile a dataset of 2-amino-4H-3,1-benzoxazin-4-one derivatives with their corresponding experimental IC50 or Ki values against HLE or C1r. This data can be found in medicinal chemistry journals and databases like ChEMBL.[2][3][9][10][11][12]

    • Dock the Ligand Library: Dock the entire library of prepared ligands against the target protein.

    • Correlate Docking Scores with Activity: Plot the docking scores against the experimental -log(IC50) or -log(Ki) values. Calculate the Pearson correlation coefficient (r) or Spearman's rank correlation coefficient (ρ) to quantify the strength of the correlation. A statistically significant positive correlation indicates that the docking model can successfully rank compounds by their potency.

3.3. Enrichment Analysis (for Virtual Screening Validation):

  • Rationale: If the goal is to use the docking model for virtual screening, it is crucial to assess its ability to distinguish known active compounds from inactive "decoy" molecules.

  • Protocol:

    • Create a Decoy Set: Generate a set of decoy molecules that have similar physicochemical properties to the active compounds but are topologically distinct.

    • Combine and Dock: Combine the active compounds and the decoy set into a single library and dock all molecules.

    • Calculate Enrichment Factor (EF): The EF measures how much better the docking model is at identifying active compounds compared to random selection. An EF greater than 1 indicates successful enrichment.

Visualizing the Workflow and Key Interactions

Diagrams are invaluable for understanding complex workflows and molecular interactions.

CrossValidationWorkflow cluster_prep Part 1: Preparation cluster_docking Part 2: Docking Simulation cluster_validation Part 3: Cross-Validation TargetPrep Target Preparation (PDB Download, Cleanup, Protonation) Docking Molecular Docking (AutoDock Vina, Glide, or GOLD) TargetPrep->Docking LigandPrep Ligand Library Preparation (2D to 3D, Minimization) LigandPrep->Docking PoseVal Pose Validation (Redocking, RMSD < 2.0 Å) Docking->PoseVal Top Scoring Poses ExpCorr Correlation with Experimental Data (IC50/Ki values) Docking->ExpCorr Enrichment Enrichment Analysis (Actives vs. Decoys) Docking->Enrichment PoseVal->ExpCorr Validated Poses

Caption: A high-level overview of the in silico docking cross-validation workflow.

BindingInteractions cluster_interactions Key Interactions Ligand 2-Amino-4H-3,1-benzoxazin-4-one Hbond Hydrogen Bonds Ligand->Hbond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic PiStack Pi-Pi Stacking Ligand->PiStack Receptor Serine Protease (HLE or C1r) Hbond->Receptor Hydrophobic->Receptor PiStack->Receptor

Caption: Key non-covalent interactions driving the binding of 2-amino-4H-3,1-benzoxazin-4-one inhibitors to serine proteases.

Conclusion: Towards Predictive and Reliable In Silico Models

The cross-validation of in silico docking models is not merely a procedural step but a fundamental scientific practice that underpins the credibility of computational drug discovery. By systematically comparing docking predictions with robust experimental data, we can ascertain the predictive power of our models and make more informed decisions in the design of novel 2-amino-4H-3,1-benzoxazin-4-one derivatives. Remember that no single docking program or scoring function is universally superior; the optimal choice is often target-dependent. Therefore, the comparative approach outlined in this guide, coupled with a thorough understanding of the underlying principles, will empower you to build and validate in silico models that are not only predictive but also scientifically sound.

References

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Validation

Comprehensive Supplier Comparison and Purity Validation Guide for 2-Amino-4H-3,1-benzoxazin-4-one

Introduction & Mechanistic Context 2-Amino-4H-3,1-benzoxazin-4-one (CAS: 15607-11-1) is a versatile heterocyclic building block and a potent mechanism-based inhibitor of serine proteases, including human leukocyte elasta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-Amino-4H-3,1-benzoxazin-4-one (CAS: 15607-11-1) is a versatile heterocyclic building block and a potent mechanism-based inhibitor of serine proteases, including human leukocyte elastase and chymotrypsin[1][2]. Its unique pharmacological profile stems from the highly reactive benzoxazinone core. When introduced to an enzyme's active site, the compound undergoes rapid nucleophilic attack by the catalytic serine residue (e.g., Ser-195 in chymotrypsin), forming a transient acyl-enzyme intermediate[3][4]. Because this intermediate undergoes relatively slow hydrolysis (reactivation k=0.14 min−1 ), the compound effectively halts enzymatic activity[3][4].

Due to its electrophilic nature, 2-amino-4H-3,1-benzoxazin-4-one is highly sensitive to moisture and nucleophilic solvents. Improper storage or prolonged transit can lead to ring-opening hydrolysis, yielding inactive 2-ureidobenzoic acid derivatives[5]. Consequently, when sourcing this compound for sensitive enzymatic assays or downstream cross-coupling reactions (such as Pd-catalyzed carbonylative syntheses[6]), researchers cannot rely solely on the supplier's Certificate of Analysis (CoA). Independent, self-validating purity verification is mandatory.

Commercial Supplier Comparison: Price vs. Purity

The market for 2-amino-4H-3,1-benzoxazin-4-one is segmented into high-tier biochemical suppliers and bulk building-block providers. The table below synthesizes current market data to help balance cost against guaranteed purity.

SupplierCatalog NumberClaimed PurityEstimated Price (per 50 mg)Lead TimeSourcing Strategy & Notes
Biosynth QAA60711>95%~$1,500 USD1-2 WeeksPremium supplier. High cost reflects rigorous biological-grade QC. Recommended for direct use in sensitive in vitro assays[7].
Enamine EN300-675984995%~$40 USD2-4 WeeksExcellent for high-throughput screening and synthetic building blocks[8]. May require recrystallization for kinetic assays.
Ambeed / BLD Pharm Custom/Various>97%~$25 USD2-3 WeeksBudget-friendly for scale-up synthesis. High risk of batch-to-batch variability; mandatory in-house qNMR validation required.
Sigma-Aldrich Custom Synthesis>98%~$350 USDVariableBenchmark standard. Often provides the most comprehensive CoA, including elemental analysis and LC-MS.
Self-Validating Experimental Protocol for Purity Verification

To ensure scientific integrity, we employ Quantitative NMR (qNMR) coupled with HPLC-UV. This system is self-validating : by spiking the sample with a high-purity internal standard (Maleic acid), the protocol calculates absolute purity independently of any external calibration curve or potentially outdated supplier claims.

Causality of Experimental Choices:

  • Solvent Selection: We use anhydrous DMSO- d6​ rather than Methanol- d4​ or D 2​ O. The benzoxazinone ring is highly susceptible to solvolysis in protic solvents, which would artificially degrade the sample during analysis and lower the measured purity.

  • Relaxation Delay ( D1​ ): A prolonged relaxation delay of 10 seconds is chosen to ensure that all protons, especially the slowly relaxing aromatic protons of the benzoxazinone core, return to thermal equilibrium. Failing to do so would result in truncated integrations and a false-low purity reading.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~5.0 mg of 2-amino-4H-3,1-benzoxazin-4-one and ~2.0 mg of traceable Maleic acid (Internal Standard, >99.9% purity). Dissolve the mixture entirely in 1.0 mL of anhydrous DMSO- d6​ .

  • HPLC-UV Cross-Check: Aliquot 10 µL of the solution and dilute with 990 µL of Acetonitrile. Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes at 254 nm. Validation check: Ensure no peak corresponds to 2-ureidobenzoic acid (which typically elutes earlier due to higher polarity).

  • qNMR Acquisition: Transfer 600 µL of the remaining DMSO- d6​ solution to a 5 mm NMR tube. Acquire a 1H NMR spectrum at 400 MHz with 64 scans, an acquisition time of 3 seconds, and a D1​ of 10 seconds.

  • Integration & Calculation: Integrate the maleic acid olefinic singlet ( δ 6.26 ppm, 2H) and the distinct benzoxazinone aromatic doublet ( δ ~8.1 ppm, 1H). Calculate the absolute purity using the standard qNMR mass-ratio formula.

Visualizing the Workflows and Mechanisms

MOA A 2-amino-4H-3,1-benzoxazin-4-one (Active Inhibitor) B Serine Protease (e.g., Chymotrypsin) A->B Active Site Binding C Acyl-Enzyme Intermediate (Inactivated State) B->C Nucleophilic Attack by Ser-195 D Hydrolysis Product (Reactivated Enzyme) C->D Slow Hydrolysis (k = 0.14 min⁻¹)

Figure 1: Mechanism of serine protease inhibition by 2-amino-4H-3,1-benzoxazin-4-one.

Workflow S1 1. Sample Preparation Dissolve 5 mg in 1 mL DMSO-d6 Add Maleic Acid (Internal Std) S2 2. HPLC-UV Analysis C18 Column, 254 nm Gradient: 10-90% MeCN/H2O (0.1% TFA) S1->S2 Aliquot 10 µL S3 3. Quantitative NMR (qNMR) 400 MHz, D1 = 10s Acquire 1H & 13C Spectra S1->S3 Transfer 600 µL to NMR tube S4 4. Data Integration Calculate Absolute Purity Compare vs. Supplier CoA S2->S4 Chromatogram Data S3->S4 Spectra Integration

Figure 2: Self-validating experimental workflow for compound purity verification.

Conclusion

Selecting a commercial supplier for 2-amino-4H-3,1-benzoxazin-4-one requires balancing budget constraints against the chemical's inherent instability. While premium suppliers like Biosynth offer high-reliability batches suitable for immediate biological testing[7], cost-effective alternatives like Enamine[8] are perfectly viable for synthetic applications—provided that a rigorous, self-validating qNMR protocol is employed upon receipt to confirm structural integrity and rule out transit-induced hydrolysis.

References
  • BRENDA Enzyme Database . "Information on EC 3.4.21.37 - leukocyte elastase." BRENDA.[Link]

  • Organic Letters . "Pd/C-Catalyzed Carbonylative Synthesis of 2-Aminobenzoxazinones from 2-Iodoaryl Azides and Amines." ACS Publications.[Link]

  • The Journal of Organic Chemistry . "Recyclable Heterogeneous Palladium-Catalyzed Cyclocarbonylation of 2-Iodoanilines." ACS Publications.[Link]

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Comparative

Validating 2-Amino-4H-3,1-benzoxazin-4-one Biological Activity in Human Cell Lines: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel pharmacophores for targeted drug discovery. The 2-amino-4H-3,1-benzoxazin-4-one scaffold has emerged as a highly versatile biological response modifier.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel pharmacophores for targeted drug discovery. The 2-amino-4H-3,1-benzoxazin-4-one scaffold has emerged as a highly versatile biological response modifier. Its unique structural framework—featuring two highly reactive sites (C2 and C4) with partial positive charges—makes it an exceptional candidate for acyl-enzyme intermediate formation with serine proteases and direct nucleic acid interactions[1].

This guide provides an objective comparison of 2-amino-4H-3,1-benzoxazin-4-one derivatives against standard therapeutic alternatives, focusing on their validation in human cell lines. We will dissect the mechanistic causality, benchmark performance data, and outline self-validating experimental protocols to ensure rigorous reproducibility in your laboratory.

Mechanistic Grounding: Why 2-Amino-4H-3,1-benzoxazin-4-ones?

The biological efficacy of benzoxazin-4-ones is driven by their dual ability to act as enzyme inhibitors and transcriptional repressors, depending on their specific functionalization.

  • Complement Cascade Inhibition (C1r): C1r is a serine protease that initiates the complement cascade, a pathway heavily implicated in the neuropathology of Alzheimer's disease via β -amyloid activation[2]. 2-amino-4H-3,1-benzoxazin-4-ones act as early-stage inhibitors. By targeting a protease at the very beginning of the cascade, they prevent downstream amplification events much more effectively than broad-spectrum downstream inhibitors[2].

  • Anticancer Activity (c-Myc Downregulation): In human tumor cell lines (e.g., U-118 MG, K562), specific benzoxazinone derivatives induce apoptosis by downregulating c-Myc mRNA expression[1]. This is achieved either indirectly or directly through the interaction of the benzoxazinone derivative with DNA G-quadruplex structures, leading to targeted cell death[1].

MOA_Pathway Benzoxazinone 2-Amino-4H-3,1- benzoxazin-4-one C1r C1r Serine Protease (Active Site) Benzoxazinone->C1r Acyl-enzyme inhibition GQuad G-Quadruplex DNA Interaction Benzoxazinone->GQuad Binding Complement Complement Cascade Amplification C1r->Complement Blocked Neuro Neuropathology (e.g., Alzheimer's) Complement->Neuro cMyc c-Myc mRNA Downregulation GQuad->cMyc Transcriptional repression Apoptosis Apoptosis in Human Cell Lines cMyc->Apoptosis Cell cycle arrest

Caption: Dual mechanistic pathways of 2-amino-4H-3,1-benzoxazin-4-one targeting C1r and c-Myc.

Comparative Performance Data

To objectively evaluate the efficacy of 2-amino-4H-3,1-benzoxazin-4-one derivatives, we benchmark them against well-established reference compounds across both biochemical and cell-based assays.

Table 1: Serine Protease (C1r) Inhibition Profile

Comparison of synthesized 2-amino-4H-3,1-benzoxazin-4-ones versus the non-selective reference FUT-175[2].

CompoundTargetIC50 (µM)Selectivity (C1r / Trypsin)Stability (Hydrolytic)
FUT-175 (Reference) C1r / Broad~2.5LowHigh
Compound 1 (Unsubstituted)C1r~1.8ModerateLow
Compound 32 (7-chloro deriv.)C1r0.4 High Enhanced
Compound 37 (7-methyl deriv.)C1r0.6 High Enhanced

Expert Insight: The introduction of electron-withdrawing (chloro) or electron-donating (methyl) groups at the 7-position significantly enhances hydrolytic stability[2]. Crucially, this substitution maintains the partial positive charge at C4 required for nucleophilic attack by the serine hydroxyl group in the C1r active site, resulting in a highly selective, self-validating target engagement.

Table 2: Cytotoxicity in Human Cell Lines (Anticancer Activity)

Evaluating viability in human cell lines (K562 Leukemia, U-118 MG Glioblastoma) compared to standard chemotherapeutics[3][4].

Compound / DrugCell LineIC50 (µM)Mechanism of Death
Methotrexate (Reference) K562419.0Folate antagonism
Brassinin (Reference) K562128.0Phytoalexin pathway
Benzoxazinone Deriv. (G3-BCL) U-118 MG1.25Lysosomal/Mito Apoptosis
Quinazolinone/Benzoxazinone Hybrid K56214.6c-Myc downregulation

Expert Insight: Highly functionalized benzoxazinone derivatives outperform traditional agents like Methotrexate in specific immortalized lines (e.g., K562) by orders of magnitude[4]. Their ability to penetrate lysosomal and mitochondrial compartments directly triggers intrinsic apoptosis, effectively bypassing common efflux-pump-mediated resistance mechanisms[3].

Experimental Validation Workflows

A robust, self-validating protocol requires built-in controls to ensure that observed biological activities are genuine and not artifacts of compound aggregation or assay interference.

Protocol 1: In Vitro C1r Serine Protease Inhibition Assay

Objective: Quantify the IC50 of benzoxazin-4-ones against human C1r to validate target engagement.

  • Reagent Preparation: Prepare human recombinant C1r enzyme in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

    • Causality: The inclusion of Tween-20 is critical; it prevents non-specific compound aggregation (promiscuous inhibition) and ensures true 1:1 stoichiometric binding.

  • Compound Dilution: Serially dilute 2-amino-4H-3,1-benzoxazin-4-one derivatives in DMSO. Keep the final DMSO concentration strictly <1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Incubate the enzyme with compounds for 15 minutes at 37°C.

    • Causality: Benzoxazinones act as acyl-enzyme inhibitors[5]. This pre-incubation step allows sufficient time for the covalent intermediate to form before substrate competition begins.

  • Substrate Addition: Add a fluorogenic substrate (e.g., Z-Gly-Arg-AMC).

  • Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50 using non-linear regression.

Protocol 2: Human Cell Line Viability Assay (MTT)

Objective: Assess the anti-proliferative activity and therapeutic index of the compounds in K562 and U-118 MG lines[3][4].

  • Cell Seeding: Seed human cell lines at 1×104 cells/well in 96-well plates using RPMI-1640 (K562) or DMEM (U-118 MG) supplemented with 10% FBS. Incubate overnight (37°C, 5% CO2) to allow for adherence and recovery.

  • Treatment: Treat cells with varying concentrations of benzoxazinone derivatives (0.1 µM to 100 µM) and reference controls (Methotrexate) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form purple formazan crystals. Dead cells remain metabolically inactive, providing a direct, self-validating readout of viability.

  • Solubilization & Readout: Remove the media, dissolve the crystals in 100 µL DMSO, and read absorbance at 570 nm. Normalize against untreated vehicle controls to calculate cell viability percentages.

Validation_Workflow Start Compound Library (Benzoxazin-4-ones) Enzyme Biochemical Assay C1r Serine Protease Fluorogenic Readout Start->Enzyme Step 1 Filter1 IC50 < 1 µM? Enzyme->Filter1 Cell Cell-Based Assay MTT Viability in K562 / U-118 MG Filter2 TI > 10? (Therapeutic Index) Cell->Filter2 Step 2 Filter1->Cell Yes Discard Discard / Optimize Filter1->Discard No Hit Lead Candidate Validated Filter2->Hit Yes Filter2->Discard No

Caption: Sequential validation workflow filtering benzoxazinones by enzyme inhibition and cellular therapeutic index.

Conclusion

The 2-amino-4H-3,1-benzoxazin-4-one class offers a robust, tunable scaffold for drug discovery. As demonstrated by the comparative data, optimized derivatives (e.g., 7-chloro/methyl substitutions) vastly outperform traditional non-selective inhibitors like FUT-175 in enzyme assays[2] and show superior efficacy to standard chemotherapeutics like Methotrexate in resistant human cell lines[4]. By adhering to the self-validating protocols outlined above, researchers can accurately benchmark these compounds, ensuring high-confidence data for preclinical development.

References

  • Source: acs.
  • Source: nih.
  • Source: researchgate.
  • Title: Molecules, Volume 24, Issue 20 (October-2 2019)
  • Source: googleapis.

Sources

Safety & Regulatory Compliance

Safety

2-amino-4H-3,1-benzoxazin-4-one proper disposal procedures

As a Senior Application Scientist, integrating potent biochemical agents into high-throughput screening and drug development pipelines requires not only experimental precision but also rigorous lifecycle management. 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, integrating potent biochemical agents into high-throughput screening and drug development pipelines requires not only experimental precision but also rigorous lifecycle management. 2-amino-4H-3,1-benzoxazin-4-one (CAS: 15607-11-1) is a highly characterized used extensively in inflammatory and cardiopulmonary disease research[1].

Because of its specific biological activity and acute toxicity profile, proper disposal of this compound is not merely a regulatory checkpoint—it is a critical safety imperative. Improper handling risks severe occupational exposure and environmental contamination, while violating the strict mandates of the [2].

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 2-amino-4H-3,1-benzoxazin-4-one.

Chemical Hazard Profile & Causality in Handling

Before executing any disposal protocol, researchers must understand the causality between the chemical's intrinsic properties and the required safety countermeasures. 2-amino-4H-3,1-benzoxazin-4-one presents multiple acute hazards that dictate our operational choices:

  • Acute Toxicity (H302, H312, H332): The compound can be systemically absorbed via oral, dermal, and inhalation routes[3].

    • Causality for Protocol: This multi-route vulnerability necessitates closed-system transfers, double-gloving with chemical-resistant nitrile, and handling strictly within a Class II Type B2 biological safety cabinet or a chemical fume hood.

  • Target Organ Toxicity (H336): Inhalation of dust or aerosols can cause central nervous system depression, leading to dizziness and drowsiness[3].

    • Causality for Protocol: Solid waste must never be swept or pressurized. It must be collected using wet-wipe methodologies to prevent aerosolization.

Table 1: Quantitative Hazard and Regulatory Parameters

ParameterValue / ClassificationOperational Implication
CAS Registry Number 15607-11-1Primary identifier required for accurate waste profiling[3].
Molecular Weight 162.15 DaDetermines molarity tracking in liquid waste streams[4].
Hazard Codes H302, H312, H315, H319, H332, H336Dictates mandatory multi-route exposure PPE[3].
EPA SAA Accumulation Limit 55 Gallons (Total Waste)Triggers mandatory removal within 72 hours of reaching limit[5].
Max Academic Storage Time 12 Months (EPA Subpart K)Requires documented annual laboratory clean-outs[5].

Experimental Waste Segregation Workflow

To establish a self-validating system, researchers must follow a strict segregation pathway. Mixing this heterocyclic compound with incompatible waste streams (e.g., strong oxidizers) compromises container integrity.

G Start Waste Generation (2-amino-4H-3,1-benzoxazin-4-one) Solid Solid Waste (Powder, Tips, PPE) Start->Solid Dry Assays Liquid Liquid Waste (DMSO/Buffer Solutions) Start->Liquid Wet Assays SAA Satellite Accumulation Area (SAA) Segregated Storage Solid->SAA Liquid->SAA Label RCRA Compliant Labeling (Date & Constituents) SAA->Label Max 12 Months or 55 Gal EHS EH&S Profiling & Manifest Generation Label->EHS TSDF Certified TSDF (High-Temp Incineration) EHS->TSDF

Step-by-step segregation and disposal workflow for 2-amino-4H-3,1-benzoxazin-4-one laboratory waste.

Step-by-Step Disposal Methodology

Phase 1: Point-of-Generation Segregation
  • Liquid Waste Processing (Assay Buffers & Solvents):

    • Action: Collect all liquid effluents containing 2-amino-4H-3,1-benzoxazin-4-one (typically dissolved in DMSO or aqueous assay buffers) into a chemically compatible, high-density polyethylene (HDPE) carboy.

    • Validation: Verify the container is equipped with a secure, leak-proof closure. Segregate halogenated from non-halogenated solvents to prevent cross-reactivity and reduce downstream incineration costs[6].

  • Solid Waste Processing (Consumables & PPE):

    • Action: Place all contaminated pipette tips, microcentrifuge tubes, and weighing boats into a dedicated, puncture-resistant solid waste container lined with a transparent poly bag.

    • Validation: Do not overfill beyond 80% capacity. This ensures the bag can be safely tied off without forcing trapped, contaminated air back into the operator's breathing zone.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Transfer to SAA:

    • Action: Move sealed containers to the designated SAA immediately after the procedure. The SAA must be at or near the point of generation and strictly under the control of the operator[5].

  • RCRA-Compliant Labeling:

    • Action: Attach a standardized "Hazardous Waste" label. Explicitly write "2-amino-4H-3,1-benzoxazin-4-one" and the exact solvent composition (e.g., "10% DMSO, 90% Aqueous Buffer"). [6].

    • Validation (The 72-Hour Trigger): To ensure regulatory compliance, do not date the label until the container reaches 90% capacity . The physical act of dating the label acts as a self-validating trigger, initiating a mandatory 72-hour countdown for EH&S removal[6].

Phase 3: Spill Response & Decontamination (Operational Plan)

In the event of a localized spill (e.g., powder dispersion on a balance enclosure):

  • Isolate & Don PPE: Immediately restrict access to the area. Ensure you are wearing safety goggles, a fitted N95 respirator (if outside a ventilated hood), and double nitrile gloves.

  • Containment (Wet-Wipe Method): Do not sweep. Dampen an absorbent pad with a compatible solvent (e.g., ethanol or a water/surfactant mix) and gently place it over the powder. This dissolves and absorbs the compound, neutralizing the aerosolization risk[2].

  • Secondary Cleaning: Wipe the area three consecutive times with fresh solvent-dampened pads.

  • Disposal: Place all used spill cleanup materials directly into the solid hazardous waste stream.

Phase 4: Final EH&S Coordination
  • Pickup Request: Once the SAA container is full, or the approaches[5], submit a chemical waste pickup request to your Environmental Health & Safety (EH&S) department.

  • Manifesting & Destruction: EH&S will profile the waste for transport to a certified Treatment, Storage, and Disposal Facility (TSDF). Given the compound's structure, it will undergo high-temperature incineration to fully cleave and destroy the heterocyclic benzoxazinone ring.

References

  • NextSDS. "2-amino-4H-3,1-benzoxazin-4-one — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.21.37 - leukocyte elastase." BRENDA. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. Available at:[Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia University Research. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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